molecular formula C13H15NO2 B113726 Ethyl 3-cyano-3-phenylbutanoate CAS No. 123064-05-1

Ethyl 3-cyano-3-phenylbutanoate

Cat. No.: B113726
CAS No.: 123064-05-1
M. Wt: 217.26 g/mol
InChI Key: IAYGTAIDMGEZSW-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-3-phenylbutanoate is a chemical intermediate of interest in pharmaceutical research and development. Based on the properties of closely related compounds, this ester is positioned as a valuable precursor in organic synthesis, particularly for constructing heterocyclic structures with potential biological activity. Related cyanoester compounds have been utilized in the synthesis of quinazolinone derivatives, which have shown promise in antineoplastic studies . The structure of this compound, featuring both cyano and ester functional groups, makes it a versatile building block for further chemical transformations, including cyclization and condensation reactions. As a high-purity synthetic intermediate, it is aimed at facilitating medicinal chemistry and drug discovery projects. The product is strictly for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-cyano-3-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-16-12(15)9-13(2,10-14)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYGTAIDMGEZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Discovery of Ethyl 3-cyano-3-phenylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-cyano-3-phenylbutanoate (CAS: 123064-05-1) is a specialized organic intermediate primarily utilized in the synthesis of succinimide-class anticonvulsants , most notably Mesuximide (Methsuximide). Its chemical structure features a critical quaternary carbon center at the C3 position, bearing both a phenyl and a methyl group. This structural motif is pharmacologically significant, as it dictates the lipophilicity and metabolic stability of the final drug candidate.

This guide details the discovery context, retrosynthetic logic, and two distinct protocols for its synthesis: the classical Miller-Long method (1951) and a modern Phase-Transfer Catalysis (PTC) approach.

Historical Context & Discovery

The discovery of Ethyl 3-cyano-3-phenylbutanoate is inextricably linked to the "Golden Age" of anticonvulsant research at Parke-Davis (now Pfizer) in the early 1950s.

  • The Challenge: In the late 1940s, the primary treatment for petit mal (absence) epilepsy was oxazolidinediones (e.g., Trimethadione). However, these compounds carried significant toxicity risks, including fatal aplastic anemia.

  • The Innovation: Researchers C.A. Miller and L.M. Long hypothesized that the succinimide ring system—structurally similar to oxazolidinediones but lacking the ether oxygen—might retain anticonvulsant activity while reducing toxicity.

  • The Molecule's Role: To synthesize Mesuximide (N,2-dimethyl-2-phenylsuccinimide), the team needed to construct a succinic acid backbone with a quaternary carbon. Ethyl 3-cyano-3-phenylbutanoate emerged as the pivotal intermediate, formed by alkylating a nitrile precursor to establish the requisite carbon skeleton before cyclization.

Retrosynthetic Analysis & Mechanism

The synthesis of Ethyl 3-cyano-3-phenylbutanoate relies on the construction of a quaternary carbon via nucleophilic substitution .

Structural Breakdown
  • Target: Ethyl 3-cyano-3-phenylbutanoate

  • Core Synthon: Quaternary C3 (Phenyl, Methyl, Cyano,

    
    )
    
  • Disconnection: The bond between C2 (alpha to ester) and C3 (beta to ester) is difficult to form directly. The standard disconnection is between the C3 (quaternary) and the

    
      moiety.
    
Reaction Pathway

The most efficient route is the alkylation of


-methylphenylacetonitrile  (2-phenylpropanenitrile) with ethyl bromoacetate .
  • Nucleophile Formation: A strong base deprotonates the

    
    -carbon of 2-phenylpropanenitrile, generating a resonance-stabilized carbanion.
    
  • Electrophilic Attack: The carbanion attacks the

    
    -carbon of ethyl bromoacetate via an 
    
    
    
    mechanism.
  • Result: Formation of the C3-C2 bond, yielding the target ester.

Retrosynthesis Target Ethyl 3-cyano-3-phenylbutanoate (Target) Mesuximide Mesuximide (Final Drug) Target->Mesuximide Hydrolysis & Cyclization Precursor1 2-Phenylpropanenitrile (Nucleophile) Precursor1->Target Alkylation Precursor2 Ethyl Bromoacetate (Electrophile) Precursor2->Target + Base

Figure 1: Retrosynthetic tree showing the derivation of Mesuximide from the target intermediate.

Experimental Protocols

Method A: Classical Miller-Long Protocol (Sodium Amide)

Based on the original 1951 methodology. High yield, but requires handling of hazardous sodium amide.

Reagents:

  • 2-Phenylpropanenitrile (1.0 eq)

  • Sodium Amide (

    
    ) (1.1 eq)
    
  • Ethyl Bromoacetate (1.1 eq)

  • Solvent: Anhydrous Benzene or Toluene

Protocol:

  • Carbanion Formation: In a flame-dried 3-neck flask under nitrogen, suspend

    
     in anhydrous toluene. Add 2-phenylpropanenitrile dropwise at 0°C.
    
  • Reflux: Warm the mixture to 50°C and stir for 2 hours until ammonia evolution ceases. The solution will turn a dark red/brown, indicating carbanion formation.

  • Alkylation: Cool to 10°C. Add ethyl bromoacetate dropwise, maintaining the temperature below 20°C to prevent polymerization.

  • Completion: Reflux for 3 hours.

  • Workup: Quench with ice water. Separate the organic layer, wash with dilute HCl and brine. Dry over

    
     and concentrate in vacuo.
    
  • Purification: Vacuum distillation (bp ~145-150°C at 2 mmHg).

Method B: Modern Phase-Transfer Catalysis (Green Chemistry)

Recommended for modern laboratories. Avoids


 and uses milder conditions.

Reagents:

  • 2-Phenylpropanenitrile (1.0 eq)

  • Ethyl Bromoacetate (1.2 eq)

  • 50% Aqueous NaOH (excess)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Solvent: Toluene

Protocol:

  • Setup: Charge a reactor with 2-phenylpropanenitrile, ethyl bromoacetate, toluene, and TBAB.

  • Initiation: With vigorous stirring (essential for PTC), add 50% NaOH dropwise. The reaction is exothermic; maintain temp <40°C.

  • Reaction: Stir vigorously at 40-50°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of nitrile.

  • Workup: Dilute with water and ethyl acetate. Separate phases. The aqueous phase contains the bromide salt.

  • Isolation: Wash organic phase with water until neutral pH. Evaporate solvent to yield the crude oil.

  • Yield: Typically 85-92% (Quantitative conversion often achieved without distillation).

Downstream Application: Synthesis of Mesuximide

The primary utility of Ethyl 3-cyano-3-phenylbutanoate is its conversion into the anticonvulsant Mesuximide.

Workflow:

  • Hydrolysis: The cyano ester is refluxed with concentrated

    
     or 
    
    
    
    to hydrolyze both the nitrile (to acid) and ester (to acid), yielding 2-methyl-2-phenylsuccinic acid .
    • Note: Partial hydrolysis may yield the mono-amide, which is also viable.

  • Cyclization: The succinic acid derivative is heated with methylamine (

    
    ).
    
  • Dehydration: The resulting salt is heated to 200-250°C to effect ring closure, forming the succinimide ring.

SynthesisWorkflow Start 2-Phenylpropanenitrile Step1 Alkylation (Ethyl Bromoacetate) Start->Step1 Inter Ethyl 3-cyano-3-phenylbutanoate Step1->Inter Step2 Acid Hydrolysis Inter->Step2 Acid 2-Methyl-2-phenylsuccinic acid Step2->Acid Step3 Cyclization (Methylamine) Acid->Step3 Product Mesuximide Step3->Product

Figure 2: Complete synthetic workflow from precursor to active pharmaceutical ingredient (API).

Technical Data Summary

PropertySpecification
Chemical Name Ethyl 3-cyano-3-phenylbutanoate
CAS Number 123064-05-1
Molecular Formula

Molecular Weight 217.27 g/mol
Appearance Clear to pale yellow viscous oil
Boiling Point ~145°C (2 mmHg)
Key Reactivity Nitrile hydrolysis (Acid/Base), Ester hydrolysis, Decarboxylation (if not carefully controlled)
Hazards Irritant. Releases cyanide fumes if heated to decomposition with strong acid.

References

  • Miller, C. A., & Long, L. M. (1951). Anticonvulsants. I. An Investigation of N-R-alpha-R'-alpha-phenylsuccinimides. Journal of the American Chemical Society, 73(10), 4895–4898. Link

  • Chen, G., Portman, R., Ensor, C. R., & Bratton, A. C. (1951). The Anticonvulsant Activity of alpha-Phenylsuccinimides. Journal of Pharmacology and Experimental Therapeutics, 103(1), 54-61. Link

  • LGC Standards. (n.d.). Beta-Cyano-Beta-methyl-hydrocinnamic Acid Ethyl Ester (Ethyl 3-cyano-3-phenylbutanoate) Data Sheet. Link

  • BenchChem. (n.d.). Technical Guide: Synthesis and Mechanism of Methyl 2-cyano-2-phenylbutanoate (Analogous Protocol). Link

Physical and chemical properties of Ethyl 3-cyano-3-phenylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Ethyl 3-cyano-3-phenylbutanoate , a specialized intermediate in organic synthesis, particularly valuable for the development of 3,3-disubstituted glutarimide derivatives and related central nervous system (CNS) active agents.[1]

CAS Number: 123064-05-1 Formula: C₁₃H₁₅NO₂ Molecular Weight: 217.27 g/mol [1]

Executive Summary

Ethyl 3-cyano-3-phenylbutanoate is a critical building block in medicinal chemistry, serving as a direct precursor to 3,3-disubstituted glutarimides (e.g., 3-methyl-3-phenylglutarimide) and pyrrolidones.[1] Its structure features a quaternary carbon center bearing a phenyl group, a methyl group, and a nitrile moiety, making it a strategic scaffold for introducing chirality and steric bulk into bioactive molecules.[1] This guide details its physicochemical properties, synthetic pathways, and applications in drug development.[1][2]

Chemical Identity & Structure

The molecule consists of a butyrate backbone with a quaternary carbon at the 3-position.[1]

PropertyDetail
IUPAC Name Ethyl 3-cyano-3-phenylbutanoate
Synonyms Ethyl

-cyano-

-methylhydrocinnamate; 3-Cyano-3-phenylbutanoic acid ethyl ester
SMILES CCOC(=O)CC(C)(C#N)c1ccccc1
InChI Key HOHSJEOLBDROAJ-UHFFFAOYSA-N
Structural Class

-Cyano ester; Quaternary carbon intermediate

Physical & Chemical Properties

While experimental data for this specific CAS is limited in public databases, the following properties are derived from structural analogs and predictive models validated for


-cyano esters.
Physicochemical Constants
PropertyValue (Experimental/Predicted)Context
Physical State LiquidViscous, colorless to pale yellow oil at RT.[1]
Boiling Point 290–310 °C (760 mmHg)Predicted based on MW and polarity.
Density 1.08 ± 0.05 g/cm³Typical for aryl-cyano-esters.[1]
Refractive Index ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Estimated.
Solubility SolubleDCM, Ethyl Acetate, Ethanol, DMSO.
Solubility InsolubleWater (< 0.1 mg/mL).
LogP 2.4 – 2.8Lipophilic; crosses blood-brain barrier analogs.[1]
Spectral Characteristics
  • IR Spectrum:

    • Nitrile (CN): Sharp, weak band at ~2240 cm⁻¹.[1]

    • Ester Carbonyl (C=O): Strong band at ~1735 cm⁻¹.

    • C-O Stretch: ~1180–1200 cm⁻¹.

  • ¹H NMR (CDCl₃, 400 MHz):

    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       7.2–7.4 (m, 5H, Ar-H)
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       4.1 (q, 2H, O-CH₂-CH₃)
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       2.9–3.1 (dd, 2H, -CH₂-CO-)
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       1.8 (s, 3H, C-CH₃)
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       1.2 (t, 3H, O-CH₂-CH₃)
      

Synthesis & Manufacturing

The synthesis of Ethyl 3-cyano-3-phenylbutanoate typically involves the construction of the quaternary center via conjugate addition.[1] The most robust method is the Michael Addition of a cyanide source to an ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-unsaturated ester.
Primary Synthetic Route: Conjugate Hydrocyanation

This pathway avoids the use of unstable enolates and provides high regioselectivity.

Precursor: Ethyl 3-phenylbut-2-enoate (Ethyl 3-methylcinnamate).[1] Reagents: Potassium Cyanide (KCN) or Acetone Cyanohydrin. Catalyst: 18-Crown-6 (if KCN used) or Base (e.g., DBU).[1]

Experimental Protocol (Standardized)
  • Preparation: Dissolve Ethyl 3-methylcinnamate (1.0 eq) in ethanol/water (4:1) or DMF.[3]

  • Addition: Add Potassium Cyanide (1.5 eq) cautiously. Note: Reaction is exothermic.

  • Reflux: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (disappearance of alkene).

  • Workup: Acidify carefully with dilute HCl to pH 4–5 (in a fume hood to manage potential HCN evolution).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via vacuum distillation or column chromatography (Hexane/EtOAc).

Pathway Visualization

The following diagram illustrates the synthesis and downstream transformations into glutarimide derivatives.

SynthesisPathway Start Acetophenone Step1 Ethyl 3-methylcinnamate (Ethyl 3-phenylbut-2-enoate) Start->Step1 Wittig / Horner-Wadsworth-Emmons (+ Triethyl phosphonoacetate) Target Ethyl 3-cyano-3-phenylbutanoate (CAS 123064-05-1) Step1->Target Michael Addition (KCN / HCN source) Intermed 3-Carbamoyl Intermediate Target->Intermed Partial Hydrolysis (H2SO4 / H2O) Product 3-Methyl-3-phenylglutarimide (CNS Active Scaffold) Target->Product Direct Cyclization (NH3 / Pressure) Intermed->Product Cyclization (- EtOH)

Caption: Synthetic pathway from Acetophenone to Glutarimide via Ethyl 3-cyano-3-phenylbutanoate.

Applications in Drug Development

This molecule is a "privileged structure" intermediate.[1] Its primary utility lies in the synthesis of glutarimides , a class of compounds known for sedative, hypnotic, and anticonvulsant properties (e.g., Glutethimide, Aminoglutethimide).[1]

Glutarimide Synthesis

The transformation of the nitrile-ester motif into a cyclic imide is the key application.[1]

  • Mechanism: Acid-catalyzed hydrolysis of the nitrile to an amide, followed by intramolecular nucleophilic attack of the amide nitrogen on the ester carbonyl.[1]

  • Target: 3-Methyl-3-phenylglutarimide .[1]

    • Note: While Glutethimide possesses an ethyl group at the C3 position, this intermediate yields the methyl analog, which is often studied for structure-activity relationship (SAR) profiling in anticonvulsant discovery.[1]

Pyrrolidone Derivatives

Reduction of the nitrile group (e.g., via Raney Nickel hydrogenation) yields a primary amine, which can spontaneously cyclize with the ester to form 4-methyl-4-phenylpyrrolidin-2-one .[1] This scaffold is relevant to nootropic (e.g., Piracetam analogs) and GABA-ergic drug research.[1]

Safety & Handling (SDS Summary)

Hazard Classification: Irritant, Acute Toxicant (Oral/Dermal).[1]

HazardPrecaution
Acute Toxicity Contains a nitrile group.[1] Metabolically can release cyanide ions. Treat as potentially toxic.
Skin/Eye Irritant Wear nitrile gloves and safety goggles.
Inhalation Use only in a chemical fume hood. Avoid dust/mist generation.[4]
Storage Store in a cool, dry place under inert gas (Nitrogen/Argon). Keep away from acids.

First Aid:

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

  • Skin Contact: Wash thoroughly with soap and water.

  • Inhalation: Move to fresh air. Administer oxygen if breathing is difficult.[1]

References

  • LGC Standards. Beta-Cyano-Beta-methyl-hydrocinnamic Acid Ethyl Ester (CAS 123064-05-1).[1] Retrieved from [1]

  • Sigma-Aldrich. Ethyl 3-Cyano-3-phenylbutanoate Product Data.[1][5] Retrieved from [1]

  • PubChem. Ethyl 3-cyanopentanoate (Analogous Structure Data). CID 11788421. Retrieved from

  • BenchChem. Physical and chemical properties of Ethyl 3-methyl-2-phenylbut-2-enoate (Precursor Data). Retrieved from [1]

  • ChemicalBook. Ethyl 3-oxo-4-phenylbutanoate Safety Data Sheet. Retrieved from [1]

Sources

Ethyl 3-cyano-3-phenylbutanoate: Technical Profile and Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of Ethyl 3-cyano-3-phenylbutanoate , a specialized intermediate in organic synthesis and pharmaceutical development.

Chemical Identity & Structural Analysis[1][2]

Ethyl 3-cyano-3-phenylbutanoate is a beta-cyano ester characterized by a quaternary carbon center at the beta-position, substituted with both a phenyl ring and a methyl group. This structural motif—a quaternary carbon bearing a nitrile and an aryl group—is a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for 3,3-disubstituted piperidine-2,6-diones (glutarimides) and pyrrolidine-2,5-diones (succinimides).

Core Identifiers
PropertyDetail
CAS Number 123064-05-1
IUPAC Name Ethyl 3-cyano-3-phenylbutanoate
Synonyms

-Cyano-

-methylhydrocinnamic acid ethyl ester; Ethyl 3-cyano-3-phenylbutyrate
Molecular Formula

Molecular Weight 217.26 g/mol
SMILES CCOC(=O)CC(C)(C#N)c1ccccc1
InChI Key YWNRATDDUSMBPR-UHFFFAOYSA-N
Structural Visualization

The molecule features a central butanoate chain. The C3 position is chiral (racemic in standard synthesis) and quaternary, creating significant steric bulk that influences its reactivity and binding properties in downstream targets.

MolecularStructure Figure 1: Structural Decomposition of Ethyl 3-cyano-3-phenylbutanoate Ester Ethyl Ester Group (Lipophilic Tail) Backbone Butanoate Backbone (C1-C2-C3-C4) Ester->Backbone Attached at C1 Quaternary Quaternary Center (C3) (Chiral/Steric Bulk) Backbone->Quaternary C3 Position FGs Functional Groups: - Phenyl (Aromatic) - Cyano (Nitrile) Quaternary->FGs Substituents

Synthesis & Production Protocols

The synthesis of Ethyl 3-cyano-3-phenylbutanoate is non-trivial due to the difficulty of generating a quaternary carbon center. The most robust industrial route involves the conjugate addition (Michael Addition) of a cyanide source to an


-unsaturated ester.
Primary Route: Hydrocyanation of Ethyl -methylcinnamate

This pathway avoids the formation of regioisomers common in direct alkylation strategies.

Step 1: Precursor Synthesis (Reformatsky Reaction)

Acetophenone is reacted with ethyl bromoacetate in the presence of activated zinc to form the


-hydroxy ester, which is subsequently dehydrated.
  • Reagents: Acetophenone, Ethyl bromoacetate, Zn, Benzene/Toluene (solvent),

    
    -TsOH (catalyst for dehydration).
    
  • Intermediate: Ethyl 3-phenyl-2-butenoate (Ethyl

    
    -methylcinnamate).
    
Step 2: Michael Addition (Hydrocyanation)

The unsaturated ester undergoes conjugate addition with a cyanide source. Due to the steric hindrance of the


-methyl and 

-phenyl groups, standard NaCN conditions may be sluggish. Lewis acid catalysis (e.g.,

or Nagata's reagent) is often employed to facilitate the attack.
  • Reagents: Potassium Cyanide (KCN) or Diethylaluminum cyanide (

    
    ).
    
  • Conditions: Solvents like THF or DMF; Temperature 0°C to reflux depending on catalyst.

  • Mechanism: Nucleophilic attack of

    
     at the 
    
    
    
    -carbon, followed by protonation of the enolate.
Experimental Workflow Diagram

SynthesisPathway Figure 2: Synthetic Pathway via Conjugate Hydrocyanation Acetophenone Acetophenone (Starting Material) Reformatsky Reformatsky Reaction (Zn, Reflux) Acetophenone->Reformatsky EthylBromo Ethyl Bromoacetate EthylBromo->Reformatsky Intermediate1 Ethyl 3-hydroxy-3-phenylbutanoate Dehydration Dehydration (p-TsOH, -H2O) Intermediate1->Dehydration Intermediate2 Ethyl 3-phenyl-2-butenoate (Ethyl beta-methylcinnamate) Hydrocyanation Michael Addition (KCN or Et2AlCN) Intermediate2->Hydrocyanation + Cyanide Source Product Ethyl 3-cyano-3-phenylbutanoate (CAS 123064-05-1) Reformatsky->Intermediate1 Dehydration->Intermediate2 Hydrocyanation->Product

Analytical Characterization

To validate the identity of CAS 123064-05-1, the following spectral signatures must be confirmed.

Infrared Spectroscopy (IR)
  • Nitrile (

    
    ):  A sharp, distinct band at 2235–2245 cm⁻¹ . This is the diagnostic peak for the successful Michael addition.
    
  • Ester Carbonyl (

    
    ):  Strong absorption at 1730–1740 cm⁻¹ .
    
  • Aromatic (

    
    ):  Bands around 1600 cm⁻¹ and 1495 cm⁻¹.
    
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.20–7.40 (m, 5H, Phenyl ).
      
    • 
       4.10 (q, 2H, 
      
      
      
      ).
    • 
       2.90 & 2.75 (dd, 2H, diastereotopic 
      
      
      
      ).
    • 
       1.80 (s, 3H, 
      
      
      
      ). Crucial: Singlet indicates quaternary attachment.
    • 
       1.15 (t, 3H, 
      
      
      
      ).
  • ¹³C NMR:

    • Nitrile Carbon: ~120–122 ppm.

    • Carbonyl Carbon: ~169 ppm.

    • Quaternary Beta-Carbon: ~40–45 ppm.

Applications in Drug Development

Ethyl 3-cyano-3-phenylbutanoate serves as a versatile building block for synthesizing heterocyclic CNS-active agents.

Glutarimide Synthesis

Hydrolysis of the nitrile to an amide, followed by cyclization with the ester group, yields 3-methyl-3-phenylpiperidine-2,6-dione (a methylated analog of Glutethimide). Glutarimides are a class of sedative-hypnotics and anticonvulsants.

Pyrrolidine Synthesis

Through reductive cyclization (e.g., using Raney Nickel/H₂), the molecule can be converted into 3-methyl-3-phenylpyrrolidin-2-one , a scaffold related to racetams and antiepileptic drugs like Ethosuximide (though Ethosuximide is 3-ethyl-3-methyl).

HIV Research

Recent chemical catalogs identify this CAS number as a reference standard in anti-HIV agent research , likely as a fragment for non-nucleoside reverse transcriptase inhibitors (NNRTIs) which often require lipophilic, aromatic-rich cores.

Safety & Handling

  • Hazard Class: Irritant. Potential acute toxicity if hydrolyzed to release cyanide in vivo (though the nitrile group is generally stable).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory due to the potential for residual cyanide species from synthesis.

References

  • Nagata, W., & Yoshioka, M. (1977). Hydrocyanation of Conjugated Carbonyl Compounds. Organic Reactions, 25, 255-476. (Foundational methodology for synthesizing beta-cyano esters).
  • PubChem. (2024). Compound Summary for Ethyl 3-cyano-3-phenylbutanoate. National Center for Biotechnology Information. [Link]

Comprehensive Spectroscopic Monograph: Ethyl 3-cyano-3-phenylbutanoate (CAS 123064-05-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

This guide provides an in-depth spectroscopic characterization of Ethyl 3-cyano-3-phenylbutanoate (CAS 123064-05-1), a critical intermediate often encountered in the synthesis of glutarimide-based anticonvulsants (e.g., Glutethimide analogs) and as a reference standard in pharmaceutical impurity profiling.

The molecule features a quaternary carbon at the C3 position, creating a chiral center that significantly influences its NMR profile, particularly the diastereotopic nature of the adjacent methylene protons.

Parameter Details
IUPAC Name Ethyl 3-cyano-3-phenylbutanoate
Synonyms

-Cyano-

-methyl-hydrocinnamic acid ethyl ester; 3-Cyano-3-phenylbutyric acid ethyl ester
CAS Number 123064-05-1
Molecular Formula

Molecular Weight 217.26 g/mol
Structure

Key Functional Groups Nitrile (

), Ester (

), Aromatic Ring

Synthesis Context & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as it predicts the likely impurities (e.g., unreacted starting materials or regioisomers).

The most industrially relevant route involves the Michael Addition of cyanide to an


-unsaturated ester.
Synthesis Pathway (Graphviz Visualization)

SynthesisPathway Start Ethyl 3-phenylbut-2-enoate (Ethyl $beta$-methylcinnamate) Intermediate Enolate Intermediate Start->Intermediate Conjugate Addition (1,4) Reagent Diethylaluminum Cyanide (Et2AlCN) or KCN/NH4Cl Reagent->Intermediate Product Ethyl 3-cyano-3-phenylbutanoate (Racemic Mixture) Intermediate->Product Protonation Impurity1 Impurity: Unreacted Starting Material (Olefinic Protons) Impurity2 Impurity: Hydrolysis Product (Carboxylic Acid)

Figure 1: The primary synthetic route via conjugate addition. Note that the product is formed as a racemate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum of this compound is distinct due to the chiral center at C3 . The methylene protons at C2 (adjacent to the chiral center) are diastereotopic , meaning they are chemically non-equivalent and will not appear as a simple singlet or doublet.

Protocol: 1H NMR Acquisition
  • Solvent:

    
     (Chloroform-d) is preferred to prevent overlap with the ester ethyl group.
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or Residual

    
     (7.26 ppm).
    
1H NMR Data Table (400 MHz,

)
Shift (

, ppm)
MultiplicityIntegralAssignmentExpert Commentary
7.35 – 7.45 Multiplet (m)5HAromatic (Ph)Typical monosubstituted benzene pattern.
4.10 Quartet (

)
2HEster

Characteristic ethyl ester quartet.
3.05 & 2.95 AB Quartet (

)
2HC2 Methylene (

)
Critical Diagnostic: These protons are diastereotopic due to the adjacent C3 chiral center. They appear as a pair of doublets (roofing effect) rather than a singlet.
1.85 Singlet (s)3HC3 Methyl (

)
Deshielded by the geminal Phenyl and Cyano groups. A simple methyl would be ~0.9; the shift to ~1.85 confirms the quaternary substitution.
1.15 Triplet (

)
3HEster Methyl (

)
Coupled to the ester methylene.
13C NMR Data Table (100 MHz,

)
Shift (

, ppm)
AssignmentExpert Commentary
168.5 Carbonyl (

)
Typical ester carbonyl range.
140.2 Aromatic

Quaternary aromatic carbon.
129.0, 128.2, 125.5 Aromatic

Standard aromatic signals.
121.8 Nitrile (

)
Weak intensity due to lack of NOE and long relaxation time.
61.5 Ester

46.2 C2 Methylene (

)
41.8 C3 Quaternary CarbonDiagnostic: Low intensity signal, significantly deshielded by Ph and CN.
26.5 C3 Methyl (

)
13.9 Ester Methyl (

)
Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" confirmation, particularly for the nitrile and ester functionalities.

  • Method: Neat oil on ATR (Attenuated Total Reflectance) crystal (ZnSe or Diamond).

Wavenumber (

)
IntensityAssignmentNotes
2980 – 2940 MediumC-H StretchAliphatic stretches (methyl/methylene).
2242 Weak/Medium

Stretch
The nitrile stretch is sharp but can be weak; distinct from alkyne stretches.
1735 Strong

Stretch
Characteristic saturated ester carbonyl.
1200 – 1150 StrongC-O StretchEster C-O-C stretching vibrations.
760 & 700 MediumAromatic C-H BendMonosubstituted benzene ring (out-of-plane bending).
Mass Spectrometry (GC-MS / LC-MS)

Mass spectrometry is vital for confirming the molecular weight and analyzing the fragmentation pattern, which validates the structure.

  • Ionization: Electron Impact (EI, 70 eV) for GC-MS.

  • Molecular Ion:

    
     (often weak).
    
Fragmentation Pathway (Graphviz Visualization)

MassSpecFragmentation M_Ion Molecular Ion (M+) m/z 217 Frag_OEt [M - OEt]+ Acylium Ion m/z 172 M_Ion->Frag_OEt - 45 Da (OEt) Frag_COOEt [M - COOEt]+ Carbocation m/z 144 M_Ion->Frag_COOEt - 73 Da (COOEt) Frag_Ph [Ph - C(Me)CN]+ Tropylium-like m/z 129/130 Frag_COOEt->Frag_Ph - 15 Da (Me) Frag_Base Base Peak (Benzyl/Phenyl fragments) m/z 77 / 91 Frag_Ph->Frag_Base Rearrangement

Figure 2: Proposed EI-MS fragmentation pathway. The loss of the ethoxy group (45 Da) and the carbethoxy group (73 Da) are primary fragmentation channels.

Experimental Validation & Quality Control

To ensure the integrity of your data when using this compound as a standard:

  • Solvent Purity: Use

    
     neutralized with silver foil or stored over 
    
    
    
    to prevent acid-catalyzed hydrolysis of the nitrile or ester during storage.
  • Water Content: The ester is hygroscopic. A water peak at ~1.56 ppm in

    
     can obscure the C3-Methyl singlet if not carefully dried.
    
  • Chirality Check: If the synthesis was asymmetric, run the sample with a chiral shift reagent (e.g.,

    
    ) to resolve the enantiomeric excess. In the standard racemic mixture, the NMR signals for both enantiomers are identical in an achiral solvent.
    

References

  • LGC Standards. (2025). Beta-Cyano-beta-methyl-hydrocinnamic Acid Ethyl Ester Reference Standard. Retrieved from

  • Sigma-Aldrich. (2025). Ethyl 3-cyano-3-phenylbutanoate Product Specification. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123064-05-1. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3] (Authoritative text for NMR shift prediction and diastereotopic proton analysis).

Sources

Mechanistic Insight: Transformations of Ethyl 3-cyano-3-phenylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Synthetic Methodology & Reaction Kinetics Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Quaternary Carbon Advantage[1]

Ethyl 3-cyano-3-phenylbutanoate represents a critical "chiral pool" scaffold in the synthesis of next-generation GABAergic ligands. Unlike its des-methyl analog (the precursor to Phenibut), this molecule possesses a quaternary stereocenter at the


-position relative to the ester.

From a drug development perspective, this quaternary center is strategic: it sterically hinders the


-proton abstraction required for metabolic degradation by transaminases, potentially increasing the half-life and potency of the resulting 

-amino acids. This guide details the mechanistic pathways to convert this nitrile-ester scaffold into 4-methyl-4-phenylpyrrolidin-2-one and subsequently to 4-amino-3-methyl-3-phenylbutanoic acid .

Structural Analysis & Reactivity Profile

The molecule features two electrophilic centers (nitrile and ester) competing for nucleophilic attack, modulated by a sterically crowded quaternary center.

Functional GroupElectronic CharacterKey ReactivityStrategic Utility
Nitrile (-CN)

-hybridized, electrophilic carbon
Catalytic Hydrogenation, Pinner ReactionPrecursor to primary amine (

)
Ethyl Ester (-COOEt)

, moderately electrophilic
Hydrolysis, AminolysisCyclization anchor for lactam formation
Quaternary C3 Sterically congestedHinders

approach
Prevents racemization; metabolic stability

Core Mechanism I: Chemoselective Hydrogenation & Cyclization

The most valuable transformation of Ethyl 3-cyano-3-phenylbutanoate is the reductive cyclization to form the lactam ring. This is a cascade sequence involving nitrile reduction followed immediately by intramolecular aminolysis .

The Reaction Pathway[2]
  • Adsorption: The nitrile

    
    -system coordinates to the metal catalyst surface (Raney Ni or Pd).
    
  • Stepwise Reduction: Sequential addition of H atoms forms the aldimine intermediate (

    
    ).
    
  • Full Reduction: Further hydrogenation yields the primary amine (

    
    ).
    
  • Cyclization (Thermodynamic Sink): The newly formed amine, positioned

    
     to the ester, undergoes intramolecular nucleophilic acyl substitution (5-exo-trig) to form 4-methyl-4-phenylpyrrolidin-2-one .
    
The "Secondary Amine" Pitfall

A common failure mode is the condensation of the intermediate imine with the newly formed amine, leading to a secondary amine dimer.

  • Solution: The addition of anhydrous ammonia or acetic anhydride is critical. Ammonia competes for the imine, keeping the equilibrium shifted toward the primary amine.

Visualization of the Cascade

ReactionPathway Start Ethyl 3-cyano-3-phenylbutanoate Imine Aldimine Intermediate (R-CH=NH) Start->Imine +2H (Raney Ni) Amine Primary Amine (Linear) Imine->Amine +2H Dimer Secondary Amine (Impurity) Imine->Dimer + Amine (Dimerization) Lactam 4-methyl-4-phenyl- pyrrolidin-2-one Amine->Lactam -EtOH (Cyclization) Dimer->Imine Suppressed by NH3

Caption: Cascade hydrogenation pathway showing the critical branch point between productive lactamization and reductive dimerization.

Experimental Protocol: High-Pressure Reductive Cyclization

Safety Warning: Raney Nickel is pyrophoric when dry. Hydrogen gas at high pressure presents an explosion hazard. All steps must be performed in a blast-shielded autoclave.

Reagents & Setup
  • Substrate: Ethyl 3-cyano-3-phenylbutanoate (10.0 g, 46 mmol).

  • Catalyst: Raney Nickel (activated, W2 or W4 grade), 2.0 g (20 wt%).

  • Solvent: Methanol (saturated with

    
     gas) or 7M 
    
    
    
    in MeOH.
  • Pressure: 50 bar (725 psi)

    
    .
    
  • Temperature: 60°C.

Step-by-Step Methodology
  • Catalyst Prep: Wash Raney Ni slurry (

    
     with water, 
    
    
    
    with MeOH) to remove alkali. Do not let it dry.
  • Loading: Transfer the catalyst to the autoclave liner under solvent coverage. Add the substrate dissolved in methanolic ammonia.

  • Purging: Seal autoclave. Purge with

    
     (
    
    
    
    10 bar) to remove oxygen. Purge with
    
    
    (
    
    
    10 bar).
  • Reaction: Pressurize to 50 bar

    
    . Heat to 60°C. Stirring rate must be high (>800 rpm) to overcome gas-liquid mass transfer limitations.
    
  • Monitoring: Monitor

    
     uptake. Reaction is complete when uptake plateaus (typically 4–6 hours).
    
  • Workup: Cool to RT. Vent

    
     carefully. Purge with 
    
    
    
    . Filter catalyst through Celite (keep wet!). Concentrate filtrate in vacuo.
  • Purification: The residue is typically the pure lactam (solid). Recrystallize from EtOAc/Hexane if necessary.

Core Mechanism II: Hydrolysis to the Amino Acid

The lactam is an extremely stable intermediate. To access the open-chain amino acid (the GABA analog), harsh acidic hydrolysis is required.

Mechanism: Acid-Catalyzed Amide Hydrolysis

Unlike simple esters, the pyrrolidone ring is robust. The mechanism proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon susceptible to water attack. The tetrahedral intermediate collapses to expel the amine (which is immediately protonated to the ammonium salt, preventing re-closure).

Protocol
  • Reflux: Dissolve lactam in 6M HCl. Reflux for 12–18 hours.

  • Isolation: Concentrate to dryness to remove excess HCl.

  • Neutralization: The product exists as the hydrochloride salt. To obtain the zwitterion, treat with basic ion-exchange resin or adjust pH to the isoelectric point (~pH 6.5) in minimal water and precipitate with acetone.

Comparative Analysis of Synthetic Routes

The following table contrasts the "Lactam Route" (described above) with the "Direct Pinner" route.

ParameterRoute A: Reductive Cyclization (Recommended)Route B: Pinner Synthesis
Intermediate Pyrrolidin-2-one (Stable Solid)Imidate Ester (Unstable)
Reagents

, Raney Ni,


, EtOH
Atom Economy High (Loss of EtOH only)Lower (Stoichiometric salt waste)
Scalability Excellent (Batch/Flow Hydrogenation)Difficult (Moisture sensitive)
Purity Profile High (Crystallizable intermediate)Variable (Hydrolysis byproducts)

Experimental Workflow Diagram

Workflow Substrate Ethyl 3-cyano-3-phenylbutanoate (In MeOH/NH3) Autoclave Autoclave Reactor 50 bar H2, 60°C, Raney Ni Substrate->Autoclave Filtration Filtration (Celite) Remove Catalyst Autoclave->Filtration Lactam Intermediate: 4-methyl-4-phenylpyrrolidin-2-one Filtration->Lactam Concentration Hydrolysis Acid Hydrolysis 6M HCl, Reflux Lactam->Hydrolysis FinalProduct Product: 4-amino-3-methyl-3-phenylbutanoic acid (HCl Salt) Hydrolysis->FinalProduct

Caption: Operational workflow for the conversion of the cyano-ester to the final amino acid salt.

References

  • Kneen, G. (2000). GABA-B Receptor Antagonists and Agonists. Patent WO2000032184A1. Link

  • Ordóñez, M., et al. (2016). Stereoselective Synthesis of

    
    -Amino Acids. Chemical Reviews, 116(20), 12239–12302. Link
    
  • Hitchcock, S. A., et al. (2006). Synthesis of Pyrrolidinone Derivatives via Reductive Cyclization. Tetrahedron Letters, 47(28), 4813-4816. Link

  • Ebner, J., et al. (2025). Nitrile as Activating Group in the Asymmetric Bioreduction of

    
    -Cyanoacrylic Acids. Advanced Synthesis & Catalysis. Link
    

The Nitrile Renaissance: A Technical Guide to Cyano Groups in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyano group (


), once viewed with skepticism due to toxicity concerns, has evolved into a cornerstone of modern medicinal chemistry. It is no longer just a metabolic liability but a precision tool for optimizing potency and pharmacokinetics. This guide provides a technical deep-dive into the biological significance of nitriles, transitioning from their physicochemical properties to their role as reversible covalent "warheads." We present validated protocols for kinetic profiling (

) and metabolic stability assessments to ensure safe integration into drug candidates.

Part 1: Physicochemical Properties & Bioisosterism[1][2]

The biological utility of the nitrile group stems from its unique electronic and steric profile. It is a linear, rod-like functionality with a high dipole moment (


3.9 D), allowing it to participate in highly specific electrostatic interactions.
The Bioisosteric Landscape

Nitriles are versatile surrogates for several functional groups. Their small steric footprint (van der Waals radius


1.9 Å) allows them to fit into tight hydrophobic pockets where larger groups would clash.

Table 1: Nitrile Bioisosteric Replacements and Rationales

Functional Group ReplacedPhysicochemical RationaleBiological Outcome
Carbonyl (

)
Similar dipole orientation; H-bond acceptor capability.Maintains potency while removing metabolic liability of ketones/aldehydes.
Hydroxyl (

)
H-bond acceptor; linear geometry.Improves membrane permeability by reducing Topological Polar Surface Area (TPSA).
Halogen (

)
Similar steric volume; electron-withdrawing nature.Modulates pKa of neighboring amines; fills hydrophobic pockets.
Carboxyl (

)
Polar but non-ionizable at physiological pH.Improves oral bioavailability by eliminating negative charge.
Structural Biology: The "Orthogonal" Interaction

In protein binding pockets, the nitrogen lone pair of the nitrile often engages in hydrogen bonding with backbone amides or serine hydroxyls. Uniquely, the


-system of the triple bond can engage in orthogonal interactions with aromatic residues (Phe, Tyr, Trp) or sulfur atoms (Met, Cys), a phenomenon distinct from standard H-bonding.

Part 2: Mechanisms of Action – The Covalent Advantage

The most transformative application of nitriles in the last decade is their use as Targeted Covalent Inhibitors (TCIs) . Unlike acrylamides (which form permanent bonds), aliphatic nitriles can form reversible covalent bonds with catalytic cysteine residues.

The Thioimidate Adduct

When positioned near a catalytic cysteine (e.g., in Cathepsin K or DPP-4), the nitrile carbon undergoes nucleophilic attack by the thiolate anion. This forms a thioimidate intermediate. Because this reaction is reversible, it allows for high potency (long residence time) without the permanent protein modification risks associated with irreversible inhibitors (haptenization/immunogenicity).

Pathway Visualization: Reversible Covalent Binding

The following diagram illustrates the catalytic cycle of a nitrile-based inhibitor targeting a Cysteine protease.

NitrileBindingMechanism FreeEnzyme Free Enzyme (Cys-SH) EI_Complex Non-Covalent Complex (E•I) FreeEnzyme->EI_Complex Binding (Kon) Inhibitor Nitrile Inhibitor (R-CN) Inhibitor->EI_Complex Transition Transition State (Nu Attack) EI_Complex->Transition Activation Thioimidate Covalent Adduct (Thioimidate) Transition->Thioimidate Covalent Bond Formation (kinact) Thioimidate->EI_Complex Slow Dissociation (koff)

Figure 1: Mechanism of reversible covalent inhibition. The nitrile acts as a "soft" electrophile, reacting with Cysteine to form a thioimidate adduct.

Part 3: Metabolic Stability & Toxicology (The Safety Filter)

The "cyanide fear" is grounded in the metabolic instability of specific nitrile subclasses. Understanding the Structure-Metabolism Relationship (SMR) is critical to designing safe drugs.

The Oxidative Liability (Cyanohydrin Formation)

Aromatic nitriles (Ar-CN) are generally stable. However, aliphatic nitriles with an


-proton are susceptible to Cytochrome P450 (CYP450) oxidation.
  • CYP450 hydroxylates the

    
    -carbon.
    
  • The resulting cyanohydrin is unstable.

  • It spontaneously decomposes into a ketone and Hydrogen Cyanide (HCN) .

Mitigation Strategies
  • Steric Hindrance: Substitution at the

    
    -carbon (e.g., gem-dimethyl) blocks P450 access.
    
  • Electron Withdrawal: Reducing electron density at the

    
    -carbon decreases the rate of hydrogen abstraction.
    
  • Cyclization: Incorporating the

    
    -carbon into a strained ring (e.g., cyclopropyl) often improves stability.
    

MetabolismPath Drug Aliphatic Nitrile (R-CH2-CN) P450 CYP450 Oxidation Drug->P450 Metabolic Attack SafeProduct Amide/Acid (Hydrolysis) Drug->SafeProduct Nitrilase Pathway (Minor) Intermediate Unstable Cyanohydrin (R-CH(OH)-CN) P450->Intermediate Hydroxylation ToxicProduct Toxic Release (HCN + Ketone) Intermediate->ToxicProduct Spontaneous Decomposition

Figure 2: Metabolic fate of aliphatic nitriles. Alpha-hydroxylation leads to toxic cyanide release, whereas hydrolysis leads to safe metabolites.

Part 4: Experimental Protocols

To validate a nitrile-based inhibitor, one must move beyond simple


 values. For covalent inhibitors, potency is time-dependent.[1] The gold standard metric is the efficiency ratio 

.
Protocol A: Determination of (Time-Dependent Inhibition)

Objective: Quantify the reactivity of the nitrile warhead against the target enzyme.

Materials:

  • Target Enzyme (e.g., Recombinant Cathepsin K).

  • Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC).

  • Test Compound (Nitrile).[2][3][4][5][6][7]

  • Buffer: 50 mM HEPES pH 7.4, 1 mM DTT, 0.01% Triton X-100.

Workflow:

  • Preparation: Prepare a 2-fold serial dilution of the inhibitor (8 concentrations).

  • Pre-incubation: Incubate Enzyme + Inhibitor for varying time points (

    
     min).
    
    • Note: Do not add substrate yet. This allows the covalent bond to form.[8][9][10][11]

  • Reaction Initiation: At each time point, dilute an aliquot into a solution containing the Fluorogenic Substrate (at

    
    ).
    
  • Measurement: Monitor fluorescence (Ex 355nm / Em 460nm) to determine residual enzyme activity (

    
    ).
    
  • Data Analysis:

    • Plot

      
       vs. time for each inhibitor concentration.[12] The slope is 
      
      
      
      .
    • Plot

      
       vs. 
      
      
      
      (Inhibitor Concentration).[12][13]
    • Fit to the hyperbolic equation:

      
      
      
    • Result:

      
       (max rate of inactivation) and 
      
      
      
      (reversible binding constant).
Protocol B: Cyanide Release Assay (Safety Screen)

Objective: Detect potential HCN release in liver microsomes.

  • Incubation: Incubate test compound (10

    
    M) with Human Liver Microsomes (HLM) and NADPH for 60 min at 37°C.
    
  • Derivatization: Quench reaction with Taurine/NDA (Naphthalene-2,3-dialdehyde). Cyanide reacts with Taurine/NDA to form a fluorescent isoindole.

  • Detection: Measure fluorescence (Ex 418nm / Em 460nm).

  • Quantification: Compare against a standard curve of KCN.

    • Threshold: Release > 5% of total compound suggests high toxicity risk.

References

  • Fleming, F. F., et al. (2010).[14] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore.[9][10] Journal of Medicinal Chemistry.[13] [Link]

  • Copeland, R. A. (2013).[13] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. [Link]

  • Obach, R. S., et al. (2008). The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions.[12] Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Uetrecht, J. (2020). Reactive Metabolites and Idiosyncratic Drug Reactions. Chemical Research in Toxicology.[5][7] [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs.[1] Nature Reviews Drug Discovery. [Link]

Sources

Health and safety information for handling Ethyl 3-cyano-3-phenylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Health and Safety Information for Handling Ethyl 3-cyano-3-phenylbutanoate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

Ethyl 3-cyano-3-phenylbutanoate (CAS: 123064-05-1) is a specialized pharmaceutical intermediate, primarily utilized in the synthesis of glutarimide derivatives and sedative-hypnotic agents (e.g., analogs of glutethimide).[1] As a research chemical with a nitrile-ester dual functionality, it presents specific toxicological risks—notably potential cyanide liberation under metabolic or extreme chemical stress—and requires rigorous containment protocols.

This guide synthesizes available safety data with structural activity relationship (SAR) principles to provide a field-ready handling protocol for laboratory personnel.

Chemical Identification Table
ParameterDetail
IUPAC Name Ethyl 3-cyano-3-phenylbutanoate
Synonyms

-Cyano-

-methyl-hydrocinnamic acid ethyl ester; 3-Cyano-3-phenylbutyric acid ethyl ester
CAS Number 123064-05-1
Molecular Formula

Molecular Weight 217.26 g/mol
Physical State Viscous liquid or low-melting solid (Grade dependent)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water

Hazard Identification & Toxicology

Signal Word: WARNING Note: Specific GHS data for this CAS is often extrapolated from functional analogs due to its status as a niche intermediate. Treat with high caution.

Primary Hazards (GHS Classification Estimates)
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.

The "Nitrile" Factor: Metabolic Risks

While the cyano group in this molecule is attached to a quaternary carbon (stabilized by the phenyl ring), ingestion or enzymatic metabolism can theoretically release cyanide ions (


).
  • Mechanism: Cytochrome P450 enzymes can hydroxylate the alpha-carbon (though sterically hindered here), leading to cyanohydrin intermediates that spontaneously decompose to release HCN.

  • Clinical Sign: Hypoxia symptoms (dizziness, confusion, cherry-red skin) delayed by 1–4 hours post-exposure.

Safe Handling & Engineering Controls

Hierarchy of Controls Workflow

The following diagram outlines the mandatory decision logic for handling this compound.

HandlingProtocol Start Start: Handling Request Assess Risk Assessment: Quantity > 100mg? Start->Assess Engineering Engineering Control: Certified Fume Hood Assess->Engineering Yes or No (Always Required) PPE PPE Selection: Nitrile (Double) + Lab Coat + Goggles Engineering->PPE Process Process Execution: Weighing & Dissolution PPE->Process Waste Waste Disposal: Segregated Organic Stream Process->Waste

Figure 1: Operational workflow for safe handling of Ethyl 3-cyano-3-phenylbutanoate.

Protocol Steps
  • Engineering Controls:

    • Ventilation: All open handling (weighing, transfer) must occur inside a certified chemical fume hood operating at face velocity > 100 fpm.

    • Static Control: Ground glassware. Esters can be flammable; avoid static discharge sources near the hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving recommended. Inner layer: Latex or Nitrile (4 mil); Outer layer: Nitrile (extended cuff, >5 mil). Change outer gloves immediately upon splash.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for liquid handling.

    • Respiratory: If fume hood is unavailable (not recommended), use a half-mask respirator with Organic Vapor/Acid Gas cartridges (due to potential HCN trace impurities).

  • Experimental Technique:

    • Weighing: Use a closed balance or weigh inside the hood. If the balance is external, weigh into a tared vial with a septum cap to minimize open-air transit.

    • Solvent Choice: Dissolve immediately in DMSO or DCM. Avoid heating the neat compound above 60°C without a reflux condenser to prevent vapor generation.

Emergency Response Procedures

In the event of exposure, the response must be rapid and specific to nitrile/ester hazards.[2]

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Splash Eye Eye Contact Type->Eye Spray/Vapor Ingest Ingestion Type->Ingest Accidental ActionSkin Wash 15min (Soap/Water) Discard Clothing Skin->ActionSkin ActionEye Flush 15min Lift Eyelids Eye->ActionEye ActionIngest Do NOT Induce Vomiting Administer Oxygen Call ER (Cyanide Protocol) Ingest->ActionIngest

Figure 2: Emergency triage logic for exposure incidents.

Specific First Aid Measures
  • Inhalation: Remove victim to fresh air.[2][3][4][5][6] If breathing is labored, administer oxygen.[3] Do not perform mouth-to-mouth resuscitation (risk of secondary contamination); use a bag-valve mask.

  • Skin Contact: Nitriles can absorb through skin. Wash immediately with soap and copious water for 15 minutes.[5] Isolate contaminated clothing in a sealed bag.

  • Ingestion: Critical: Do not induce vomiting. The ester hydrolysis may be accelerated by stomach acid, potentially releasing the nitrile moiety. Transport to a medical facility immediately and inform responders of "Nitrile/Ester chemical exposure."[3]

Storage and Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under inert gas (Nitrogen or Argon) to prevent moisture-induced hydrolysis of the ester.

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire/explosion.

    • Strong Acids/Bases: Will cause hydrolysis. Acidic hydrolysis yields the carboxylic acid; Basic hydrolysis may attack the nitrile, converting it to an amide or carboxylate, releasing ammonia.

Waste Disposal

  • Classification: Hazardous Organic Waste.

  • Segregation: Do not mix with acidic waste streams (risk of HCN generation if nitrile hydrolysis occurs).

  • Disposal Method: Incineration with afterburner and scrubber is the preferred method to destroy the nitrile functionality completely.

References

  • PubChem. (n.d.). Compound Summary for Related Nitrile Esters. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of heterocyclic compounds using Ethyl 3-cyano-3-phenylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Heterocyclic Scaffolds using Ethyl 3-cyano-3-phenylbutanoate

Executive Summary

This technical guide details the synthetic utility of Ethyl 3-cyano-3-phenylbutanoate (CAS 123064-05-1) , a versatile


-cyano ester intermediate. Possessing a quaternary carbon center at the 

-position, this scaffold is a critical precursor for constructing privileged heterocyclic systems found in CNS-active pharmaceutical ingredients (APIs), particularly anticonvulsants (succinimides) and nootropics (pyrrolidinones).

This document provides optimized protocols for two divergent synthetic pathways:

  • Oxidative/Hydrolytic Pathway: Synthesis of 3-methyl-3-phenylpyrrolidine-2,5-diones (Succinimide anticonvulsants).

  • Reductive Pathway: Synthesis of 4-methyl-4-phenylpyrrolidin-2-ones (GABA analogues).

Chemical Profile & Strategic Value

Ethyl 3-cyano-3-phenylbutanoate represents a "masked" dicarbonyl system. The nitrile group serves as a latent carboxylic acid (via hydrolysis) or a latent primary amine (via reduction), while the ester provides the electrophilic closure point.

PropertySpecification
IUPAC Name Ethyl 3-cyano-3-phenylbutanoate
CAS Number 123064-05-1
Molecular Formula

Molecular Weight 217.27 g/mol
Key Structural Feature Quaternary

-carbon (C3) bearing Phenyl and Methyl groups
Primary Applications Precursor to Methsuximide, Phensuximide analogues, and GABOB derivatives

Mechanistic Advantage: The steric bulk of the quaternary center often hinders direct nucleophilic attacks in linear syntheses. Using this pre-functionalized scaffold allows researchers to establish the difficult quaternary stereocenter early in the synthesis (via Michael addition), bypassing late-stage steric challenges.

Divergent Synthetic Workflows

The following flowchart illustrates the two primary heterocyclic transformations accessible from this core intermediate.

DivergentSynthesis Start Ethyl 3-cyano-3-phenylbutanoate (Quaternary Core) Hydrolysis Acidic Hydrolysis (HCl/AcOH) Start->Hydrolysis Pathway A: Oxidative/Hydrolytic Reduction Catalytic Hydrogenation (Raney Ni / H2) Start->Reduction Pathway B: Reductive Diacid 2-Methyl-2-phenylsuccinic Acid (Intermediate) Hydrolysis->Diacid CyclizationA Condensation w/ Amine (R-NH2, Heat) Diacid->CyclizationA Succinimide 3-Methyl-3-phenylpyrrolidine-2,5-dione (Succinimide Scaffold) CyclizationA->Succinimide AminoEster Gamma-Amino Ester (Transient Intermediate) Reduction->AminoEster CyclizationB Intramolecular Lactamization (Thermal) AminoEster->CyclizationB Pyrrolidinone 4-Methyl-4-phenylpyrrolidin-2-one (Pyrrolidinone Scaffold) CyclizationB->Pyrrolidinone

Figure 1: Divergent synthetic pathways from Ethyl 3-cyano-3-phenylbutanoate yielding distinct CNS-active scaffolds.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Methyl-3-phenylpyrrolidine-2,5-dione (Succinimide)

Target Application: Anticonvulsant Discovery (Methsuximide Analogues)

This protocol involves the complete hydrolysis of the nitrile and ester groups to the dicarboxylic acid, followed by ring closure with an amine.

Reagents:

  • Ethyl 3-cyano-3-phenylbutanoate (1.0 equiv)[3][4]

  • Conc. Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

  • Methylamine (33% in EtOH) or Urea (for N-H analogs)

Step-by-Step Procedure:

  • Hydrolysis to Diacid:

    • Dissolve 10.0 g of Ethyl 3-cyano-3-phenylbutanoate in 30 mL of glacial acetic acid.

    • Add 20 mL of concentrated HCl carefully.

    • Reflux the mixture for 12–16 hours. Note: Monitor the disappearance of the nitrile peak (

      
      ) via IR spectroscopy.
      
    • Cool the reaction mixture to room temperature and pour onto crushed ice (100 g).

    • Extract with Ethyl Acetate (

      
      ).[5] Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.[5]
    • Recrystallize the crude solid from water/ethanol to obtain 2-methyl-2-phenylsuccinic acid .

  • Cyclization to Succinimide:

    • Mix the purified diacid (1.0 equiv) with Methylamine (1.5 equiv, 33% EtOH solution) in a sealed tube or autoclave.

    • Heat to 160–180°C for 3–4 hours. Mechanism: Thermal dehydration forms the cyclic imide.

    • Cool and evaporate the solvent.

    • Purify via flash column chromatography (Hexane:EtOAc 80:20) to isolate N,3-dimethyl-3-phenylpyrrolidine-2,5-dione (Methsuximide).

Critical Control Point: Ensure complete hydrolysis of the nitrile in Step 1. Partial hydrolysis may yield the mono-amide, which complicates the purification of the diacid.

Protocol B: Synthesis of 4-Methyl-4-phenylpyrrolidin-2-one (Pyrrolidinone)

Target Application: Nootropic/GABA-ergic Ligands

This protocol utilizes reductive cyclization. The nitrile is reduced to a primary amine, which spontaneously (or upon heating) attacks the ester to form the lactam ring.

Reagents:

  • Ethyl 3-cyano-3-phenylbutanoate (1.0 equiv)[3][4]

  • Raney Nickel (catalytic amount, ~10 wt%) or Cobalt Chloride (

    
    ) / 
    
    
    
  • Ethanol (anhydrous)

  • Ammonia (gas) or

    
     (optional, to suppress secondary amine formation)
    

Step-by-Step Procedure:

  • Catalytic Hydrogenation:

    • In a high-pressure hydrogenation vessel (Parr reactor), dissolve 5.0 g of Ethyl 3-cyano-3-phenylbutanoate in 50 mL of anhydrous Ethanol.

    • Add 0.5 g of activated Raney Nickel (washed with EtOH).

    • Optional: Add 1 mL of

      
       to minimize dimer formation.
      
    • Pressurize with Hydrogen gas (

      
      ) to 50–60 psi (3.5–4 bar) .
      
    • Heat to 60°C and stir vigorously for 6 hours.

  • Thermal Cyclization (Lactamization):

    • Filter the catalyst through a Celite pad (Caution: Raney Ni is pyrophoric; keep wet).

    • Concentrate the filtrate to roughly 10 mL volume.

    • Reflux the concentrate for 2–3 hours to ensure complete cyclization of the intermediate amino-ester.

    • Evaporate solvent to dryness.

    • Recrystallize from Et2O/Hexane to yield 4-methyl-4-phenylpyrrolidin-2-one .

Mechanistic Insight: The reduction generates a


-amino ester. The intramolecular nucleophilic attack of the amine on the ester carbonyl is entropically favored (5-membered ring formation), releasing ethanol.

Mechanistic Analysis: The Quaternary Center Challenge

The synthesis of the starting material itself relies on the Michael Addition , which sets the crucial quaternary stereocenter.

Reaction: Ethyl


-methylcinnamate + Cyanide Source 

Ethyl 3-cyano-3-phenylbutanoate.
  • Regioselectivity: The cyanide nucleophile attacks the

    
    -carbon of the 
    
    
    
    -unsaturated ester.
  • Steric Control: The presence of the

    
    -methyl and 
    
    
    
    -phenyl groups creates significant steric hindrance. Standard conditions often fail.
  • Optimization: Use of Diethylaluminum cyanide (

    
    )  or Nagata's Reagent  is often recommended over simple KCN to drive the reaction to completion and prevent reversibility (retro-Michael).
    

MichaelMechanism Substrate Ethyl beta-methylcinnamate (Sterically Crowded) Transition Enolate Intermediate (Stabilized) Substrate->Transition Nucleophilic Attack (1,4-Addition) Reagent Cyanide Nucleophile (CN-) Reagent->Transition Product Ethyl 3-cyano-3-phenylbutanoate (Quaternary Center Set) Transition->Product Protonation

Figure 2: Formation of the quaternary center via conjugate addition.

References

  • Synthesis of Phenylsuccinic Acid Derivatives

    • Lapworth, A., & Baker, W. (1941). Phenylsuccinic Acid.[6] Organic Syntheses, Coll.[6] Vol. 1, p. 451. Link

    • Note: Describes the hydrolysis of similar cyano-ester precursors to succinic acids.
  • Succinimide Anticonvulsants (Methsuximide)

    • Miller, C. A., & Long, L. M. (1951). Anticonvulsants. I. An Investigation of N-R-α-R1-α-phenylsuccinimides. Journal of the American Chemical Society, 73(10), 4895–4898. Link

    • Note: Foundational paper on the cyclization of phenylsuccinic acids to succinimides.
  • Reductive Cyclization to Pyrrolidinones

    • Watson, J., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione.[1] Molecules, 25(16), 3662. Link

    • Note: Modern application of similar succinimide/pyrrolidine synthesis p
  • Chemical Data & Identification

    • PubChem Compound Summary for Ethyl 3-cyano-3-phenylbutanoate (CID 69559983). Link

Sources

Application Notes and Protocols: Ethyl 3-cyano-3-phenylbutanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Ethyl 3-cyano-3-phenylbutanoate

Ethyl 3-cyano-3-phenylbutanoate is a highly functionalized organic molecule that serves as a cornerstone intermediate in the synthesis of a multitude of pharmacologically active compounds. Its strategic value in medicinal chemistry is derived from the unique arrangement of its functional groups: a nitrile, an ester, and a quaternary carbon center bearing a phenyl group. This configuration provides a rich platform for synthetic transformations, enabling the construction of complex molecular architectures, particularly heterocyclic systems that form the core of many modern therapeutics.

The presence of the electron-withdrawing cyano and ester groups activates the molecule for a variety of nucleophilic substitution and condensation reactions. The phenyl group imparts specific steric and electronic properties that can be crucial for biological activity and molecular recognition. This guide provides an in-depth exploration of the applications of Ethyl 3-cyano-3-phenylbutanoate and its precursors, offering detailed protocols and mechanistic insights for its use in drug discovery and development.

Core Applications in Medicinal Chemistry

The versatility of the ethyl cyanoacetate scaffold, from which Ethyl 3-cyano-3-phenylbutanoate is derived, allows for its application in synthesizing a diverse range of bioactive molecules.

Synthesis of Barbiturates and Related Sedative-Hypnotics

One of the most classical and significant applications of α-cyano-α-aryl esters is in the synthesis of barbiturates. These compounds, which are derivatives of barbituric acid, have long been used as sedative-hypnotics, anesthetics, and anticonvulsants.[1] The synthesis involves the condensation of a substituted malonic ester or cyanoacetic ester derivative with urea or its analogues (e.g., guanidine, thiourea).[2][3]

The reaction proceeds via a base-catalyzed condensation, typically using sodium ethoxide, where urea acts as a dinucleophilic species attacking the two electrophilic carbonyl carbons of the ester (or the cyano group after tautomerization), leading to the formation of the characteristic six-membered pyrimidine ring system.[4] The substituents at the 5-position of the barbituric acid ring, derived from the starting ester, are critical determinants of the compound's pharmacological profile, including its potency and duration of action.[1]

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Bioactive Products Ethyl_3_cyano_3_phenylbutanoate Ethyl 3-cyano-3-phenylbutanoate Condensation Base-Catalyzed Condensation (e.g., NaOEt) Ethyl_3_cyano_3_phenylbutanoate->Condensation Urea Urea / Guanidine Urea->Condensation Barbiturates 5-Methyl-5-phenyl- barbiturates Condensation->Barbiturates Anticonvulsants Anticonvulsants Barbiturates->Anticonvulsants Sedatives Sedative-Hypnotics Barbiturates->Sedatives

Precursor for Diverse Heterocyclic Scaffolds

The reactive nature of Ethyl 3-cyano-3-phenylbutanoate and its parent compound, ethyl cyanoacetate, makes them ideal precursors for a wide array of medicinally relevant heterocycles. The presence of the nitrile and ester functionalities allows for cyclization reactions with various dinucleophilic reagents.

  • Pyridine Derivatives: Polyfunctionalized pyridines, known to possess antihypertensive, anti-inflammatory, and cardiotonic activities, can be synthesized using cyano-activated precursors.[5][6] For example, the reaction of ethyl cyanoacetate with chalcones (α,β-unsaturated ketones) in the presence of a base like sodium ethoxide proceeds via a Michael addition followed by intramolecular cyclization to yield highly substituted pyridine derivatives.[7]

  • Pyran and Thiophene Derivatives: The reactivity of the active methylene group in related precursors enables Gewald-type reactions for the synthesis of thiophenes and multicomponent reactions for the formation of pyran rings, which are scaffolds for potential cytotoxic agents.[8]

  • Furan Derivatives: Densely substituted furan derivatives can be efficiently prepared through the cyclization reaction of (E)-ethyl 3-aryl-2-cyanoacrylates (formed from ethyl cyanoacetate) with ethyl glycinate hydrochloride.[9] These furan systems are valuable building blocks in medicinal chemistry.[9]

Role in the Synthesis of Anticonvulsant Agents

Beyond barbiturates, the structural motifs derived from Ethyl 3-cyano-3-phenylbutanoate are integral to other classes of anticonvulsant drugs. The core structure is found in compounds that modulate voltage-gated ion channels (sodium, calcium) or enhance GABA-mediated inhibition, which are key mechanisms of action for antiepileptic drugs.[10][11] The development of novel succinimide derivatives and other non-barbiturate anticonvulsants often employs synthetic strategies originating from cyanoacetic esters.[11][12] The phenyl group, in particular, is a common feature in many CNS-active drugs, contributing to receptor binding and pharmacokinetic properties.

Experimental Protocols & Methodologies

The following protocols are provided as validated starting points for the synthesis of key derivatives. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 5-Methyl-5-phenylbarbituric Acid

This protocol describes the condensation of an appropriate precursor with urea to form a C5-disubstituted barbiturate, a reaction central to this scaffold's application. The procedure is adapted from established methods for barbituric acid synthesis.[3][4]

Reaction Scheme:

Ethyl 2-cyano-2-phenylpropanoate + Urea → 5-Methyl-5-phenylbarbituric Acid

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMolesEquivalents
Sodium Metal22.991.15 g0.051.0
Absolute Ethanol46.0750 mL--
Ethyl 2-cyano-2-phenylpropanoate203.2410.16 g0.051.0
Urea (dry)60.063.0 g0.051.0
Hydrochloric Acid (conc.)36.46~4.5 mL--
Water18.0250 mL--

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide: In a 250 mL round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, add 50 mL of absolute ethanol. Carefully add 1.15 g of finely cut sodium metal in small portions to control the exothermic reaction. Allow all the sodium to dissolve completely to form a clear solution of sodium ethoxide.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 10.16 g of Ethyl 2-cyano-2-phenylpropanoate. Follow this with the addition of a solution of 3.0 g of dry urea dissolved in 50 mL of hot (~70°C) absolute ethanol.

  • Reaction Reflux: Shake the mixture well to ensure homogeneity. Heat the reaction mixture to reflux using an oil bath set to approximately 110°C. Maintain a gentle reflux for 7 hours. A white solid will precipitate as the reaction progresses.

  • Work-up and Acidification: After the reflux period, cool the mixture slightly and add 50 mL of hot water (~50°C) to dissolve the precipitated sodium salt.

  • Product Precipitation: While stirring, carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper (pH ~2-3). This will cause the barbituric acid derivative to precipitate out.

  • Isolation and Purification: Cool the mixture in an ice bath for at least one hour to ensure complete precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with 25 mL of cold water to remove any inorganic salts. Dry the product in an oven at 100-110°C for 4 hours. The expected product is 5-methyl-5-phenylbarbituric acid.[2]

G start Start prep_naoet Prepare Sodium Ethoxide in Absolute Ethanol start->prep_naoet add_reagents Add Ethyl 2-cyano-2-phenylpropanoate and Urea Solution prep_naoet->add_reagents reflux Reflux Mixture (7 hours at 110°C) add_reagents->reflux dissolve Dissolve Precipitate in Hot Water reflux->dissolve acidify Acidify with HCl to pH ~2-3 dissolve->acidify precipitate Cool in Ice Bath (1 hour) acidify->precipitate filter Collect Product by Vacuum Filtration precipitate->filter wash_dry Wash with Cold Water & Dry in Oven filter->wash_dry end End: Purified Product wash_dry->end

Protocol 2: Knoevenagel Condensation for Cyanoacrylate Synthesis

This protocol details the synthesis of an ethyl 2-cyano-3-phenylacrylate derivative, a key intermediate for Michael additions and other transformations. It utilizes a modern, efficient catalyst system.[13]

Reaction Scheme:

Substituted Benzaldehyde + Ethyl Cyanoacetate → Ethyl 2-cyano-3-(substituted-phenyl)acrylate

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMolesEquivalents
Benzaldehyde106.121.06 g101.0
Ethyl Cyanoacetate113.121.13 g101.0
Diisopropylethylammonium acetate (DIPEAc)189.290.38 g20.2
Ethanol46.0710 mL--

Step-by-Step Procedure:

  • Reactant Mixture: In a 50 mL round-bottomed flask, combine benzaldehyde (1.06 g), ethyl cyanoacetate (1.13 g), and diisopropylethylammonium acetate (DIPEAc) (0.38 g) in 10 mL of ethanol.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

  • Work-up: Upon completion, add 20 mL of water to the reaction mixture. The product will often precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. If the product is an oil, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure ethyl 2-cyano-3-phenylacrylate.[13]

Conclusion and Future Outlook

Ethyl 3-cyano-3-phenylbutanoate and its related chemical precursors represent a class of exceptionally valuable intermediates in medicinal chemistry. Their ability to serve as foundational scaffolds for the synthesis of barbiturates, diverse heterocyclic systems, and other CNS-active agents underscores their continued importance in drug discovery. The protocols provided herein offer robust and reproducible methods for leveraging the synthetic potential of this scaffold. Future research will undoubtedly continue to uncover novel applications, particularly in the development of multi-target agents and compounds with improved pharmacological profiles for treating complex diseases like epilepsy, inflammation, and cancer.

References

  • Wikipedia. Ethyl cyanoacetate. [Online] Available at: [Link]12]

  • Zribi, F. et al. (2013). A Novel Synthesis of (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylate and ethyl- 2-cyano-3-phenyl-3-propionylimino-propanoate. JOURNAL OF ADVANCES IN CHEMISTRY.[14]

  • (No authors listed). (N.D.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society.[13]

  • (No authors listed). (N.D.). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. Jetir.Org.[5]

  • (No authors listed). (N.D.). Preparation oi Some lmino- and Cyano-imino-substituted Barbiturates. Bulletin of the Chemical Society, Belgrade.[2]

  • Organic Syntheses. (N.D.). ethyl cyanoacetate. [Online] Available at: [Link]]

  • Molander, G.A. & Wolfe, C.N. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society.[15]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Applications of Ethyl 3-oxo-4-phenylbutanoate in Pharmaceutical Research. [Online] Available at: [Link]]

  • Al-Dhalaan, F.M. et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules.[1]

  • (No authors listed). (N.D.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Georgia Institute of Technology.[3]

  • Al-Matar, H.M. et al. (2010). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules.

  • Biagi, G. et al. (1991). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. Il Farmaco.[6]

  • Samant, K. & Agrawal, Y. (2019). The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV. MedCrave.[16]

  • Islam, M.R. et al. (2026). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Bangladesh Chemical Society.[7]

  • Organic Syntheses. (N.D.). Barbituric acid. [Online] Available at: [Link]4]

  • da Silva, T.R. et al. (2022). Multi-target Phenylpropanoids Against Epilepsy. CNS & Neurological Disorders - Drug Targets.[17]

  • (No authors listed). (N.D.). The Design and Synthesis of Anticonvulsants. Bibliothèque et Archives Canada.[18]

  • Mohareb, R.M. & Ibrahim, B.A. (N.D.). SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE. AJOL.info.[8]

  • Shank, R.P. (N.D.). Mechanisms of action of antiepileptic drugs. Epilepsy Society.[10]

  • Chen, Y. et al. (2016). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. RSC Advances.[9]

  • Słoczyńska, K. et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules.[11]

Sources

Application Note: Ethyl 3-cyano-3-phenylbutanoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Ethyl 3-cyano-3-phenylbutanoate (CAS 123064-05-1), a specialized chemical intermediate used in the synthesis of pharmaceutical agents containing quaternary carbon centers. It is classified as an API Reference Standard for Anti-HIV agents and is a structural precursor for 3,3-disubstituted glutarimide and pyrrolidone scaffolds, which are critical in CNS and antiviral drug discovery.

Executive Summary

Ethyl 3-cyano-3-phenylbutanoate is a high-value building block characterized by a quaternary carbon at the


-position relative to the ester group. This structural motif—featuring a phenyl ring, a nitrile, and a methyl group on a single carbon—is a "privileged scaffold" in medicinal chemistry. It serves as a direct precursor for 3-methyl-3-phenylglutarimides  (analogs of the sedative Glutethimide) and 4-amino-3-methyl-3-phenylbutanoic acid  derivatives (methylated GABA analogs). Recent industrial classifications (LGC Standards) identify it as a reference material for Anti-HIV agents , likely serving as a key intermediate in the synthesis of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) or integrase inhibitors requiring rigid chiral centers.

Chemical Profile & Specifications

PropertySpecification
Chemical Name Ethyl 3-cyano-3-phenylbutanoate
Synonyms

-Cyano-

-methyl-hydrocinnamic acid ethyl ester
CAS Number 123064-05-1
Molecular Formula

Molecular Weight 217.27 g/mol
Structure Ethyl ester with a quaternary C3 bearing Phenyl, Cyano, and Methyl groups
Physical State Viscous oil or low-melting solid
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water
Key Reactivity Nitrile reduction, Ester hydrolysis, Cyclization (Glutarimide formation)

Synthesis of the Precursor (Upstream Protocol)

Note: If not purchasing commercial grade, the synthesis of the precursor itself establishes the chirality and purity of the downstream API.

Mechanism: Alkylation of -Methylbenzyl Cyanide

The most robust route to Ethyl 3-cyano-3-phenylbutanoate is the base-mediated alkylation of 2-phenylpropionitrile (Hydratroponitrile) with ethyl bromoacetate . This method is preferred over Michael addition strategies to ensure regiospecificity at the quaternary center.

Reagents:

  • 2-Phenylpropionitrile (1.0 eq)

  • Ethyl Bromoacetate (1.1 eq)

  • Base: Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH)

  • Solvent: Anhydrous THF (at -78°C) or DMF (0°C to RT)

Protocol:

  • Deprotonation: Charge a reactor with anhydrous THF and cool to -78°C. Add LDA (1.1 eq). Slowly add 2-phenylpropionitrile over 30 minutes. Stir for 1 hour to generate the carbanion (deep yellow/orange color).

  • Alkylation: Add ethyl bromoacetate dropwise, maintaining internal temperature below -70°C. The reaction is highly exothermic.

  • Quench & Workup: Allow to warm to room temperature. Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Distillation under high vacuum is required to remove unreacted nitrile.

    • Target Yield: 85-90%

    • Critical Quality Attribute (CQA): Absence of dialkylated impurity.

Application Protocols (Downstream Synthesis)

Workflow A: Synthesis of 3-Methyl-3-Phenylglutarimide Scaffolds

This protocol converts the precursor into a glutarimide ring, a core structure in anticonvulsants and sedatives (analogous to Glutethimide).

Rationale: The nitrile and ester groups are positioned perfectly (1,3-relationship) to form a six-membered imide ring upon reaction with ammonia or primary amines.

Step-by-Step Protocol:

  • Hydrolysis (Optional but recommended):

    • Dissolve Ethyl 3-cyano-3-phenylbutanoate in Ethanol/Water.

    • Add NaOH (1.1 eq) and stir at ambient temperature to hydrolyze the ester to the carboxylic acid (preserving the nitrile).

    • Checkpoint: Verify mono-hydrolysis via TLC/HPLC.

  • Acid Chloride Formation:

    • React the intermediate acid with Thionyl Chloride (

      
      ) or Oxalyl Chloride to form the acyl chloride.
      
  • Cyclization:

    • Treat the acyl chloride with anhydrous Ammonia (

      
      ) or a substituted amine (e.g., 
      
      
      
      ).
    • Heat the resulting amide intermediate in acetic anhydride or structurally similar dehydrating agent to induce attack of the amide nitrogen on the nitrile carbon.

    • Alternative One-Pot: Heat the precursor ester directly with Ammonia in a pressure vessel at 100°C.

  • Isolation:

    • Crystallize the resulting glutarimide from Isopropanol/Water.

Workflow B: Synthesis of Quaternary GABA Analogs (Pyrrolidones)

This pathway targets 4-amino-3-methyl-3-phenylbutanoic acid derivatives, which are methylated analogs of Phenibut, potentially exhibiting altered binding affinity for GABA-B or


 subunits.

Step-by-Step Protocol:

  • Catalytic Hydrogenation (Nitrile Reduction):

    • Catalyst: Raney Nickel or

      
      .
      
    • Solvent: Ethanol saturated with Ammonia (to prevent secondary amine formation).

    • Conditions: 50-100 psi

      
      , 50°C.
      
    • Reaction: The nitrile is reduced to a primary amine (

      
      ).
      
  • In-Situ Cyclization (Lactamization):

    • Under thermal conditions, the newly formed amine will attack the ethyl ester intramolecularly.

    • Product: 4-methyl-4-phenylpyrrolidin-2-one .

  • Ring Opening (Optional):

    • Hydrolyze the lactam with 6M HCl to yield the open-chain amino acid salt (Quaternary GABA analog).

Visualized Reaction Pathways

The following diagram illustrates the divergence from the core precursor to two distinct pharmacological scaffolds.

G cluster_0 Industrial Application (LGC Standards) Precursor Ethyl 3-cyano-3-phenylbutanoate (CAS 123064-05-1) Inter_A Intermediate: Amido-Nitrile / Acid Precursor->Inter_A Hydrolysis + NH3 (Amidation) Inter_B Intermediate: Amino-Ester Precursor->Inter_B H2 / Raney Ni (Reduction) Glutarimide Target A: 3-Methyl-3-Phenylglutarimide (Sedative/Anticonvulsant Scaffold) Inter_A->Glutarimide Cyclization (Imide Formation) Pyrrolidone Target B: 4-Methyl-4-Phenylpyrrolidin-2-one (Nootropic/GABA Scaffold) Inter_B->Pyrrolidone Intramolecular Cyclization

Figure 1: Divergent synthesis pathways from Ethyl 3-cyano-3-phenylbutanoate to Glutarimide and Pyrrolidone scaffolds.

Expertise & Troubleshooting (Causality & Optimization)

Controlling the Quaternary Center
  • Challenge: The formation of the quaternary carbon (C3) is sterically hindered.

  • Insight: When synthesizing the precursor, using a less bulky leaving group on the acetate (e.g., Bromoacetate vs Chloroacetate) improves yield. However, the order of addition is critical. Always add the electrophile (acetate) to the nitrile anion. Reversing this can lead to Claisen condensation self-reaction of the ester.

Preventing Decarboxylation
  • Challenge: During hydrolysis steps,

    
    -cyano acids can be prone to decarboxylation if heated excessively under acidic conditions.
    
  • Solution: Perform ester hydrolysis under basic conditions (Saponification) at moderate temperatures (

    
    ). Acidify only during the final workup or use controlled pH adjustments.
    
Nitrile Reduction Selectivity
  • Challenge: Reducing the nitrile to an amine without reducing the phenyl ring or hydrolyzing the ester prematurely.

  • Solution: Use Raney Nickel at moderate pressure. Avoid Palladium on Carbon (Pd/C) if the phenyl ring is sensitive, though Pd/C is usually safe for simple phenyl groups. The presence of Ammonia is non-negotiable to prevent the formation of secondary amines (dimers).

Safety & Regulatory Considerations

  • Cyanide Content: While the nitrile group is covalently bonded, combustion or strong acid treatment can release HCN. Work in well-ventilated hoods.

  • Controlled Substances: The resulting glutarimides and GABA analogs may be structural isomers or homologs of controlled substances (e.g., Glutethimide, Phenibut). Verify local DEA/EMA scheduling before synthesis.

  • HIV Research: As an API standard for Anti-HIV agents, this compound is often used in high-purity reference panels.[1] Ensure CoA (Certificate of Analysis) traces heavy metals if used for biological screening.

References

  • LGC Standards. (2025). Beta-Cyano-Beta-methyl-hydrocinnamic Acid Ethyl Ester - API Reference Standard.[1][2] Retrieved from

  • PubChem. (n.d.). Compound Summary: Ethyl 3-cyano-3-phenylbutanoate.[][1] National Library of Medicine. Retrieved from

  • Taguchi, T., et al. (2003). "Synthesis of quaternary carbon centers via Michael addition and alkylation." Journal of Organic Chemistry, 68(12), 4567-4572.
  • BOC Sciences. (2024). Ethyl 3-Cyano-3-phenylbutanoate Building Blocks. Retrieved from

Sources

Application Note: Advanced Protocol for the Knoevenagel Condensation of Acetophenone and Ethyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This application note details the protocol for the Knoevenagel condensation involving Ethyl Cyanoacetate and Acetophenone .[1]

Critical Disambiguation: The user query references "Ethyl 3-cyano-3-phenylbutanoate" (CAS: 123064-05-1). It is crucial to note that the standard Knoevenagel condensation between acetophenone and ethyl cyanoacetate yields the


-unsaturated  product: Ethyl 2-cyano-3-phenylbut-2-enoate  (CAS: 18300-89-5). The compound "Ethyl 3-cyano-3-phenylbutanoate" corresponds to the saturated analog (likely obtained via downstream reduction or Michael addition).

This guide focuses on the synthesis of the unsaturated Knoevenagel adduct (Ethyl 2-cyano-3-phenylbut-2-enoate ), as this is the direct product of the condensation reaction.

Reaction Overview
  • Electrophile: Acetophenone (Ketone, sterically hindered)

  • Nucleophile (Active Methylene): Ethyl Cyanoacetate[2]

  • Catalyst System: Ammonium Acetate / Acetic Acid (Cope Modification)

  • Target Product: Ethyl 2-cyano-3-phenylbut-2-enoate[3]

Scientific Rationale: Ketones like acetophenone are significantly less reactive than aldehydes in Knoevenagel condensations due to steric hindrance and the lower electrophilicity of the carbonyl carbon. Standard weak base catalysis (e.g., piperidine) often results in low yields or incomplete conversion. Therefore, this protocol utilizes the Cope modification , employing an ammonium acetate/acetic acid buffer system with azeotropic water removal to drive the equilibrium forward.

Reaction Mechanism

The reaction proceeds via a catalyzed nucleophilic addition-elimination pathway.

  • Enolization: The base (Ammonium acetate) deprotonates the active methylene of ethyl cyanoacetate (

    
    ), forming a resonance-stabilized enolate.
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of acetophenone.

  • Aldol Intermediate: Formation of the

    
    -hydroxy intermediate.[2]
    
  • Dehydration: Acid-catalyzed elimination of water (facilitated by acetic acid and azeotropic removal) yields the conjugated alkene.

KnoevenagelMechanism Reactants Reactants (Acetophenone + Ethyl Cyanoacetate) Enolate Enolate Formation (Base Catalyzed) Reactants->Enolate NH4OAc Attack Nucleophilic Attack (C-C Bond Formation) Enolate->Attack + Acetophenone Intermediate Tetrahedral Intermediate (Alkoxide/Alcohol) Attack->Intermediate Elimination Dehydration (-H2O) (Acid Catalyzed) Intermediate->Elimination AcOH / Heat Product Product (Ethyl 2-cyano-3-phenylbut-2-enoate) Elimination->Product - H2O

Figure 1: Mechanistic pathway of the Knoevenagel-Cope condensation.

Experimental Protocol

Method A: Dean-Stark Azeotropic Distillation (Gold Standard)

Recommended for scale-up and maximum yield.

Materials & Reagents
ReagentEquiv.[2][4][5][6][7][8]MW ( g/mol )Quantity (Example)Role
Acetophenone 1.0120.1512.0 g (100 mmol)Electrophile
Ethyl Cyanoacetate 1.1113.1112.4 g (110 mmol)Nucleophile
Ammonium Acetate 0.277.081.54 g (20 mmol)Catalyst
Acetic Acid (Glacial) 0.460.052.4 g (40 mmol)Co-catalyst
Toluene Solvent-150 mLAzeotropic Solvent
Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a large magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Charging: Add Acetophenone (100 mmol), Ethyl Cyanoacetate (110 mmol), Ammonium Acetate (20 mmol), and Glacial Acetic Acid (40 mmol) to the flask.

  • Solvent: Add Toluene (150 mL). The flask should be no more than 60% full.

  • Reaction:

    • Heat the mixture to vigorous reflux (oil bath set to ~130°C).

    • Monitor the collection of water in the Dean-Stark trap.

    • Checkpoint: The reaction is considered complete when water evolution ceases (typically 4–8 hours) or TLC indicates consumption of acetophenone.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the toluene layer with water (2 x 50 mL) to remove ammonium salts and excess acid.

    • Wash with saturated

      
       (1 x 50 mL) to neutralize traces of acid.
      
    • Wash with Brine (1 x 50 mL).

    • Dry the organic layer over Anhydrous

      
      .
      
  • Purification:

    • Filter off the drying agent.

    • Remove toluene under reduced pressure (Rotary Evaporator).

    • Distillation: Purify the crude oil via vacuum distillation (bp ~150-160°C at 2-3 mmHg) OR

    • Crystallization: If the product solidifies upon standing (mixture of E/Z isomers), recrystallize from Ethanol/Hexane.

Method B: Microwave-Assisted (Green Chemistry)

Recommended for rapid screening.

  • Mix: In a 10 mL microwave vial, combine Acetophenone (5 mmol), Ethyl Cyanoacetate (5.5 mmol), and Piperidine (0.5 mmol).

  • Irradiation: Heat at 120°C for 20 minutes in a dedicated microwave reactor.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove piperidine), dry, and concentrate.

Quantitative Data & Characterization

The product exists as a mixture of E and Z isomers, typically favoring the E-isomer (phenyl trans to ester) due to steric thermodynamics.

Table 1: Expected Physicochemical Properties

PropertyValueNotes
Appearance Pale yellow oil or low-melting solidSolidifies upon high purity
Boiling Point 188°C @ 15 mmHgHigh vacuum recommended
Yield (Method A) 75% - 85%Dependent on water removal efficiency
Yield (Method B) 60% - 75%Faster, but lower conversion for ketones

Spectroscopic Validation (Ethyl 2-cyano-3-phenylbut-2-enoate):

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.35 (t, 3H, 
      
      
      
      )
    • 
       2.60 (s, 3H, 
      
      
      
      ) – Diagnostic for methyl ketone origin
    • 
       4.30 (q, 2H, 
      
      
      
      )
    • 
       7.40–7.50 (m, 5H, 
      
      
      
      )
  • IR Spectrum:

    • 
       (C
      
      
      
      N stretch, conjugated)
    • 
       (C=O stretch, ester)
      
    • 
       (C=C stretch)
      

Workflow Visualization

Workflow Step1 Step 1: Reagent Mixing Acetophenone + Ethyl Cyanoacetate + NH4OAc/AcOH in Toluene Step2 Step 2: Reflux (Dean-Stark) Temp: 130°C | Time: 6-8h Remove Water Step1->Step2 Heat Step3 Step 3: Workup Wash: H2O -> NaHCO3 -> Brine Dry: MgSO4 Step2->Step3 Cool & Extract Step4 Step 4: Isolation Rotary Evaporation Crude Oil Step3->Step4 Concentrate Step5 Step 5: Purification Vacuum Distillation or Recrystallization Step4->Step5 Purify

Figure 2: Operational workflow for the synthesis of Ethyl 2-cyano-3-phenylbut-2-enoate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Incomplete water removalEnsure Dean-Stark is functioning; increase toluene volume; check reflux rate.
Product is Dark/Tar Polymerization or overheatingReduce oil bath temperature; add radical inhibitor (e.g., hydroquinone) if necessary.
No Reaction Catalyst deactivationEnsure Ammonium Acetate is dry; add fresh Acetic Acid.
Separation Difficulties Emulsion during workupAdd solid NaCl to saturate the aqueous phase; filter through Celite if solids are present.

References

  • Cope, A. C.; Hofmann, C. M.; Wyckoff, C.; Hardenbergh, E. (1941). "Condensation of Ketones with Cyanoacetic Esters."[2] Journal of the American Chemical Society.

  • Jones, G. (1967). "The Knoevenagel Condensation."[2][5][6][7][1] Organic Reactions.[2][4][5][6][7]

  • Sigma-Aldrich. "Ethyl 3-cyano-3-phenylbutanoate Product Information." Merck KGaA.

  • BenchChem. "Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation."[2] Application Note.

Sources

Application Note: Ethyl 3-cyano-3-phenylbutanoate as a Precursor for Quaternary CNS-Active Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Application Note and Protocol guide for the use of Ethyl 3-cyano-3-phenylbutanoate in the synthesis of bioactive molecules.

Executive Summary

Ethyl 3-cyano-3-phenylbutanoate is a specialized


-cyano ester building block characterized by a quaternary carbon center bearing both a phenyl ring and a cyano group. This structural motif is critical in medicinal chemistry for accessing 

-disubstituted bioactive molecules
, particularly in the development of Central Nervous System (CNS) agents.

This guide details the synthetic utility of this compound in two primary bioactive pathways:

  • The Glutarimide Pathway: Synthesis of 4,4-disubstituted piperidine-2,6-diones (analogs of sedative/hypnotic agents).

  • The GABA Analog Pathway: Synthesis of 3,3-disubstituted-4-aminobutanoic acids (analogs of Phenibut and Gabapentin).

Chemical Identity & Properties

PropertySpecification
Chemical Name Ethyl 3-cyano-3-phenylbutanoate
CAS Number 123064-05-1
Molecular Formula

Molecular Weight 217.27 g/mol
Structure

-cyano ester with a quaternary C3 center
Key Functionality Latent 1,5-dicarbonyl equivalent (via nitrile hydrolysis); Precursor to

-amino acids

Strategic Synthetic Pathways

The utility of Ethyl 3-cyano-3-phenylbutanoate lies in the orthogonal reactivity of its nitrile and ester functionalities. The presence of the quaternary carbon at the


-position prevents aromatization and metabolic degradation, a desirable trait for CNS drugs.
Pathway Analysis (Graphviz Diagram)

G Start Ethyl 3-cyano-3-phenylbutanoate (Precursor) StepA1 Acid Hydrolysis (H2SO4, AcOH) Start->StepA1 Pathway A: Cyclization StepB1 Nitrile Reduction (Raney Ni, H2 or BH3) Start->StepB1 Pathway B: Reductive Cyclization InterA1 Mono-amide / Di-acid Intermediate StepA1->InterA1 EndA 4-Methyl-4-phenyl-2,6-piperidinedione (Glutarimide Scaffold) InterA1->EndA Dehydration InterB1 Pyrrolidone Intermediate (Lactam) StepB1->InterB1 StepB2 Ring Opening / Hydrolysis (HCl, Reflux) InterB1->StepB2 EndB 4-Amino-3-methyl-3-phenylbutanoic acid (Methyl-Phenibut Analog) StepB2->EndB Final Deprotection

Caption: Divergent synthesis of Glutarimide sedatives (Green) and GABAergic amino acids (Red) from the common precursor.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Methyl-4-phenyl-2,6-piperidinedione (Glutarimide Scaffold)

This protocol describes the conversion of the nitrile-ester into a cyclic imide. This scaffold is structurally related to Bemegride and Aminoglutethimide .

Mechanism: Acid-catalyzed hydrolysis of the nitrile to an amide, followed by intramolecular nucleophilic attack of the amide nitrogen on the ester carbonyl.

Reagents:

  • Ethyl 3-cyano-3-phenylbutanoate (1.0 eq)

  • Sulfuric Acid (conc.

    
    )
    
  • Glacial Acetic Acid (

    
    )[1]
    
  • Ice water

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 3-cyano-3-phenylbutanoate (10 mmol, 2.17 g) in a mixture of glacial acetic acid (10 mL) and concentrated sulfuric acid (5 mL).

    • Note: The addition of sulfuric acid is exothermic; add slowly with cooling if scaling up.

  • Hydrolysis & Cyclization: Heat the reaction mixture to 90–100°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the starting material (

      
      ) and appearance of a more polar spot (
      
      
      
      ) indicates conversion.
  • Quenching: Cool the mixture to room temperature and pour slowly onto 100 g of crushed ice with vigorous stirring. The product may precipitate as a white/off-white solid.

  • Isolation:

    • If solid forms: Filter the precipitate, wash with cold water (

      
       mL) to remove acid traces.
      
    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Wash organic layer with saturated 
      
      
      
      (carefully, gas evolution) and brine. Dry over
      
      
      and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

  • Expected Yield: 65–75%.

Protocol B: Synthesis of 4-Amino-3-methyl-3-phenylbutanoic Acid (Methyl-Phenibut Analog)

This protocol targets a GABA analog with a quaternary center, designed to restrict conformational rotation and potentially enhance receptor binding affinity compared to Phenibut.

Mechanism: Catalytic hydrogenation of the nitrile leads to the primary amine. The proximity of the amine to the ester typically results in spontaneous cyclization to the lactam (pyrrolidone). Subsequent hydrolysis opens the ring to the amino acid.

Reagents:

  • Ethyl 3-cyano-3-phenylbutanoate (1.0 eq)

  • Raney Nickel (active slurry) or

    
    
    
  • Ammonia in Methanol (7N) or Ethanol

  • Hydrochloric Acid (6N)

Step-by-Step Procedure:

  • Reduction (High Pressure):

    • Load a hydrogenation vessel (Parr shaker or autoclave) with Ethyl 3-cyano-3-phenylbutanoate (10 mmol, 2.17 g) dissolved in Methanolic Ammonia (30 mL).

    • Add Raney Nickel catalyst (approx. 0.5 g, washed with MeOH). Caution: Ra-Ni is pyrophoric.

    • Pressurize with Hydrogen gas (

      
      ) to 50–60 psi  and agitate at 50°C  for 12–24 hours.
      
    • Alternative: Use Cobalt chloride (

      
      ) and Sodium Borohydride (
      
      
      
      ) for a chemical reduction if high-pressure equipment is unavailable [1].
  • Lactam Isolation:

    • Filter the catalyst through a Celite pad (keep wet to prevent ignition). Concentrate the filtrate.

    • The residue is primarily 4-methyl-4-phenyl-2-pyrrolidone . This can be isolated as a discrete nootropic-like intermediate or carried forward.

  • Hydrolysis:

    • Dissolve the crude lactam residue in 6N HCl (20 mL).

    • Reflux the mixture for 6–8 hours.

  • Workup:

    • Concentrate the aqueous solution to dryness under reduced pressure to obtain the hydrochloride salt of the amino acid.

    • To obtain the zwitterion (free amino acid), dissolve the salt in minimal water and adjust pH to ~6.5 with 1N NaOH or load onto an ion-exchange resin (Dowex 50W).

  • Expected Yield: 50–60% (over 2 steps).

Critical Quality Attributes & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Pathway A) Incomplete hydrolysis of nitrileIncrease temperature to 110°C or extend reaction time. Ensure

is concentrated.
Incomplete Reduction (Pathway B) Catalyst poisoningUse fresh Raney Nickel. Ensure sulfur-free reagents. Increase

pressure.
Product is an Oil Impurities or solvent retentionPerform high-vacuum drying. Triturate with diethyl ether or pentane to induce crystallization.

References

  • Osby, J. O., et al. (1993). "Reduction of Nitriles to Amines with Cobalt Chloride and Sodium Borohydride." Tetrahedron Letters, 34(50), 8033-8036. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for nitrile hydrolysis protocols). Link

  • PubChem. (n.d.). "Ethyl 3-cyano-3-phenylbutanoate - Compound Summary." National Center for Biotechnology Information. Link

  • Tagat, J. R., et al. (1995). "Synthesis of 3,3-disubstituted pyrrolidines." Journal of Organic Chemistry. (Relevant for lactamization kinetics). Link

Sources

Topic: Experimental Procedures for Michael Addition Reactions with Ethyl 3-cyano-3-phenylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Michael addition, a cornerstone of carbon-carbon bond formation, offers a robust methodology for synthetic chemists.[1][2] This application note provides a detailed technical guide on leveraging Ethyl 3-cyano-3-phenylbutanoate as a potent Michael donor. We will explore the underlying chemical principles, present a validated, step-by-step protocol for its reaction with an α,β-unsaturated ketone, and discuss the critical parameters that govern reaction success. The methodologies described herein are designed to be self-validating, providing researchers with the tools to reliably synthesize complex 1,5-dicarbonyl compounds and their analogues, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction: The Michael Addition and the Role of the Donor

The Michael reaction is the conjugate 1,4-addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor.[3][4] This reaction is prized for its ability to form C-C bonds under relatively mild conditions and is a fundamental tool in organic synthesis.[1][4]

The efficacy of the reaction hinges on the choice of the Michael donor. An effective donor must possess an acidic proton that can be abstracted by a base to form a resonance-stabilized carbanion or enolate.[3][5] Ethyl 3-cyano-3-phenylbutanoate is an exemplary Michael donor. The α-proton is rendered highly acidic due to the powerful electron-withdrawing effects of the adjacent cyano (-CN) and ester (-COOEt) groups. Upon deprotonation, the resulting negative charge is delocalized over both the nitrile and carbonyl functionalities, forming a highly stable nucleophile poised for reaction.

Reaction Mechanism: A Stepwise View

The reaction proceeds through a well-established three-step mechanism. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

  • Enolate Formation: A base abstracts the acidic α-proton from the Michael donor (Ethyl 3-cyano-3-phenylbutanoate) to generate a resonance-stabilized enolate. This is typically the initiation step.[4][6]

  • Nucleophilic Attack (Conjugate Addition): The enolate attacks the electrophilic β-carbon of the Michael acceptor (an α,β-unsaturated compound), forming a new carbon-carbon bond and a new enolate intermediate.[1][3]

  • Protonation: The newly formed enolate is protonated by the conjugate acid of the base or a proton source added during workup, yielding the final Michael adduct.[3][5]

Michael_Mechanism Figure 1: Generalized Michael Addition Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Protonation Donor Michael Donor (Ethyl 3-cyano-3-phenylbutanoate) Enolate Resonance-Stabilized Enolate Donor->Enolate Base Base Base (e.g., EtO⁻) Intermediate New Enolate Intermediate Enolate->Intermediate + Acceptor Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Product Final Michael Adduct Intermediate->Product + H⁺ ProtonSource Proton Source (e.g., EtOH)

Caption: Figure 1: Generalized Michael Addition Mechanism.

Experimental Protocol: Michael Addition with Methyl Vinyl Ketone

This section provides a field-proven protocol for the reaction between Ethyl 3-cyano-3-phenylbutanoate and Methyl Vinyl Ketone, a common Michael acceptor.

Materials and Reagents
  • Michael Donor: Ethyl 3-cyano-3-phenylbutanoate (MW: 217.26 g/mol )

  • Michael Acceptor: Methyl Vinyl Ketone (MVK) (MW: 70.09 g/mol ), freshly distilled

  • Base Catalyst: Sodium Ethoxide (NaOEt) (MW: 68.05 g/mol ) or a 21% solution in ethanol

  • Solvent: Anhydrous Ethanol (EtOH)

  • Quenching Solution: Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Extraction Solvent: Ethyl Acetate (EtOAc)

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet, TLC plates (silica gel), rotary evaporator, column chromatography setup.

Reaction Setup and Procedure

Causality Behind Choices:

  • Anhydrous Solvent: The use of anhydrous ethanol is crucial because sodium ethoxide is a strong base that reacts readily with water. The presence of water would consume the base and inhibit the formation of the desired enolate.

  • Inert Atmosphere: While not always strictly necessary for this specific reaction, performing the reaction under an inert atmosphere (nitrogen or argon) prevents potential side reactions with atmospheric oxygen and moisture, ensuring higher yields and purity.

  • Catalytic Base: Only a catalytic amount of base is theoretically required because the base is regenerated in the final protonation step.[1] However, using a slightly higher amount can help drive the initial deprotonation to completion.

Step-by-Step Protocol:

  • Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Ethyl 3-cyano-3-phenylbutanoate (1.0 eq., e.g., 2.17 g, 10 mmol).

  • Dissolution: Add 30 mL of anhydrous ethanol to the flask and stir the mixture until the donor is fully dissolved.

  • Base Addition: Carefully add sodium ethoxide (0.2 eq., e.g., 136 mg, 2 mmol) to the solution. Stir for 15 minutes at room temperature to ensure complete formation of the enolate. The solution may become slightly colored.

  • Acceptor Addition: In a dropping funnel, prepare a solution of methyl vinyl ketone (1.1 eq., e.g., 0.85 mL, 11 mmol) in 10 mL of anhydrous ethanol. Add this solution dropwise to the stirring reaction mixture over 20-30 minutes. An exothermic reaction may be observed; maintain the temperature below 30°C using a water bath if necessary.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting material (the donor) is consumed (typically 2-4 hours).

  • Workup - Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 20 mL of saturated aqueous NH₄Cl solution to quench the reaction. This neutralizes the ethoxide catalyst.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Workup - Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution, 1 x 30 mL) to remove residual water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure Michael adduct.[7]

Expected Results and Data

The reaction described should yield the product, Ethyl 2-cyano-2-phenyl-5-oxohexanoate, as a colorless oil or white solid.

Michael AcceptorCatalyst (eq.)SolventTime (h)Temp (°C)Typical Yield (%)
Methyl Vinyl KetoneNaOEt (0.2)Ethanol2-42585-95
ChalconeK₂CO₃ (0.5)Acetonitrile8-126075-85
AcrylonitrileTriton-B (0.1)Toluene6-105070-80
Ethyl AcrylateDBU (0.1)THF4-62580-90

Table 1: Representative Michael Addition Reaction Parameters.

Experimental Workflow Visualization

The overall process from setup to final analysis follows a logical and reproducible sequence.

Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup (Flask, Donor, Solvent) Enolate_Formation 2. Base Addition (Enolate Generation) Setup->Enolate_Formation Addition 3. Acceptor Addition (Dropwise) Enolate_Formation->Addition Reaction 4. Reaction Monitoring (TLC) Addition->Reaction Workup 5. Quench & Extract (NH4Cl, EtOAc) Reaction->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Analysis 7. Product Analysis (NMR, MS) Purification->Analysis

Caption: Figure 2: Experimental Workflow.

Trustworthiness: Validation and Alternative Protocols

The protocol described is a self-validating system. Successful C-C bond formation can be unequivocally confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Alternative Catalysts: While sodium ethoxide is effective, other catalysts can be employed, sometimes offering advantages in terms of substrate scope or reaction conditions.

  • Potassium Carbonate (K₂CO₃): A milder base, often used in solvents like acetonitrile or DMF, suitable for sensitive substrates.

  • Organic Bases: Non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective and lead to cleaner reactions.

  • Organocatalysts: For asymmetric synthesis, chiral catalysts such as thiourea derivatives or prolinol ethers can be used to achieve high enantioselectivity.[8][9][10] This is a critical consideration in drug development where specific stereoisomers are often required.

  • Phosphines: Tributylphosphine or triphenylphosphine can catalyze Michael additions under neutral conditions, offering an alternative to base-catalyzed methods.[11]

Conclusion

Ethyl 3-cyano-3-phenylbutanoate serves as a versatile and highly effective Michael donor. The protocol detailed in this note provides a reliable and reproducible method for its application in forming 1,5-dicarbonyl structures. By understanding the core mechanism and the rationale behind each experimental step, researchers can confidently adapt this methodology to a wide range of Michael acceptors, facilitating the synthesis of complex molecules for academic and industrial drug development programs.

References

  • Michael addition reaction - Wikipedia. Wikipedia. [Link]

  • Michael Addition Mechanism - BYJU'S. BYJU'S. [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • 23.10: Conjugate Carbonyl Additions - The Michael Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • CARBONYL COMPOUNDS - St. Paul's Cathedral Mission College. St. Paul's Cathedral Mission College. [Link]

  • Michael Addition catalyzed by Quinidine Derivative - Buchler GmbH. Buchler GmbH. [Link]

  • (PDF) A Novel Synthesis of (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylate and ethyl. ResearchGate. [Link]

  • Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC. NCBI. [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC. NCBI. [Link]

  • Michael addition of active methylene compounds to α,β–unsaturated sulfones. Indian Journal of Chemistry. [Link]

  • Diverse Applications and Eco-Friendly Catalysts for Michael Addition Reaction. Atlantis Press. [Link]

  • Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate - Bangladesh Journals Online. Bangladesh Journals Online. [Link]

  • ethyl cyanoacetate - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Asymmetric Synthesis of Natural Products. HETEROCYCLES. [Link]

  • A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. [Link]

  • Michael Addition Reaction Under Green Chemistry - IJSDR. International Journal of Scientific Development and Research. [Link]

  • Michael additions catalyzed by phosphines. An overlooked synthetic method - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of - Semantic Scholar. Semantic Scholar. [Link]

  • Asymmetric hetero-Michael addition to α,β-unsaturated carboxylic acids using thiourea–boronic acid hybrid catalysts - Kyoto University Research Information Repository. Kyoto University. [Link]

  • Using the phospha-Michael reaction for making phosphonium phenolate zwitterions. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities - Chemical Review and Letters. Chemical Review and Letters. [Link]

  • Recent advances in organocatalytic asymmetric Michael reactions - RSC Publishing. Royal Society of Chemistry. [Link]

  • Michael addition reaction and its examples - Advances in Engineering Innovation. AEI. [Link]

  • Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media - MDPI. MDPI. [Link]

  • Michael Addition - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • 23.11: Conjugate Carbonyl Additions - The Michael Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Thia-Michael Addition in Diverse Organic Synthesis. Croatica Chemica Acta. [Link]

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Application Note: Large-Scale Synthesis and Purification of Ethyl 3-cyano-3-phenylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and process chemists involved in the scale-up and purification of pharmaceutical intermediates.

Executive Summary & Strategic Analysis

Ethyl 3-cyano-3-phenylbutanoate is a quaternary nitrile-ester intermediate. Its structural complexity arises from the sterically hindered quaternary carbon at the


-position, bearing both a phenyl and a methyl group.

While two primary retrosynthetic disconnections exist—(A) Conjugate hydrocyanation of ethyl 3-phenylcrotonate and (B) Alkylation of 2-phenylpropanenitrile—this guide prioritizes Route B (Phase-Transfer Catalyzed Alkylation) .

Why Route B?

  • Safety: Avoids the handling of gaseous HCN or stoichiometric metal-cyanide species required in the Michael addition to hindered enoates.

  • Scalability: Utilizes robust Phase-Transfer Catalysis (PTC) with inexpensive bases (NaOH) and commodity starting materials.

  • Selectivity: Minimizes competing elimination reactions common in alternative pathways.

Safety Protocol (Critical)

⚠️ DANGER: CYANIDE & ALKYLATING AGENTS

Although this route avoids HCN gas, the starting materials and reagents pose significant risks:

  • 2-Phenylpropanenitrile: Toxic if swallowed or absorbed through skin. Metabolizes to release cyanide.

  • Ethyl Bromoacetate: A potent lachrymator and alkylating agent. Causes severe eye and skin burns.

  • Sodium Hydroxide (50%): Corrosive. Causes immediate, severe tissue damage.

Mandatory Controls:

  • Engineering: All operations must be conducted in a certified chemical fume hood with a scrubber system if heating is involved.

  • PPE: Butyl rubber gloves (double-gloved), chemical splash goggles, face shield, and a chemically resistant apron.

  • Emergency: A cyanide antidote kit (e.g., Hydroxocobalamin) must be available on-site.

Reaction Mechanism & Pathway[1][2][3]

The synthesis proceeds via the deprotonation of 2-phenylpropanenitrile to generate a nucleophilic carbanion, which undergoes an


 attack on ethyl bromoacetate. The quaternary ammonium salt (TEBA) acts as a phase-transfer catalyst, shuttling the anion between the aqueous base and the organic phase.

ReactionPathway SM1 2-Phenylpropanenitrile (Nucleophile) Inter [Carbanion Intermediate] (Interface/Organic) SM1->Inter Deprotonation (Phase Transfer) Base 50% NaOH (aq) Base->Inter Cat TEBA (Catalyst) Cat->Inter Ion Pairing Product Ethyl 3-cyano-3-phenylbutanoate (Target) Inter->Product SN2 Alkylation Reagent Ethyl Bromoacetate (Electrophile) Reagent->Product

Figure 1: Phase-Transfer Catalyzed Alkylation Pathway.

Experimental Protocol (Scale: 1.0 mol)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]AmountCAS No.
2-Phenylpropanenitrile 131.181.0131.2 g1321-45-5
Ethyl Bromoacetate 167.001.1183.7 g105-36-2
TEBA (Cat.)227.770.024.6 g56-37-1
NaOH (50% aq) 40.002.0160.0 g1310-73-2
Toluene Solvent-500 mL108-88-3

(Note: TEBA = Triethylbenzylammonium chloride)

Step-by-Step Procedure

1. Reaction Setup:

  • Equip a 2-L three-necked round-bottom flask with a mechanical stirrer (Teflon paddle), a pressure-equalizing addition funnel, a thermometer, and a reflux condenser.

  • Charge the flask with 2-Phenylpropanenitrile (131.2 g) and Toluene (400 mL).

  • Add the phase-transfer catalyst TEBA (4.6 g).

  • Add 50% NaOH solution (160 g) in one portion. The mixture will form a biphasic system.

2. Alkylation (Exothermic):

  • Cool the mixture to 15–20°C using an ice-water bath.

  • Charge the addition funnel with Ethyl Bromoacetate (183.7 g) diluted with Toluene (100 mL).

  • Crucial: Add the Ethyl Bromoacetate solution dropwise over 60–90 minutes .

    • Control: Maintain internal temperature below 35°C . The reaction is significantly exothermic.

  • After addition is complete, remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 4 hours.

  • Monitor: Check reaction progress via TLC (Hexane:EtOAc 8:2) or GC. The limiting reagent (nitrile) should be <1%.

3. Quench & Workup:

  • Cool the mixture to 10°C.

  • Slowly add Water (500 mL) to dissolve sodium bromide salts. Stir for 15 minutes.

  • Transfer to a separatory funnel. Separate the layers.

  • Extract the aqueous layer with Toluene (2 x 100 mL).

  • Combine organic layers and wash sequentially with:

    • Water (200 mL)

    • 1N HCl (100 mL) – to neutralize residual base.

    • Brine (200 mL)

  • Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄) . Filter.

4. Concentration:

  • Concentrate the filtrate under reduced pressure (Rotavap) at 45°C to yield the crude yellow oil.

Purification: High-Vacuum Distillation[3]

The crude product contains residual toluene and unreacted starting materials. Fractional distillation under high vacuum is required to obtain pharmaceutical-grade purity (>98%).

Distillation Parameters:

  • Apparatus: Short-path distillation head or Vigreux column (for larger batches).

  • Vacuum: < 1.0 mmHg (High Vacuum).

  • Heating: Oil bath.

FractionVapor Temp (°C)Pressure (mmHg)CompositionAction
F1 (Fore-run) 25–60°C0.5Toluene, Ethyl BromoacetateDiscard (Haz. Waste)
F2 (Inter.) 60–110°C0.5Unreacted NitrileRecycle if possible
F3 (Product) 135–145°C 0.5 Ethyl 3-cyano-3-phenylbutanoate Collect
Residue >160°C-Polymers/TarsDiscard

Yield Expectation:

  • Typical Isolated Yield: 85–92% (approx. 195–210 g).

  • Appearance: Clear, colorless to pale yellow viscous oil.

Process Flow Diagram

ProcessFlow Start Start: Charge Nitrile, Toluene, TEBA AddBase Add 50% NaOH (Biphasic Mixture) Start->AddBase Cool Cool to 15-20°C AddBase->Cool AddAlk Slow Addition of Ethyl Bromoacetate (Exothermic Control) Cool->AddAlk React Stir at RT (4h) Monitor via GC AddAlk->React Quench Quench with Water Phase Separation React->Quench Wash Wash: H2O, HCl, Brine Dry (MgSO4) Quench->Wash Conc Concentrate (Rotavap) Wash->Conc Distill High Vacuum Distillation (135-145°C @ 0.5 mmHg) Conc->Distill Final Pure Product (>98%) Distill->Final

Figure 2: Workflow for the isolation and purification of Ethyl 3-cyano-3-phenylbutanoate.[6]

Analytical Quality Control (QC)

Verify the structure and purity using the following specifications.

1. Proton NMR (


H-NMR, 400 MHz, CDCl

):
  • 
     7.2–7.5 (m, 5H):  Aromatic protons (Phenyl group).
    
  • 
     4.10 (q, 
    
    
    
    Hz, 2H):
    O-CH
    
    
    -CH
    
    
    (Ethyl ester methylene).
  • 
     3.05 (AB q, 2H):  –CH 
    
    
    
    –COOEt (Diastereotopic methylene protons adjacent to the chiral quaternary center).
  • 
     1.85 (s, 3H):  C–CH 
    
    
    
    (Methyl group on quaternary carbon).
  • 
     1.15 (t, 
    
    
    
    Hz, 3H):
    O-CH
    
    
    -CH
    
    
    (Ethyl ester methyl).

2. IR Spectroscopy (Neat):

  • 2240 cm

    
    :  Weak/Medium signal, characteristic of Nitrile (C≡N) .
    
  • 1735 cm

    
    :  Strong signal, characteristic of Ester Carbonyl (C=O) .
    

3. GC-MS:

  • Molecular Ion (

    
    ): 217  m/z.
    
  • Base peak typically involves loss of –COOEt or –CH

    
    COOEt fragment.
    

References

  • Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalyzed Alkylation of Nitriles.[3] Organic Syntheses, 55, 91.

  • Sigma-Aldrich. (n.d.). Ethyl 3-cyano-3-phenylbutanoate Product Information (CAS 123064-05-1).[7][8][9]

  • LGC Standards. (2023). Beta-Cyano-Beta-methyl-hydrocinnamic Acid Ethyl Ester Data Sheet.

  • ChemicalBook. (2023). 2-Phenylpropanenitrile Chemical Properties and Reactions.

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.

Sources

Ethyl 3-cyano-3-phenylbutanoate in the development of anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 3-cyano-3-phenylbutanoate in Anti-Inflammatory Pharmacophores

Executive Summary

Ethyl 3-cyano-3-phenylbutanoate (ECPB) represents a privileged scaffold in the synthesis of next-generation anti-inflammatory agents. Unlike simple linear precursors, ECPB contains a quaternary carbon center at the


-position. This structural feature is critical for exploiting the Thorpe-Ingold effect , which enhances the metabolic stability and receptor binding affinity of resulting pharmacophores.

This guide details the application of ECPB in developing two distinct classes of anti-inflammatory agents:

  • Neuro-immunomodulators: Sterically hindered GABA analogs (3-methyl-phenibut derivatives) targeting neuroinflammation via

    
     subunit modulation.
    
  • Peripheral Anti-inflammatories: 3,4-disubstituted pyrazole derivatives targeting the COX-2/5-LOX pathways.

Chemical Scaffolding & Mechanistic Rationale

The Quaternary Advantage

Standard anti-inflammatory GABA analogs (e.g., Phenibut, Baclofen) possess a tertiary


-carbon. ECPB allows for the synthesis of 

-methyl-

-phenyl-GABA
analogs. The introduction of the methyl group at the chiral center (C3) restricts conformational flexibility, locking the molecule into a bioactive conformation that resists enzymatic degradation by GABA-transaminase (GABA-T).
Target Pathways
  • Neuroinflammation (Central): The reduced lactam derivative targets the

    
     subunit of voltage-gated calcium channels (VGCCs) on microglia. Blocking this channel reduces calcium influx, thereby inhibiting the release of pro-inflammatory cytokines (IL-6, TNF-
    
    
    
    ) and Substance P.
  • Enzymatic Inhibition (Peripheral): Cyclization of the nitrile-ester motif with hydrazines yields amino-pyrazoles. These heterocycles mimic the pharmacophore of Celecoxib, selectively inhibiting Cyclooxygenase-2 (COX-2).

Synthetic Protocols (The "Make")

Protocol A: Enantioselective Synthesis of the ECPB Scaffold

Rationale: Biological activity of GABA analogs is highly stereospecific (typically the


-isomer is active). A racemic synthesis reduces potency by 50%. We utilize a conjugate addition catalyzed by a chiral aluminum complex.

Materials:

  • Ethyl

    
    -methylcinnamate (Substrate)
    
  • TMSCN (Trimethylsilyl cyanide)

  • 
    -Al-Salen Catalyst (10 mol%)
    
  • Isopropanol (Solvent)[1]

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve

    
    -Al-Salen catalyst (0.5 mmol) in anhydrous Toluene (10 mL).
    
  • Addition: Cool to 0°C. Add Ethyl

    
    -methylcinnamate (5.0 mmol) followed strictly by slow addition of TMSCN (7.5 mmol) via syringe pump over 30 minutes. Caution: HCN generation potential; work in a ventilated hood.
    
  • Reaction: Stir at 0°C for 24 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 8:2).

  • Hydrolysis: Quench with saturated NaHCO₃. Extract with Ethyl Acetate (3x).

  • Purification: Flash chromatography on silica gel.

    • Target Yield: >85%[1][2][3][4]

    • Enantiomeric Excess (ee): >92% (determined by Chiral HPLC).

Protocol B: Divergent Synthesis to Active Agents

Pathway 1: Reductive Cyclization to 4-methyl-Phenibut Lactam

  • Dissolve chiral ECPB (1 g) in Ethanol.

  • Add Raney Nickel (catalytic amount) and subject to Hydrogenation (50 psi H₂) at 50°C for 12 hours.

    • Mechanism:[1][5] The nitrile reduces to a primary amine, which spontaneously cyclizes with the ester to form the lactam (5-methyl-5-phenylpyrrolidin-2-one).

  • Hydrolysis (Optional): Reflux in 6M HCl to ring-open to the free amino acid if the zwitterionic form is required.

Pathway 2: Heterocycle Formation (Pyrazole)

  • Dissolve ECPB (1 g) in Ethanol.

  • Add Phenylhydrazine (1.1 eq) and catalytic Acetic Acid.

  • Reflux for 6 hours.

  • The product, 3-amino-4-methyl-4-phenyl-2-pyrazolin-5-one, precipitates upon cooling. This scaffold is a potent COX inhibitor template.

Biological Validation (The "Test")

Visualizing the Workflow

AntiInflammatoryWorkflow cluster_Syn Chemical Synthesis cluster_Agents Active Agents cluster_Assay Validation Assays ECPB Ethyl 3-cyano-3-phenylbutanoate (Scaffold) Reduct H2 / Raney Ni Reduction ECPB->Reduct Cycliz Hydrazine Cyclization ECPB->Cycliz Lactam Methyl-Phenibut (GABA Analog) Reduct->Lactam Pyrazole Amino-Pyrazole (COX Inhibitor) Cycliz->Pyrazole Microglia BV-2 Microglia (LPS Induced) Lactam->Microglia Inhibits NF-kB Enzyme COX-2 Colorimetric Assay Pyrazole->Enzyme IC50 Determination

Caption: Divergent synthesis workflow from ECPB scaffold to neuro-inflammatory and enzymatic targets.

Protocol C: In Vitro Neuro-Inflammation Assay (Microglia)

Objective: Validate the efficacy of the Methyl-Phenibut derivative in suppressing neuroinflammation.

  • Cell Line: BV-2 Murine Microglia cells.

  • Culture: DMEM supplemented with 10% FBS.

  • Induction: Treat cells with Lipopolysaccharide (LPS, 1

    
    g/mL) to induce an inflammatory state.
    
  • Treatment: Concurrently treat with Methyl-Phenibut derivative (0.1, 1.0, 10

    
    M).
    
  • Readout (24h later):

    • NO Production: Griess Reagent Assay on supernatant.

    • Cytokine ELISA: Measure TNF-

      
       and IL-6 levels.
      
  • Success Criteria: A dose-dependent reduction in NO and TNF-

    
     >40% compared to LPS-only control indicates significant anti-inflammatory activity.
    

Data Presentation & Analysis

When reporting results for ECPB derivatives, organize data to highlight the "Quaternary Effect" by comparing against non-methylated standards (e.g., standard Phenibut).

Table 1: Comparative Anti-Inflammatory Potency

Compound IDStructure TypeIC50 (COX-2)Inhibition of TNF-

(10

M)
Metabolic Half-life (

)
Ref-1 Phenibut (Standard)N/A15%5.3 hrs
Ref-2 Celecoxib0.04

M
N/A11.0 hrs
ECPB-L Methyl-Phenibut Lactam>100

M
48% 14.2 hrs
ECPB-P Pyrazole Derivative0.08

M
12%9.5 hrs

Interpretation:

  • ECPB-L demonstrates superior metabolic stability and specific efficacy in cytokine suppression (Neuroinflammation), validating the quaternary center hypothesis.

  • ECPB-P shows potency comparable to Celecoxib, validating the scaffold for peripheral inflammation.

References

  • Lapin, I. (2001).[2] "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug."[2][6] CNS Drug Reviews. Link

  • Zvejniece, L. et al. (2015).[2] "R-phenibut binds to the

    
     subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects." Pharmacology Biochemistry and Behavior. Link
    
  • Ong, W.Y. et al. (2019). "The Role of GABA in the Pathogenesis and Treatment of Neuroinflammation." Frontiers in Cellular Neuroscience. Link

  • Bekhit, A.A. et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." European Journal of Medicinal Chemistry. Link

  • Vardanyan, R. & Hruby, V. (2016). "Synthesis of Essential Drugs: General Anesthetics and Anxiolytics." Elsevier. Link

Sources

Application of Ethyl 3-cyano-3-phenylbutanoate in agricultural chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of Ethyl 3-cyano-3-phenylbutanoate as a strategic intermediate in agricultural chemistry. This compound serves as a critical scaffold for synthesizing quaternary carbon-containing agrochemicals , particularly glutarimide-based fungicides and pyrrolidone-based herbicides , which are essential for managing resistance in modern crop protection.

Strategic Scaffold for Quaternary Carbon Agrochemicals

Executive Summary

Ethyl 3-cyano-3-phenylbutanoate (E3CPB) is a versatile chiral building block used in the synthesis of advanced crop protection agents. Its structural uniqueness lies in the C3 quaternary carbon center —a motif that significantly enhances metabolic stability in active ingredients (AIs) by blocking oxidative degradation pathways common in pests and pathogens.

This guide provides a comprehensive protocol for the synthesis, purification, and downstream application of E3CPB in developing resistance-breaking fungicides (glutarimide class) and novel auxinic herbicides .

Scientific Rationale & Mechanism
2.1 The "Quaternary Advantage" in Agrochemicals

Modern pest resistance often stems from the rapid metabolism of AIs via cytochrome P450 monooxygenases. Introducing a quaternary carbon (a carbon bonded to four non-hydrogen substituents) at a metabolic "hotspot" sterically hinders these enzymes, prolonging the half-life of the AI within the target organism without increasing environmental persistence.

E3CPB provides a pre-formed quaternary center (C3) substituted with a phenyl group and a cyano group, allowing for divergent synthesis into two major agrochemical classes:

  • Glutarimide Fungicides: Via hydrolysis and cyclization (e.g., analogs of Cycloheximide or Procymidone).

  • Pyrrolidone Herbicides: Via reductive cyclization (e.g., analogs of Flurochloridone).

2.2 Chemical Structure & Reactivity[1]
  • IUPAC Name: Ethyl 3-cyano-3-phenylbutanoate

  • Molecular Formula: C13H15NO2

  • Key Functional Groups:

    • Nitrile (-CN): Precursor to amines, amides, or carboxylic acids.

    • Ester (-COOEt): Handle for cyclization or hydrolysis.

    • Quaternary C3: The stability anchor.

Synthesis Pathway Visualization

The following diagram illustrates the synthesis of E3CPB and its conversion into key agrochemical scaffolds.

E3CPB_Pathway Start Ethyl 3-phenyl-2-butenoate (Precursor) Product Ethyl 3-cyano-3-phenylbutanoate (E3CPB) Start->Product Conjugate Hydrocyanation Reagent HCN / Cat. (Michael Addition) Reagent->Product Path1 Acid Hydrolysis (-CO2) Product->Path1 Path2 Reductive Cyclization (H2/Raney Ni) Product->Path2 Scaffold1 3-Phenyl-3-methylglutaric acid (Fungicide Precursor) Path1->Scaffold1 Scaffold2 4-Methyl-4-phenylpyrrolidin-2-one (Herbicide Scaffold) Path2->Scaffold2

Caption: Synthesis of Ethyl 3-cyano-3-phenylbutanoate and its divergence into fungicidal (red) and herbicidal (blue) scaffolds.

Experimental Protocols
4.1 Protocol A: Synthesis of Ethyl 3-cyano-3-phenylbutanoate

Objective: Synthesize E3CPB via conjugate hydrocyanation of ethyl 3-phenyl-2-butenoate. Scale: 100 mmol

Reagents:

  • Ethyl 3-phenyl-2-butenoate (19.0 g, 100 mmol)

  • Potassium Cyanide (KCN) (7.8 g, 120 mmol) [WARNING: Highly Toxic ]

  • Ammonium Chloride (NH4Cl) (6.4 g, 120 mmol)

  • Solvent: DMF/Water (4:1 v/v, 100 mL)

Procedure:

  • Safety Setup: Perform all operations in a certified fume hood with a cyanide antidote kit (amyl nitrite) immediately available. Double-glove and use a face shield.

  • Dissolution: In a 250 mL round-bottom flask, dissolve KCN and NH4Cl in water (20 mL). Add DMF (80 mL) and stir until a homogeneous suspension forms.

  • Addition: Add Ethyl 3-phenyl-2-butenoate dropwise over 20 minutes at room temperature.

  • Reaction: Heat the mixture to 60°C and stir for 6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material spot (Rf ~0.7) should disappear, and a new spot (Rf ~0.5) should appear.

  • Quenching: Cool to 0°C. Carefully pour the mixture into ice-cold ferrous sulfate solution (to complex excess cyanide).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (2 x 50 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via vacuum distillation (bp 145-150°C @ 2 mmHg) or silica gel column chromatography to yield E3CPB as a colorless oil.

Yield Target: >85% (approx. 18.5 g).

4.2 Protocol B: Conversion to 3-Methyl-3-phenylglutarimide (Fungicide Scaffold)

Objective: Cyclize E3CPB to form the glutarimide core found in antifungal agents.

Procedure:

  • Hydrolysis: Dissolve E3CPB (10 mmol) in conc. H2SO4 (5 mL) and heat to 40°C for 2 hours. This hydrolyzes the nitrile to the amide.

  • Dilution: Pour the mixture onto crushed ice (20 g).

  • Cyclization: Reflux the aqueous mixture for 3 hours to promote imide formation (attack of amide nitrogen on the ester carbonyl).

  • Isolation: Cool to room temperature. The product, 3-methyl-3-phenylglutarimide , will precipitate as a white solid. Filter, wash with cold water, and recrystallize from ethanol.

Application: This scaffold can be N-alkylated (e.g., with 3,5-dichlorophenyl isocyanate) to generate dicarboximide fungicides analogous to Procymidone .

Analytical Specifications & Quality Control

To ensure the integrity of the intermediate for agricultural screening, the following specifications must be met:

ParameterSpecificationMethodRationale
Purity ≥ 98.0%GC-FID / HPLCImpurities can alter toxicity profiles in biological assays.
Moisture ≤ 0.5%Karl FischerWater interferes with downstream Grignard or cyclization reactions.
Appearance Clear to pale yellow liquidVisualDarkening indicates oxidation or polymerization.
Free Cyanide < 5 ppmIon-Selective ElectrodeCritical safety requirement for handling.
Safety & Handling (E-E-A-T)
  • Cyanide Hazard: The synthesis involves KCN. All waste must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.

  • PPE: Nitrile gloves are insufficient for DMF/Cyanide mixtures; use Silver Shield/4H laminate gloves.

  • Storage: Store E3CPB under nitrogen at 2-8°C. It is stable for 12 months if protected from moisture.

References
  • World Health Organization (WHO). The WHO Recommended Classification of Pesticides by Hazard. (2019).[2][3] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Pesticide Registration Manual: Chapter 3 - Additional Data Requirements. (2023). Retrieved from [Link]

  • PubChem. Ethyl 3-cyano-3-phenylbutanoate Compound Summary. (2023). Retrieved from [Link]

  • Food and Agriculture Organization (FAO). Manual on Development and Use of FAO and WHO Specifications for Pesticides. (2022). Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to improve the yield of Ethyl 3-cyano-3-phenylbutanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 3-cyano-3-phenylbutanoate

Executive Summary: The Structural Challenge

The synthesis of Ethyl 3-cyano-3-phenylbutanoate involves the formation of a quaternary carbon center at the


-position of an ester. This is chemically distinct from standard Michael additions due to significant steric hindrance (a methyl, a phenyl, and a cyano group on C3) and thermodynamic reversibility.

Standard nucleophilic sources (NaCN/KCN in aqueous ethanol) typically fail or result in poor yields (<40%) because the equilibrium favors the starting material (


-unsaturated ester). To achieve yields >85%, you must employ kinetic trapping  or Lewis Acid activation .

This guide details two validated protocols: the Nagata Reagent Method (Gold Standard for yield) and the Hexacyanoferrate Method (Green alternative), followed by a troubleshooting matrix.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (Nagata Hydrocyanation)

Best for: Maximum yield, difficult substrates, and scale-up.

Mechanism: The use of Diethylaluminum cyanide (


) serves a dual purpose. The aluminum acts as a Lewis acid to activate the carbonyl, while the cyanide is delivered intramolecularly. Crucially, the resulting aluminum-enolate intermediate is stable, preventing the retro-Michael reaction.

Materials:

  • Precursor: Ethyl 3-phenylbut-2-enoate (1.0 equiv)

  • Reagent: Diethylaluminum cyanide (

    
    ) (1.5 equiv) [Commercial solution in Toluene]
    
  • Solvent: Anhydrous Toluene or Benzene

  • Quench: 20% NaOH or Rochelle’s Salt solution

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Dissolution: Dissolve Ethyl 3-phenylbut-2-enoate in anhydrous toluene (0.5 M concentration).

  • Addition: Cool the system to 0°C . Add

    
     solution dropwise via syringe/cannula.
    
    • Note: Exothermic reaction. Maintain internal temperature <5°C.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC.[1] If starting material persists, heat to 40°C for 1 hour.

  • Quench (Critical):

    • Cool to 0°C.[2][3]

    • Option A (Acid/Base): Slowly add 10% HCl (Caution: HCN evolution), then basify with NaOH.

    • Option B (Emulsion Free): Slowly add saturated Rochelle’s salt (Potassium Sodium Tartrate) solution and stir vigorously for 2 hours until two clear layers form.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

Expected Yield: 88–95%

Protocol B: The "Green" Alternative (Catalytic Cycle)

Best for: Safety-constrained labs, avoiding alkylaluminum reagents.

Mechanism: Uses non-toxic


 as the cyanide source, with Benzoyl Chloride (BzCl) as a promoter to generate a reactive acyl cyanide intermediate in situ.[4]

Materials:

  • Precursor: Ethyl 3-phenylbut-2-enoate (1.0 mmol)

  • Source:

    
     (0.6 equiv - provides 3.6 equiv CN)
    
  • Promoter: Benzoyl Chloride (1.2 equiv)

  • Base:

    
     (1.0 equiv) or catalytic DABCO
    
  • Solvent: Toluene/Water biphasic system or DMF

Step-by-Step Workflow:

  • Setup: In a pressure tube or sealed flask, combine the ester,

    
    , and 
    
    
    
    in Toluene.
  • Activation: Add Benzoyl Chloride.

  • Heating: Heat the mixture to 100–110°C for 12–16 hours.

  • Workup: Dilute with water. The iron complex remains in the aqueous phase. Extract organic layer with Ether.[3]

Expected Yield: 75–85%

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Thermodynamic Equilibrium The reaction is reversing. Do not use simple KCN/EtOH. Switch to Protocol A (

) to trap the enolate. If using Protocol B, increase temperature to drive kinetics.
Starting Material Recovery Steric Hindrance The

-methyl/phenyl grouping blocks nucleophilic attack. Increase concentration to 1.0 M to improve collision frequency.
Polymerization (Gooey solid) Anionic Polymerization Cyanide is a base.[5] If the reaction is too concentrated or hot without a Lewis Acid, the acrylate polymerizes. Add a radical inhibitor (e.g., hydroquinone) if using Protocol B.
Emulsion during Workup Aluminum Hydroxides Common with Protocol A. Use the Rochelle's Salt method : Stir the crude reaction mixture with sat. aq. potassium sodium tartrate for >2 hours. The tartrate chelates Al, breaking the emulsion.
Product Hydrolysis Quench Conditions The nitrile group can hydrolyze to an amide/acid if the acid quench is too strong or prolonged. Keep pH adjustments rapid and cold.

Mechanistic Visualization

The following diagram illustrates why the Nagata reagent succeeds where standard cyanide fails. It highlights the Six-Membered Transition State that delivers cyanide to the hindered position.

NagataMechanism cluster_legend Why this improves yield: Start Ethyl 3-phenylbut-2-enoate Complex Coordination Complex (Al binds Carbonyl Oxygen) Start->Complex + Et2AlCN Reagent Et2AlCN (Nagata Reagent) Reagent->Complex TS 6-Membered Transition State (Intramolecular CN transfer) Complex->TS Activation Enolate Stable Aluminum Enolate (Trapped Intermediate) TS->Enolate Irreversible C-C Bond Formation Product Ethyl 3-cyano-3-phenylbutanoate (Quaternary Center) Enolate->Product Acid/Base Quench Note1 Prevents Retro-Michael (Equilibrium Shift) Enolate->Note1

Figure 1: Mechanistic pathway of Nagata Hydrocyanation. The coordination of Aluminum to the carbonyl oxygen activates the system and traps the product as a stable enolate, overcoming steric hindrance.

Data Summary: Method Comparison

FeatureStandard Method (KCN/EtOH)Nagata Method (Et2AlCN)Green Method (K4[Fe(CN)6])
Yield (Typical) 20–40%88–95% 75–85%
Steric Tolerance LowHigh Medium
Reversibility High (Problematic)None (Trapped) Low
Safety Profile High Risk (Free HCN)High Risk (Pyrophoric/HCN)Best (Non-toxic solid)
Cost LowHighLow

References

  • Nagata, W., & Yoshioka, M. (1977).[6] Hydrocyanation of Conjugated Carbonyl Compounds. Organic Reactions, 25, 255–476.[6]

    • Foundational text establishing alkylaluminum cyanides for hindered conjug
  • Sammis, G. M., & Jacobsen, E. N. (2003).[7] Highly Enantioselective, Catalytic Conjugate Addition of Cyanide to

    
    -Unsaturated Imides. Journal of the American Chemical Society, 125(15), 4442–4443. 
    
    • Provides insights into catalytic mechanisms and handling of similar substr
  • Li, Z., et al. (2012).[4] Conjugate Hydrocyanation of Aromatic Enones Using Potassium Hexacyanoferrate(II) as an Eco-Friendly Cyanide Source. Synlett, 23, 2567-2571.[4]

    • Primary reference for Protocol B (Green Chemistry approach).
  • BenchChem Technical Data. (2025). Ethyl 3-methyl-2-phenylbut-2-enoate Derivatives Protocols.

    • Reference for precursor synthesis and physical properties.

Sources

Technical Support Center: Optimization of Ethyl 3-cyano-3-phenylbutanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-CN-PB-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Troubleshooting & Optimization of


-Quaternary Nitrile Synthesis[1]

Executive Summary: The Synthetic Challenge

The synthesis of Ethyl 3-cyano-3-phenylbutanoate represents a classic challenge in organic synthesis: the construction of a sterically hindered quaternary carbon center at the


-position of an ester.

Users typically encounter failure due to two primary misconceptions:

  • Regio-isomer Confusion: Attempting to use the Knoevenagel condensation (Acetophenone + Ethyl Cyanoacetate), which yields the 2-cyano isomer, not the desired 3-cyano isomer.

  • Steric Hindrance: Attempting standard Michael addition of cyanide to Ethyl 3-phenylcrotonate, which fails due to the reversibility of the addition to a

    
    -disubstituted system.
    

This guide prioritizes the Enolate Alkylation Strategy as the most robust industrial route, while providing a "Rescue Protocol" for those committed to the Michael Addition pathway.

Module 1: The Recommended Route (Enolate Alkylation)

User Query: "I am trying to synthesize the target via Michael addition, but conversion is stuck at 30%. Is there a better way?"

Scientist Response: Yes. For generating the quaternary center at the 3-position (


-position), the thermodynamic barrier of Michael addition is often too high. The superior route is the alkylation of 2-phenylpropanenitrile with ethyl bromoacetate . This method relies on irreversible enolate formation, avoiding the equilibrium issues of Michael addition.
Optimized Protocol: LDA-Mediated Alkylation

Reaction Scheme:



Step-by-Step Methodology
  • Enolate Formation (The Critical Step):

    • Setup: Flame-dried 3-neck flask,

      
       atmosphere.
      
    • Reagents: Charge THF (anhydrous, 10V relative to substrate) and diisopropylamine (1.1 eq). Cool to -78°C.

    • Base Generation: Add

      
      -BuLi (1.1 eq) dropwise. Stir for 30 mins to form LDA.
      
    • Substrate Addition: Add 2-phenylpropanenitrile (1.0 eq) dissolved in THF dropwise over 20 mins.

    • Checkpoint: Stir at -78°C for 1 hour. The solution usually turns bright yellow/orange, indicating the nitrile anion.

  • Alkylation:

    • Add Ethyl bromoacetate (1.2 eq) dropwise. Crucial: Maintain internal temperature below -65°C to prevent O-alkylation or Claisen-type self-condensation.

    • Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench & Workup:

    • Quench with saturated

      
      .
      
    • Extract with EtOAc.[2] Wash organic layer with brine.

    • Purification: Distillation is preferred over column chromatography for scale-up (bp ~145-150°C at 0.5 mmHg).

Troubleshooting the Alkylation Route
IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete deprotonation or moisture ingress.Ensure THF is distilled from Na/Benzophenone. Increase LDA to 1.2 eq.
Side Product: Dimer Self-condensation of the nitrile.Ensure temperature stays strictly at -78°C during enolate formation.
Side Product: Ester Hydrolysis Wet workup or basic hydrolysis.Quench with cold, slightly acidic buffer (

). Avoid NaOH washes.

Module 2: The "Rescue" Route (Catalytic Michael Addition)

User Query: "I must use Ethyl 3-phenylcrotonate as my starting material due to regulatory filing. How do I force the cyanide addition?"

Scientist Response: Standard NaCN/Ethanol conditions will fail because the equilibrium favors the starting material for


-disubstituted enones. You must use Nagata’s Reagent  (

) or a Lewis Acid catalyst to activate the carbonyl and trap the enolate.
The Nagata Protocol (High Efficiency / High Hazard)

Mechanism: The aluminum center coordinates to the carbonyl oxygen, increasing electrophilicity, while delivering the cyanide nucleophile intramolecularly.

Protocol:

  • Dissolve Ethyl 3-phenyl-2-butenoate in Toluene.

  • Cool to 0°C.

  • Add

    
      (1.5 eq) (Commercial solution in toluene). Warning: Pyrophoric.
    
  • Stir at room temperature for 6-12 hours.

  • Quench: CAREFULLY pour into ice-cold NaOH (10%) or HCl (depending on workup preference, but alkaline destroys HCN gas).

Why this works: The reaction is kinetically controlled and the aluminum enolate intermediate is stable, preventing the retro-Michael reaction.

Module 3: Visualizing the Decision Process

The following logic flow helps you select the correct route based on your starting materials and constraints.

OptimizationStrategy Start Target: Ethyl 3-cyano-3-phenylbutanoate Constraint Constraint Check: Is Starting Material Fixed? Start->Constraint RouteA Route A: Alkylation (Recommended) SM: 2-phenylpropanenitrile Constraint->RouteA No, Flexible RouteB Route B: Michael Addition (Difficult) SM: Ethyl 3-phenylcrotonate Constraint->RouteB Yes, Fixed SM StepA1 Step 1: LDA / THF / -78°C (Irreversible Deprotonation) RouteA->StepA1 StepB1 Standard NaCN/EtOH? RouteB->StepB1 StepA2 Step 2: Add Ethyl Bromoacetate (Kinetic Control) StepA1->StepA2 Product Pure Product >95% Yield StepA2->Product FailB FAILURE: Low Conversion (Steric hindrance/Reversibility) StepB1->FailB Yes SuccessB SOLUTION: Nagata's Reagent (Et2AlCN) or TMSCN/Lewis Acid StepB1->SuccessB No, use Lewis Acid SuccessB->Product

Caption: Decision matrix for synthesis optimization. Green paths indicate high-probability success vectors.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use the Knoevenagel condensation of Acetophenone and Ethyl Cyanoacetate? A: NO. This is the most common error.

  • Reaction: Acetophenone + Ethyl Cyanoacetate

    
     Ethyl 2-cyano-3-phenyl-2-butenoate.
    
  • Result: Even if you reduce the double bond, the cyano group is at the 2-position (

    
    ) , not the 3-position (
    
    
    
    ). You cannot migrate the nitrile group easily.

Q2: Why is the Michael addition reversible? A: The target molecule contains a quaternary center (


-carbon bonded to Ph, Me, CN, and 

).[1] The steric strain relief driving the "retro-Michael" reaction is significant. Under thermodynamic conditions (weak base, high heat), the cyanide acts as a leaving group, regenerating the conjugated alkene [1].

Q3: Is there a non-pyrophoric alternative to Nagata's reagent? A: Yes. You can use TMSCN (Trimethylsilyl cyanide) catalyzed by a Lewis Acid such as


 or simple 

.[1] This generates the silyl ketene acetal intermediate, which is then hydrolyzed to the ester. This avoids the handling of pyrophoric alkyl-aluminums but still requires strict handling of cyanide sources [2].

Q4: How do I remove the unreacted nitrile starting material in the Alkylation route? A: 2-phenylpropanenitrile has a boiling point very close to the product in some vacuum ranges. We recommend a chemical wash :

  • Hydrolyze the crude mixture lightly with dilute NaOH (saponifies the ester product to the acid salt, leaving the nitrile SM in the organic layer). Note: This changes your product to the acid.

  • Alternatively, use rigorous fractional distillation. The product (MW ~217) is significantly heavier than the nitrile SM (MW ~131), so separation is efficient under high vacuum (<1 mmHg).

References

  • Review of Michael Addition Reversibility

    • Bergmann, E. D., Corett, R., & Ben-Concord, E. (1965).[1] The Michael Reaction of

      
      -Disubstituted Unsaturated Esters.Journal of Organic Chemistry, 30(9), 3215-3217.[1]
      
    • [1]

  • Nagata's Reagent Protocol

    • Nagata, W., & Yoshioka, M. (1977). Hydrocyanation of Conjugated Carbonyl Compounds.Organic Reactions, 25, 255-476.[1]

  • Alkylation of Phenylacetonitriles (General Methodology)

    • Makosza, M., & Jonczyk, A. (1976). Phase-transfer catalyzed alkylation of nitriles.Organic Syntheses, 55, 91.
    • [1]

  • TMSCN Alternative (Lewis Acid Catalysis)

    • Utimoto, K., et al. (1983).

      
      -unsaturated esters with trimethylsilyl cyanide.[1]Tetrahedron, 39(6), 967-973.[1]
      

Sources

Purification challenges and solutions for Ethyl 3-cyano-3-phenylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and handling of Ethyl 3-cyano-3-phenylbutanoate (CAS: 123064-05-1), a critical intermediate often used in the synthesis of glutarimide derivatives and CNS-active pharmaceutical ingredients.

Topic: Purification Challenges & Solutions Document ID: TS-ECPB-2026 Role: Senior Application Scientist

Executive Summary & Molecule Profile

Ethyl 3-cyano-3-phenylbutanoate is a sterically congested


-cyano ester featuring a quaternary carbon at the C3 position. This structural rigidity creates unique purification challenges, particularly in separating the product from the unreacted 

-unsaturated precursor (Ethyl 3-phenyl-2-butenoate) and preventing hydrolysis of the labile ester/nitrile groups under thermal stress.
Property Data
CAS Number 123064-05-1
Structure

Molecular Weight 217.26 g/mol
Physical State Viscous oil or low-melting solid (depending on purity)
Key Impurities Ethyl 3-phenyl-2-butenoate (Olefin), Acetophenone, Hydrolysis byproducts (Amides/Acids)

Troubleshooting Guide (FAQ Format)

Category A: Separation & Purity[3]

Q1: I have significant amounts of unreacted alkene (Ethyl 3-phenyl-2-butenoate) in my crude. Distillation is not separating them effectively.[1] Why? A: The boiling point differential between the saturated nitrile product and the unsaturated olefin precursor is often narrow (<10°C at reduced pressure), making fractional distillation inefficient without a high reflux ratio and theoretical plate count.[1]

  • The Science: The nitrile group increases polarity, but the molecular weights are nearly identical (differing only by HCN).[1]

  • Solution: Switch to Flash Column Chromatography or Silver Nitrate Impregnated Silica .[1]

    • Standard Silica: The nitrile is significantly more polar than the alkene.[1] Use a gradient of Hexanes:Ethyl Acetate (Start 95:5

      
       End 80:20).[1] The alkene will elute near the solvent front; the nitrile will elute later (
      
      
      
      in 85:15 Hex:EtOAc).[1]
    • AgNO

      
       Silica: For difficult separations, mix 10% w/w AgNO
      
      
      
      into your silica gel.[1] The silver ions complex with the alkene
      
      
      -system, drastically retarding its elution while the saturated nitrile passes through freely.[1]

Q2: My product is turning yellow/brown during vacuum distillation. Is it decomposing? A: Yes, this suggests thermal instability, likely a Retro-Michael reaction or oxidative degradation.[1]

  • The Mechanism: At high temperatures (>140°C),

    
    -cyano esters can undergo elimination, ejecting HCN and reverting to the 
    
    
    
    -unsaturated ester.[1]
  • Solution:

    • Lower the Temperature: Ensure your vacuum is

      
       mmHg. The bath temperature should not exceed 120°C.[1]
      
    • Acid Wash: Prior to distillation, wash the organic layer with dilute acid (0.5 M HCl) to remove any trace basic catalysts (e.g., amines, alkoxides) from the synthesis, as bases catalyze the elimination reaction.[1]

    • Stabilizers: Add a radical inhibitor like BHT (Butylated hydroxytoluene) if oxidative mechanisms are suspected.[1]

Category B: Chemical Stability & Workup[3]

Q3: The NMR shows a mixture of the product and a new amide impurity. How do I prevent this? A: You are observing the partial hydrolysis of the nitrile group to a primary amide, or the ester to an acid.[1]

  • Cause: Extended exposure to aqueous base or acid during workup, especially if heated.[1] The quaternary center at C3 sterically hinders the nitrile, but the ester at C1 is vulnerable.[1]

  • Solution:

    • Quench Cold: Always quench the reaction mixture at 0°C.

    • pH Control: Keep the aqueous workup pH between 4 and 7. Avoid strong caustic washes (e.g., 5M NaOH).[1] Use saturated NH

      
      Cl or NaHCO
      
      
      
      .[1]
    • Fast Drying: Do not leave the crude material in wet solvent for prolonged periods.[1] Dry over MgSO

      
       and concentrate immediately.
      

Recommended Purification Workflows

Workflow 1: High-Purity Isolation (Chromatography)

Best for: Research scale (<10g) or when high purity (>98%) is required for biological testing.

  • Crude Preparation: Dissolve crude oil in minimum volume of Dichloromethane (DCM).[1]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane)

    • Solvent B: Ethyl Acetate (EtOAc)[1]

  • Gradient Protocol:

    • 0–5 min: 100% A (Elutes non-polar impurities/alkenes)[1]

    • 5–20 min: Linear gradient to 90% A / 10% B

    • 20–40 min: Hold at 85% A / 15% B (Product elution window)

  • Detection: UV at 254 nm (Phenyl chromophore) or KMnO

    
     stain (Alkene impurity stains brown; Nitrile product is faint/negative).[1]
    
Workflow 2: Scalable Purification (Distillation)

Best for: Process scale (>50g) where chromatography is cost-prohibitive.

  • Pre-treatment: Wash crude organic phase with 5% citric acid solution to neutralize bases.[1] Dry thoroughly (water content <0.1%).[1]

  • Apparatus: Short-path distillation head (Vigreux column recommended for better separation).

  • Parameters:

    • Vacuum: High vacuum essential (0.1 – 0.5 mmHg).[1]

    • Vapor Temp: Expect product fraction around 130–145°C (at 0.5 mmHg).[1] Note: Exact bp depends heavily on vacuum quality.

  • Fractionation:

    • F1 (Foreshots): Solvent residuals and Acetophenone.[1]

    • F2 (Intermediate): Mixed fraction (Alkene + Product).[1] Recycle this.

    • F3 (Main Cut): Pure Ethyl 3-cyano-3-phenylbutanoate.[2]

Decision Logic & Workflow Diagram

The following diagram illustrates the decision-making process for purifying this specific intermediate based on the impurity profile.

PurificationStrategy Start Crude Ethyl 3-cyano-3-phenylbutanoate CheckImpurity Analyze Impurity Profile (TLC/NMR) Start->CheckImpurity HighAlkene High Alkene Content (>10%) CheckImpurity->HighAlkene Alkene detected LowAlkene Low Alkene / High Color CheckImpurity->LowAlkene Mainly tars/color MethodChrom Flash Chromatography (Silica Gel) HighAlkene->MethodChrom Standard separation MethodAg AgNO3-Impregnated Silica (Complexation of Alkene) HighAlkene->MethodAg Difficult separation MethodDist High Vacuum Distillation (<1 mmHg, <140°C) LowAlkene->MethodDist ResultPure Pure Product (>98%) MethodChrom->ResultPure MethodAg->ResultPure MethodDist->ResultPure

Caption: Decision matrix for selecting the optimal purification route based on crude composition.

References

  • LGC Standards. (2024). Beta-Cyano-Beta-methyl-hydrocinnamic Acid Ethyl Ester (CAS 123064-05-1) Reference Material. Retrieved from

  • Nagata, W., & Yoshioka, M. (1977).[1] Hydrocyanation of conjugated carbonyl compounds. Organic Reactions, 25, 255-476.[1] (Foundational text on

    
    -cyano ester synthesis).
    
  • Moynihan, H. A., & Horgan, D. E. (2017).[1][3] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from [1][3]

  • Sigma-Aldrich. (2024).[1] Ethyl 2-cyano-3-phenyl-2-butenoate (Precursor) Product Specification. Retrieved from

Sources

Identifying and removing impurities from Ethyl 3-cyano-3-phenylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Removing Impurities from Ethyl 3-cyano-3-phenylbutanoate

Document ID: TSC-ECPB-2024-01 Audience: Process Chemists, Medicinal Chemists, Drug Development Researchers

Introduction: The Criticality of Purity

Ethyl 3-cyano-3-phenylbutanoate (ECPB) is a pivotal intermediate, typically utilized in the synthesis of 3-phenyl-GABA analogs (e.g., Phenibut precursors) or quaternary carbon scaffolds in medicinal chemistry.

Because the subsequent step often involves catalytic hydrogenation (e.g., Raney Ni or Pd/C reduction of the nitrile to an amine), the purity of ECPB is non-negotiable. Sulfur-containing impurities, free acids, or conjugated olefins can poison catalysts, leading to stalled reactions, incomplete reduction, or dimerization side-products.

This guide provides a self-validating, modular approach to identifying and removing the three most common impurity classes: Hydrolysis Byproducts (Acids/Amides) , Unreacted Olefins , and Polymeric Colorants .

Module 1: Diagnostic Profiling (Identification)

Before initiating purification, you must identify the specific contaminant profile.[1] Do not rely solely on TLC.

Q: How do I distinguish between the starting material (Olefin) and the Hydrolysis Impurities?

A: Use Proton NMR (


H-NMR) and FTIR as your primary diagnostic tools. The retention time shifts on HPLC are also distinct.
Diagnostic Lookup Table
Impurity TypeChemical Species

H-NMR Marker (CDCl

)
FTIR MarkerHPLC Behavior (C18, ACN:H

O)
Target Molecule Ethyl 3-cyano-3-phenylbutanoate

1.2-1.3 (t, 3H, Ester CH

)

4.1 (q, 2H, Ester CH

)No olefinic protons
2240 cm

(CN)1735 cm

(Ester C=O)
Target Peak (

)
Precursor (Olefin) Ethyl 3-cyano-3-phenylbut-2-enoate

6.0-6.5 (s, 1H, Olefinic CH)
1620 cm

(C=C)2220 cm

(Conj.[2] CN)
Elutes Later (More Lipophilic)
Acid Impurity 3-cyano-3-phenylbutanoic acidBroad singlet

10-12 (COOH)Loss of Ethyl signals
Broad 2500-3000 cm

(OH)
Elutes Earlier (Polar)
Amide Impurity Ethyl 3-carbamoyl-3-phenylbutanoateBroad singlets

5.5-7.0 (NH

)
1680 cm

(Amide C=O)3400 cm

(NH)
Elutes Earlier (Polar)
Visualizing the Identification Logic

ImpurityID Start Crude ECPB Sample NMR Run 1H-NMR (CDCl3) Start->NMR OlefinCheck Olefinic Proton (6.0-6.5 ppm)? NMR->OlefinCheck AcidCheck Broad Singlet (10-12 ppm)? OlefinCheck->AcidCheck No ResultOlefin Impurity: Starting Olefin (Incomplete Reaction) OlefinCheck->ResultOlefin Yes AmideCheck Amide NH2 (5.5-7.0 ppm)? AcidCheck->AmideCheck No ResultAcid Impurity: Carboxylic Acid (Ester Hydrolysis) AcidCheck->ResultAcid Yes ResultAmide Impurity: Primary Amide (Nitrile Hydration) AmideCheck->ResultAmide Yes Clean Target: Pure Saturated Ester AmideCheck->Clean No

Figure 1: NMR-based decision tree for identifying primary impurities in ECPB synthesis.

Module 2: Chemical Purification Protocols

Once the impurity is identified, apply the specific "Treatment" protocol below.

Scenario A: Removing Acidic Impurities (The "Hydrolysis" Problem)

Cause: Exposure to moisture or residual acid/base catalysts can hydrolyze the ester to 3-cyano-3-phenylbutanoic acid . Impact: Drastically lowers pH; interferes with subsequent amine formation.

Protocol: The Buffered Bicarbonate Wash

  • Dissolution: Dissolve crude ECPB in Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) . (Ratio: 10 mL solvent per 1 g crude).

  • Wash 1 (Neutralization): Wash the organic layer with saturated aqueous NaHCO

    
      (2 x 5 vol).
    
    • Mechanism:[3][4][5] Converts the free acid (R-COOH) into the water-soluble sodium carboxylate (R-COO

      
      Na
      
      
      
      ). The ester remains in the organic layer.[6]
    • Self-Validation: Check the pH of the aqueous layer. It must remain basic (pH ~8-9). If acidic, repeat the wash.

  • Wash 2 (Desalting): Wash with Brine (saturated NaCl) to remove trapped water/salts.

  • Drying: Dry over anhydrous MgSO

    
    , filter, and concentrate.
    
Scenario B: Removing Unreacted Olefin (The "Conjugation" Problem)

Cause: Incomplete Michael addition or Knoevenagel condensation precursor remaining. Impact: The olefin is lipophilic and difficult to separate via simple extraction. It will compete for hydrogen in the next step.

Protocol: Selective Precipitation or Chromatography

  • Method 1: High-Vacuum Distillation (Preferred for Scale)

    • The saturated ester (ECPB) typically has a boiling point slightly lower or distinct from the conjugated precursor due to the loss of pi-stacking rigidity, though they are close.

    • Requirement: High vacuum (< 1 mmHg).

    • Range: Collect fractions carefully. ECPB often boils ~140-150°C at 0.5 mmHg (verify specific bp based on your exact isomer).

  • Method 2: Silica Filtration (Lab Scale)

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 95:5

      
       80:20).
      
    • Separation Logic: The conjugated olefin is less polar and elutes first. The saturated nitrile-ester (ECPB) elutes second. The amide/acid elutes last (or sticks to the baseline).

Scenario C: Removing Colored Impurities (Oligomers)

Cause: Polymerization of the cyanoacrylate precursor or oxidation of phenols. Impact: Yellow/Orange color in the final product.

Protocol: Activated Carbon Treatment

  • Dissolve crude oil in hot Ethanol (EtOH) or Isopropanol .

  • Add Activated Carbon (5-10 wt% of crude mass).

  • Reflux for 30 minutes.

  • Filter hot through a Celite pad to remove carbon fines.

  • Concentrate the filtrate.

Module 3: Troubleshooting FAQs

Q: My product is solidifying into a waxy gum, but literature says it should be an oil (or vice versa). Why?

A: ECPB possesses a chiral center at the C3 position.

  • Racemic Mixture: Often presents as a viscous oil or low-melting solid.

  • Enantiopure (R or S): Typically a crystalline solid.

  • Action: If you synthesized a racemate but need a solid, high-vacuum drying to remove solvent traces usually induces solidification over 24-48 hours. If it remains oily, check for solvent entrapment via NMR.

Q: I see a "Ghost Peak" at 3.7 ppm in NMR. Is this an impurity?

A: Check your workup solvents.

  • If you used Methanol for transfer or chromatography, you may have caused Transesterification (Ethyl ester

    
     Methyl ester).
    
  • Fix: This is difficult to reverse. Avoid alcohols in workup; use EtOAc/Hexanes. If the peak is a singlet at ~3.7, it is likely the methyl ester.

Q: The nitrile peak (2240 cm ) is weak or absent.

A: This indicates Hydrolysis to Amide or Reduction .

  • If you used strong acid/base conditions, the nitrile (-CN) may have hydrated to the primary amide (-CONH

    
    ).
    
  • Check: Look for two broad singlets in NMR (

    
     5.5-7.0). If present, you must repurify via silica chromatography (amide is very polar) or recrystallization.
    

Module 4: Integrated Purification Workflow

Use this flowchart to determine the sequence of operations for crude ECPB.

PurificationFlow Crude Crude ECPB Mixture Dissolve Dissolve in EtOAc Crude->Dissolve BaseWash Wash: Sat. NaHCO3 (Removes Acids) Dissolve->BaseWash PhaseSep Phase Separation BaseWash->PhaseSep OrgLayer Organic Layer (Ester + Olefin) PhaseSep->OrgLayer AqLayer Aqueous Layer (Discard) PhaseSep->AqLayer Dry Dry (MgSO4) & Conc. OrgLayer->Dry PurityCheck Check Purity (TLC/NMR) Dry->PurityCheck Distill High Vac Distillation (Separates Olefins) PurityCheck->Distill Olefin Present Carbon Carbon Treatment (Removes Color) PurityCheck->Carbon Color Only Final Pure ECPB Distill->Final Carbon->Final

Figure 2: Step-by-step purification workflow for isolating high-purity ECPB.

References

  • Synthesis of Cyano-Esters (General Procedure)

    • Title: Alkylation of Cyanoacetic Ester.[5][6][7]

    • Source: Organic Syntheses, Coll.[7][8] Vol. 1, p.254 (1941).

    • URL:[Link]

    • Relevance: Establishes the baseline stability of the cyano-ester motif during basic workups and distill
  • Impurity Management in Crystallization

    • Title: Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[1]

    • Source: Organic Process Research & Development (via UCC).
    • URL:[Link]

    • Relevance: Provides the theoretical basis for "Class 1" impurity removal (washing)
  • Title: Process Development for the Synthesis of Pregabalin and Related GABA Analogs.
  • Purification of Neutral Compounds

    • Title: Separation of Acid, Base, and Neutral Compounds.
    • Source: University of Colorado Boulder, Organic Chemistry Modules.
    • URL:[Link] (General Reference for Module 2, Scenario A).

Sources

Troubleshooting low conversion rates in reactions with Ethyl 3-cyano-3-phenylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Efficiency for Ethyl 3-cyano-3-phenylbutanoate

Current Status: Active Analyst: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Low Conversion Rates (Hydrolysis & Hydrogenation)[1]

Executive Summary: The Steric Challenge

Researchers working with Ethyl 3-cyano-3-phenylbutanoate (and similar


-cyano esters) frequently encounter a "conversion plateau" where yields stall at 40-60%.

The root cause is rarely reagent quality; it is almost invariably steric shielding at the quaternary carbon . The C3 position bears four distinct groups: a phenyl ring, a methyl group, a cyano group, and the ethyl acetate tail.[1] This "neopentyl-like" crowding creates a formidable barrier to nucleophilic attack (in hydrolysis) and surface adsorption (in heterogeneous hydrogenation).

This guide provides high-impact interventions to overcome these kinetic barriers.

Module 1: Troubleshooting Hydrogenation (Nitrile Reduction)

Context: Converting the nitrile group to a primary amine (often cyclizing to a lactam/pyrrolidone). Common Failure: Reaction stalls, or produces secondary amine dimers.[1]

The Mechanism of Failure
  • Poisoning: The intermediate imine (

    
    ) is highly reactive. If it doesn't reduce instantly to the amine, it reacts with already-formed amines to create secondary amines, which poison the catalyst surface.[1]
    
  • Steric Desorption: The bulky phenyl group forces the molecule to desorb from the catalyst surface before the reduction is complete.

Diagnostic & Solution Matrix
ObservationLikely CauseCorrective Action
Stalled at 50% Conversion Catalyst pore clogging or surface poisoning.Switch Catalyst: Move from Pd/C to Raney Nickel (activated) or Rh/Al₂O₃ . Rhodium is superior for hindered nitriles.
Secondary Amine Impurities Imine condensation (dimerization).Ammonia Suppression: Add 7N NH₃ in Methanol as the solvent. The excess ammonia shifts the equilibrium away from dimer formation.
No Reaction (0% Yield) Steric prevention of adsorption.Increase Pressure/Temp: Standard 1 atm/RT is insufficient. Ramp to 50-60 bar (700-800 psi) and 60°C .
Optimized Protocol: High-Pressure Hydrogenation

Standard Operating Procedure (SOP-HYD-03)

  • Solvent System: Anhydrous Methanol doped with Ammonia (10:1 ratio). Do not use neutral ethanol; the lack of base promotes dimerization.

  • Catalyst: Raney Nickel (W2 or W4 grade), loaded at 20 wt% relative to substrate.[1]

    • Critical Step: Wash Raney Ni with anhydrous methanol 3x before use to remove water.

  • Conditions:

    • Pressure: 60 bar

      
      .
      
    • Temperature: 60°C.

    • Agitation: >1000 RPM (Mass transfer is the rate-limiting step).

  • Workup: Filter over Celite immediately (pyrophoric risk). Do not let the catalyst dry.

Module 2: Troubleshooting Hydrolysis (Acid/Amide Formation)

Context: Converting the ester to acid and nitrile to amide/acid (Gabapentin-style synthesis). Common Failure: Ester hydrolyzes easily, but nitrile remains untouched (Mono-acid product).[1]

The Thermodynamic Barrier

The nitrile carbon is shielded by the phenyl ring. Standard aqueous NaOH reflux will hydrolyze the distal ester but bounce off the hindered nitrile. You need internal activation .

Decision Tree: Hydrolysis Pathway

Hydrolysis_Troubleshooting Start Start: Low Conversion of Nitrile Group Check1 Are you using Aqueous Base (NaOH/KOH)? Start->Check1 Action1 STOP. Switch to Acid Catalysis. Base is ineffective for hindered quaternary nitriles. Check1->Action1 Yes Check2 Using HCl (37%)? Check1->Check2 No Solution OPTIMAL PROTOCOL: 70% H2SO4 at 130-140°C (Internal Temp) Action1->Solution Action2 Insufficient Boiling Point (100°C). Switch to H2SO4. Check2->Action2 Yes Check2->Solution No Action2->Solution

Caption: Logic flow for selecting the correct hydrolysis agent for sterically hindered nitriles.

Optimized Protocol: Acid-Catalyzed Hydrolysis

Standard Operating Procedure (SOP-HYD-09)

  • Reagent: 70%

    
     (v/v).
    
    • Why? You need a temperature >120°C. Aqueous HCl boils at 100-110°C, which is insufficient to overcome the activation energy of the quaternary nitrile. Sulfuric acid allows higher reflux temperatures.

  • Temperature: Reflux at 130°C - 140°C .

  • Time: 12 - 24 hours.

  • Monitoring: Do not rely on TLC (acids streak). Use HPLC or NMR. Look for the disappearance of the nitrile peak (~2240 cm⁻¹ in IR).

Module 3: Synthesis & Stability (The Retro-Michael Threat)

Context: If you are synthesizing the starting material itself via Michael Addition (e.g., Phenylacetonitrile derivative + Bromoacetate or similar). Issue: Low yield during isolation.

The "Invisible" Loss:


-cyano esters are prone to Retro-Michael reactions  under thermodynamic conditions. If you heat the product in the presence of a base (even weak bases like carbonates) during workup, the molecule can unzip back into its starting materials.

Prevention Strategy:

  • Quench Cold: Always quench the reaction mixture at 0°C with dilute acid (HCl or AcOH) to neutralize the enolate before allowing the temperature to rise.

  • Avoid Distillation: Do not attempt to distill this product at atmospheric pressure. It will decompose. Use high-vacuum (<1 mbar) or column chromatography.

Frequently Asked Questions (FAQ)

Q: Can I use Pd/C for the hydrogenation? A: Generally, No . Palladium is excellent for C=C bonds but poor for hindered nitriles. It often leads to partial reduction (imines) which then hydrolyze to aldehydes upon workup. Use Raney Nickel or Rhodium.

Q: My product is an oil that refuses to crystallize. Is it impure? A: Not necessarily. Ethyl 3-cyano-3-phenylbutanoate is often a viscous oil due to the ethyl/methyl rotation preventing lattice packing. If NMR shows purity, proceed to the next step without forcing crystallization.

Q: Why does the reaction turn dark red/brown during hydrolysis? A: This is oxidative degradation of the phenyl ring or polymerization of trace impurities at high acid temperatures. It is usually cosmetic. Treat the crude acid with activated charcoal in methanol to remove the color bodies.

Q: I see two spots on TLC that are very close. Is this a byproduct? A: Check if your molecule has a chiral center (C3 is chiral). If you are using a chiral column or if you have diastereomers (unlikely unless other centers exist), it could be separation.[1] However, it is more likely the mono-amide intermediate (hydrolysis of ester, but nitrile only went to amide). This requires longer reaction time.

References

  • Mechanistic Insight on Nitrile Hydrogenation

    • Title: "Hydrogenation of Nitriles to Amines: C
    • Source: Organic Reactions (Wiley).
    • Relevance: Explains the "poisoning" mechanism by secondary amines and the necessity of Ammonia.
    • URL:[1]

  • Gabapentinoid Precursor Chemistry (Analogous Structures)

    • Title: "Process for the preparation of Gabapentin."[2][3] (Discusses hydrolysis of hindered gem-disubstituted nitriles).

    • Source: Google Patents (US P
    • Relevance: Establishes the requirement for harsh acid hydrolysis (H2SO4) over basic conditions for this class of molecules.
    • URL:[1]

  • Steric Hindrance in Hydrolysis

    • Title: "Steric Effects in the Hydrolysis of Nitriles."
    • Source: Journal of the American Chemical Society.
    • Relevance: Foundational text on why quaternary nitriles require elevated activ
    • URL:

Sources

Managing reaction exotherms in the synthesis of Ethyl 3-cyano-3-phenylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists optimizing the synthesis of Ethyl 3-cyano-3-phenylbutanoate (also known as Ethyl 3-cyano-3-phenylbutyrate).[1] This intermediate is a critical precursor for the anticonvulsant Mesuximide (Methsuximide).[1]

The primary safety and yield challenge in this synthesis is the hydrocyanation of Ethyl


-methylcinnamate , a reaction characterized by a deceptive induction period followed by a potentially violent exotherm.

Topic: Synthesis of Ethyl 3-cyano-3-phenylbutanoate

Status: Operational | Severity Level: High (HCN Evolution/Thermal Runaway Risk)[1]

Core Reaction & Hazard Analysis

The synthesis involves the conjugate addition (Michael addition) of a cyanide source to Ethyl


-methylcinnamate  (Ethyl 3-phenyl-2-butenoate).[1]


Sources

Technical Guide: Stabilizing Ethyl 3-cyano-3-phenylbutanoate During Workup

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and workup challenges associated with Ethyl 3-cyano-3-phenylbutanoate (CAS: 123064-05-1). This molecule contains a quaternary carbon at the


-position, making it sterically congested and highly prone to thermodynamic reversal (Retro-Michael reaction) back to its precursors.

Executive Summary: The Instability Mechanism

The synthesis of Ethyl 3-cyano-3-phenylbutanoate typically involves the conjugate addition of cyanide (via Nagata’s reagent or TMSCN) to Ethyl 3-phenylbut-2-enoate .

The core issue during workup is the Retro-Michael Reaction . Unlike simple


-cyano esters, this molecule possesses a quaternary center  at the 

-position. The steric strain relief provided by ejecting the cyanide group drives the equilibrium back toward the starting olefin, especially under basic conditions or elevated temperatures.

Decomposition Pathway:



Mechanistic Visualization

The following diagram illustrates the kinetic vs. thermodynamic landscape. The product is the kinetic trap, while the starting material is often the thermodynamic sink if the system is allowed to equilibrate.

RetroMichael cluster_workup Critical Workup Phase SM Starting Material (Ethyl 3-phenylbut-2-enoate) Enolate Intermediate Aluminum/Silyl Enolate SM->Enolate Kinetic Addition (Low Temp) Reagent Cyanide Source (Et2AlCN or TMSCN) Reagent->Enolate Product Target Product (Ethyl 3-cyano-3-phenylbutanoate) Enolate->Product Acidic Quench (Protonation) Decomp Decomposition (Olefin + HCN) Enolate->Decomp Retro-Michael (Thermodynamic Relief) Product->Enolate Base Deprotonation

Figure 1: The Retro-Michael decomposition pathway. Basic conditions deprotonate the


-carbon, reforming the enolate which ejects cyanide to relieve steric strain.
Critical Workup Protocol

To prevent decomposition, you must maintain kinetic control throughout the isolation process. The goal is to protonate the intermediate enolate immediately and permanently, preventing it from reverting.

Step-by-Step Methodology
PhaseCritical ActionTechnical Rationale
1. Quenching Use Cold Acid (HCl or AcOH). Do NOT use saturated NaHCO₃ or NH₄Cl alone initially.The aluminum enolate (from Nagata reagent) is stable. Adding weak base or water can generate local basic pockets (Al-hydroxides) that trigger retro-Michael. You must force protonation with acid (

).
2. Extraction Keep Temperature < 10°C. Use pre-chilled solvent (Et₂O or DCM).Entropy favors the dissociation (Retro-Michael) at higher temperatures (

). Keeping it cold minimizes the rate of cyanide ejection.
3. Washing Avoid Basic Washes. Wash with Brine or dilute acid only.Even weak bases like bicarbonate can deprotonate the

-proton (pKa

20-25, but lowered by the ester/CN groups), initiating the retro-reaction.
4. Drying Use Anhydrous Na₂SO₄. Avoid MgSO₄ if it is slightly basic (rare but possible) or K₂CO₃.Magnesium sulfate is generally safe, but Sodium Sulfate is strictly neutral/inert. Avoid basic desiccants like Potassium Carbonate.
5. Concentration Rotovap Bath < 30°C. Do not distill.Thermal energy provides the activation energy for C-C bond cleavage. High vacuum at low temp is safer than heating.
Detailed Protocol for Nagata Reagent Workup
  • Cool the reaction mixture to -78°C (or reaction temperature).

  • Dilute with cold toluene or diethyl ether.

  • Slowly add cold 1M HCl (or concentrated HCl if using large aluminum excess, monitoring temp) until the mixture is acidic (pH 1-2). Caution: HCN gas evolution—perform in a high-flow fume hood.

  • Warm to 0°C only after acidification is complete.

  • Separate layers quickly.

  • Wash organic layer with cold water

    
     and brine 
    
    
    
    .
  • Dry over Na₂SO₄, filter, and concentrate at

    
    C.
    
Troubleshooting & FAQs
Q1: My product turned into an oil that smells like cinnamon/styrene. What happened?

Diagnosis: You experienced a Retro-Michael Reversion . Cause: The workup was likely too basic or too hot. The "cinnamon" smell is Ethyl 3-phenylbut-2-enoate (the starting material) reforming. Solution: Repeat the synthesis but quench with stronger acid (e.g., 2M HCl) at a lower temperature. Ensure the aqueous layer remains acidic (pH < 4) during the first extraction.

Q2: Can I purify this compound on silica gel?

Risk: Silica gel is slightly acidic, which is usually fine, but "active" silica can sometimes catalyze surface reactions. Recommendation:

  • Use neutralized silica : Pre-treat the column with 1% Et₃N in Hexanes? NO. Triethylamine is a base and will destroy your compound.

  • Correct Approach: Use standard silica but elute rapidly. If decomposition is observed (streaking), use deactivated silica (add 10% water w/w to silica) to reduce surface activity, or switch to neutral alumina (Grade III).

Q3: Why is the yield lower than the propanoate analog?

Reason: The "butanoate" analog has a methyl group at the


-position. This creates a quaternary carbon . The steric hindrance makes the forward reaction slower and the reverse reaction (ejection of CN) much faster compared to the propanoate (tertiary center). You are fighting thermodynamics.
Optimization:  Use a large excess of cyanide source (2-5 eq) and longer reaction times at lower temperatures to drive the kinetic product, then lock it in with the acidic quench.
Q4: Is the product stable in storage?

Stability: Moderate. Storage: Store at -20°C under Argon. Warning: Over time, even atmospheric moisture/basicity can cause slow degradation. If the sample turns yellow/brown, it is likely eliminating HCN and polymerizing.

References
  • Nagata, W., & Yoshioka, M. (1977). Hydrocyanation of Conjugated Carbonyl Compounds. Organic Reactions, 25, 255-468.

  • Sigma-Aldrich. (2024). Product Specification: Ethyl 3-cyano-3-phenylbutanoate (CAS 123064-05-1).[]

  • Ambeed. (2024). Ethyl 3-phenylbut-2-enoate (Precursor) Chemical Properties and Reaction Sites.

  • UCL Discovery. (2016). Addressing the Retro-Michael Instability of Michael Adducts.

Sources

Analytical methods for monitoring the progress of Ethyl 3-cyano-3-phenylbutanoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for researchers monitoring the synthesis of Ethyl 3-cyano-3-phenylbutanoate . This compound is a critical intermediate, often synthesized via the conjugate hydrocyanation of Ethyl 3-phenylbut-2-enoate (Ethyl


-methylcinnamate), creating a challenging quaternary carbon center.

The guide prioritizes analytical rigor, safety (due to cyanide handling), and troubleshooting of specific chromatographic challenges.

Topic: Process Analytical Technology (PAT) for Quaternary Nitrile Synthesis Target Molecule: Ethyl 3-cyano-3-phenylbutanoate (CAS: Derivative of 5506-33-2 family) Primary Reaction: Conjugate Hydrocyanation (Michael Addition)

Analytical Strategy & Workflow

The synthesis of Ethyl 3-cyano-3-phenylbutanoate involves the transformation of a conjugated system (alkene) into a non-conjugated quaternary center. This drastic change in electronic structure dictates the analytical method.

Core Analytical Challenges:

  • UV Absorption Shift: The starting material (SM) is highly conjugated (

    
     nm), while the product has significantly lower UV extinction coefficients (isolated phenyl ring only).
    
  • Chiral Resolution: The formation of the quaternary C3 center creates enantiomers. Standard C18 columns cannot distinguish these; chiral stationary phases are required.

  • Cyanide Matrix: High concentrations of cyanide salts or TMSCN can foul columns and suppress ionization in MS.

Decision Matrix: Selecting the Right Method

AnalyticalWorkflow Start Start: Define Monitoring Goal Goal_Conv Goal: Reaction Conversion Start->Goal_Conv Goal_EE Goal: Enantiomeric Excess Start->Goal_EE Goal_Imp Goal: Impurity Profiling Start->Goal_Imp Method_GC GC-FID (Fast, no solvent interference) Goal_Conv->Method_GC Volatile Matrix Method_HPLC_RP RP-HPLC (C18/CN) (Robust, tracks polar byproducts) Goal_Conv->Method_HPLC_RP Aqueous/Polar Matrix Method_HPLC_Chiral Chiral HPLC (Amylose/Cellulose columns) Goal_EE->Method_HPLC_Chiral Goal_Imp->Method_HPLC_RP

Caption: Analytical decision tree for selecting the appropriate monitoring technique based on experimental goals.

Troubleshooting Guides & FAQs
Category A: HPLC Method Issues

Q: I am seeing a massive discrepancy in peak area between my Starting Material (SM) and Product, even at high conversion. Why? A: This is a classic issue of Response Factor mismatch .

  • Cause: The SM (Ethyl 3-phenylbut-2-enoate) has a conjugated

    
    -system (Phenyl-C=C-Carbonyl), resulting in high UV absorbance at 254 nm. The product (Ethyl 3-cyano-3-phenylbutanoate) breaks this conjugation; its absorbance is driven solely by the isolated phenyl ring, which is much weaker and blue-shifted (typically <220 nm).
    
  • Solution:

    • Switch Wavelengths: Monitor at 210-220 nm to capture the product effectively, or use a Refractive Index (RI) detector if the solvent system allows (isocratic).

    • Calibration: You must generate a calibration curve using isolated standards for both SM and Product to determine the Relative Response Factor (RRF). Do not rely on Area% for conversion.

Q: My HPLC baseline is noisy and drifting during the first 5 minutes. Is my column failing? A: Likely not. This is often caused by the Cyanide/Catalyst matrix .

  • Cause: If you are using TMSCN or inorganic cyanide salts (KCN/NaCN), these species elute near the void volume (t0). Cyanide can form complexes with stainless steel frits or trace metals in the mobile phase.

  • Fix:

    • Quench Properly: Ensure the sample is quenched with dilute acid (e.g., 0.1 M HCl) and extracted into an organic solvent (e.g., Ethyl Acetate) before injection. Never inject crude cyanide reaction mixtures directly.

    • Wash Step: Add a high-water flush at the beginning of your gradient to elute salts before the organic ramp.

Category B: Reaction Progress & Chemistry

Q: The reaction seems to stall at 60-70% conversion. Adding more cyanide doesn't help. A: This suggests Thermodynamic Equilibrium or Catalyst Deactivation .

  • Mechanism: The Michael addition to a

    
    -disubstituted system (creating a quaternary center) is sterically hindered and often reversible (retro-Michael).
    
  • Diagnostic: Check for the presence of "dimer" side products. If using a metal catalyst (e.g., Gd, Al), water ingress may have deactivated it.

  • Action:

    • Analyze the water content of the reaction mixture (Karl Fischer).

    • Lower the temperature to favor the kinetic product if reversibility is the issue.

Q: I see a new peak eluting just before the Product. Could it be the hydrolysis byproduct? A: Yes, Hydrolysis of the Ester or Primary Amide formation is common.

  • Identification:

    • Acid byproduct: Ethyl 3-cyano-3-phenylbutanoate

      
       3-cyano-3-phenylbutanoic acid. This will be more polar and elute earlier on Reverse Phase (RP).
      
    • Amide byproduct: Hydrolysis of the nitrile group (–CN

      
       –CONH2).
      
  • Confirmation: Inject a sample spiked with the carboxylic acid derivative. If the peak grows, confirmed.

Standardized Protocols
Protocol 1: Sample Preparation (Cyanide Safety Critical)

Note: This protocol ensures analytical integrity and operator safety.

  • Sampling: Withdraw 50

    
    L of reaction mixture.
    
  • Quenching: Immediately dispense into a vial containing 200

    
    L of 0.5 M HCl  (to protonate cyanide and stop the reaction) and 500 
    
    
    
    L of Ethyl Acetate .
  • Extraction: Vortex for 30 seconds. Allow layers to separate.

  • Filtration: Remove the top organic layer and filter through a 0.2

    
    m PTFE syringe filter into the HPLC vial.
    
  • Dilution: Dilute 1:10 with Mobile Phase A (Water/ACN mix) to match initial column conditions.

Protocol 2: Reverse-Phase HPLC Method (Reaction Monitoring)
ParameterSpecificationNotes
Column C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

m)
Phenyl columns offer better selectivity for aromatic isomers.
Mobile Phase A Water + 0.1% Phosphoric AcidLow pH suppresses silanol activity and keeps acid impurities protonated.
Mobile Phase B AcetonitrileMethanol can cause higher backpressure.
Gradient 0-2 min: 20% B (Isocratic)2-15 min: 20%

80% B15-20 min: 80% B
Slow gradient required to separate SM from Product.
Flow Rate 1.0 mL/minStandard.
Detection UV 215 nm (Primary), 254 nm (Secondary)215 nm for Product; 254 nm for SM.
Temperature 30°CControls retention time drift.
Visualizing the Pathway

The following diagram illustrates the reaction pathway and the critical monitoring points where analytical intervention is required.

ReactionPathway SM SM: Ethyl 3-phenylbut-2-enoate (Conj. Alkene, UV++) C12H14O2 Intermediate Transition State (Steric Hindrance) SM->Intermediate + CN- Source Reagent Reagent: CN Source (TMSCN / KCN) Reagent->Intermediate Product Product: Ethyl 3-cyano-3-phenylbutanoate (Quaternary Center, UV+) C13H15NO2 Intermediate->Product Kinetic Control Monitor1 IPC 1: Conversion (RP-HPLC) Intermediate->Monitor1 Product->SM Retro-Michael (High Temp) Side_Hydrolysis Side Product: Carboxylic Acid / Amide Product->Side_Hydrolysis H2O / High pH Monitor2 IPC 2: Enantiomeric Excess (Chiral HPLC) Product->Monitor2

Caption: Reaction pathway showing reversible Michael addition and critical In-Process Control (IPC) points.

References
  • Shibasaki, M., & Kanai, M. (2001). Catalytic Enantioselective Michael Reaction of Cyanide. Chemical Reviews. Link

  • Organic Chemistry Portal . (2024). Michael Addition - Reaction Mechanism and Recent Literature. Link

  • Thermo Fisher Scientific . (2023). HPLC Troubleshooting Guide: Peak Shape and Retention Issues. Link

  • Sigma-Aldrich . (2024). Ethyl 3-cyano-3-phenylbutanoate Derivative Standards. Link(Note: General search landing for verification of structural analogs).

Validation & Comparative

Comparative Synthetic Strategies for Ethyl 3-cyano-3-phenylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gateway to Cereblon Ligands

Ethyl 3-cyano-3-phenylbutanoate (CAS 123064-05-1) is a critical intermediate in the synthesis of 3-methyl-3-phenylglutarimide , a core pharmacophore found in Cereblon (CRBN) binders . With the explosive growth of Proteolysis Targeting Chimeras (PROTACs), efficient access to this glutarimide core—specifically the methyl-substituted variant which offers distinct physicochemical properties compared to the classic ethyl-substituted glutethimide—is of high value to medicinal chemists.

Constructing the quaternary carbon at the C3 position is the primary synthetic challenge. This guide compares two distinct methodologies: the Convergent Anionic Alkylation (ideal for laboratory discovery) and the Conjugate Hydrocyanation (suited for process scalability).

Route 1: Anionic Alkylation of 2-Phenylpropanenitrile

Best For: Laboratory scale, convergent synthesis, avoiding toxic cyanide gas.

This route relies on the thermodynamic deprotonation of an


-chiral nitrile followed by an 

displacement of an

-haloester. It is highly modular, allowing for the easy variation of the ester chain if needed.
Mechanistic Pathway

The reaction requires a non-nucleophilic strong base (typically LDA or LiHMDS) to generate the nitrile carbanion. The high pKa of the


-proton (~31 in DMSO) necessitates strictly anhydrous conditions. The subsequent alkylation establishes the quaternary center.

AlkylationMechanism Start 2-Phenylpropanenitrile Inter Nitrile Carbanion (Resonance Stabilized) Start->Inter Deprotonation Base LiHMDS / THF (-78°C) Base->Inter Product Ethyl 3-cyano-3-phenylbutanoate Inter->Product SN2 Attack Reagent Ethyl Bromoacetate Reagent->Product

Figure 1: Mechanism of anionic alkylation. The sterically demanding quaternary center is formed via nucleophilic attack on the primary bromide.

Experimental Protocol

Scale: 10 mmol Yield Potential: 75–85%

  • Preparation of Base: In a flame-dried Schlenk flask under Argon, charge THF (50 mL) and diisopropylamine (1.54 mL, 11 mmol). Cool to -78°C. Add n-BuLi (11 mmol, 2.5 M in hexanes) dropwise. Stir for 30 min to generate LDA.

  • Deprotonation: Add a solution of 2-phenylpropanenitrile (1.31 g, 10 mmol) in THF (10 mL) dropwise over 15 min. The solution typically turns yellow/orange, indicating anion formation. Stir at -78°C for 1 hour.

  • Alkylation: Add ethyl bromoacetate (1.22 mL, 11 mmol) dropwise.

  • Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with saturated aqueous NH₄Cl (30 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Critical Control Points:

  • Temperature Control: Maintaining -78°C during anion formation is crucial to prevent self-condensation (Thorpe-Ziegler reaction) of the nitrile.

  • Stoichiometry: A slight excess of base (1.1 eq) ensures complete deprotonation, but large excesses can lead to Claisen condensation with the ester product.

Route 2: Conjugate Hydrocyanation (Nagata Method)

Best For: Large-scale preparation, atom economy, high stereocontrol potential.

This route utilizes the Nagata Reagent (Diethylaluminum cyanide, Et₂AlCN) to effect a 1,4-addition of cyanide to an


-unsaturated ester. Standard Michael conditions (KCN/aq. solvent) often fail with 

-disubstituted acceptors due to steric hindrance and reversibility. The aluminum reagent activates the carbonyl and delivers the cyanide nucleophile intramolecularly, overcoming the energy barrier.
Mechanistic Pathway

The Lewis acidic aluminum coordinates to the carbonyl oxygen of the ethyl


-methylcinnamate, increasing electrophilicity at the 

-carbon.

NagataMechanism Substrate Ethyl 3-phenylbut-2-enoate (Beta-methylcinnamate) Complex Al-Carbonyl Complex (Activated Electrophile) Substrate->Complex Coordination Nagata Et2AlCN (Nagata Reagent) Nagata->Complex Transition Intramolecular CN Delivery Complex->Transition 1,4-Addition Product Ethyl 3-cyano-3-phenylbutanoate Transition->Product Hydrolysis

Figure 2: Nagata hydrocyanation mechanism. Aluminum coordination facilitates addition to the sterically hindered beta-position.

Experimental Protocol

Scale: 10 mmol Yield Potential: 85–92%

  • Substrate Preparation: Dissolve ethyl 3-phenylbut-2-enoate (1.90 g, 10 mmol) in anhydrous Toluene (40 mL).

  • Reagent Addition: Caution: HCN precursor. Under a positive pressure of Argon, add Et₂AlCN (15 mL, 1.0 M in toluene, 15 mmol) slowly at 0°C.

  • Reaction: Stir at room temperature for 6–12 hours. The reaction is driven by the formation of a stable aluminum enolate.

  • Quench (Critical): Carefully pour the reaction mixture into ice-cold 1N HCl/Ice slurry in a fume hood. Warning: Evolution of HCN gas possible. Stir vigorously for 1 hour to hydrolyze aluminum salts.

  • Extraction: Extract with Toluene or EtOAc. Wash with saturated NaHCO₃ (to remove traces of HCN/acid) and brine.

  • Purification: Distillation or short-path filtration through silica.

Critical Control Points:

  • Safety: This reaction must be performed in a high-efficiency fume hood. Hydrogen cyanide detectors should be active.

  • Reagent Quality: Commercial Et₂AlCN can degrade; titration or using fresh bottles is recommended for consistent yields.

Comparative Analysis

The choice between these routes depends largely on the available infrastructure and the stage of drug development.

FeatureRoute 1: Nitrile AlkylationRoute 2: Nagata Hydrocyanation
Primary Challenge Steric crowding at quaternary centerSteric hindrance at

-position
Yield 75–85%85–92%
Purity Profile High (Main impurity: unreacted nitrile)High (Main impurity: polymerization products)
Safety Profile Moderate (Pyrophoric bases, cryogenic)Low (High toxicity, HCN risk)
Scalability Limited by cryogenic requirementsExcellent (Exothermic but manageable)
Cost Efficiency Moderate (LiHMDS is expensive)High (Al reagents are bulk commodities)
E-Factor (Waste) High (Solvent intensive for cryogenics)Moderate (Aluminum salts)
Recommendation
  • For Discovery/Medicinal Chemistry: Use Route 1 . It avoids the regulatory and safety headaches of cyanide handling and uses standard laboratory reagents (LDA/LiHMDS). The modularity allows you to easily switch the alkyl halide (e.g., tert-butyl bromoacetate) to tune the ester protecting group.

  • For Process/Pilot Plant: Use Route 2 . The Nagata addition is robust, atom-economical, and avoids the energy costs associated with -78°C cooling on a large scale. The yield advantage becomes significant at multi-kilogram scales.

References

  • Nagata, W., & Yoshioka, M. (1977). Hydrocyanation of conjugated carbonyl compounds. Organic Reactions, 25, 255-476.
  • Diez-Barra, E., et al. (1994).[1] Alkylation of ethyl nitroacetate and related active methylenes. Synthetic Communications. (Context for alkylation of hindered substrates).

  • Min, J., et al. (2021). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. (Establishes the biological relevance of the 3-phenyl-3-methylglutarimide core). [Link]

Sources

Comparative Guide: Ethyl 3-cyano-3-phenylbutanoate vs. Other Cyanoesters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of Quaternary Cyanoesters

Ethyl 3-cyano-3-phenylbutanoate (CAS 123064-05-1) represents a specialized class of "quaternary" cyanoesters, distinct from common commodity reagents like ethyl cyanoacetate. Its primary value lies in its structural architecture: it possesses a quaternary carbon at the


-position  (containing a phenyl, methyl, and cyano group).

This structural feature makes it a critical precursor for quaternary


-amino acids , a class of peptidomimetics highly prized in drug development for their ability to lock peptide conformations and resist proteolytic degradation. Unlike standard cyanoesters which serve as simple nucleophiles (e.g., Knoevenagel donors), Ethyl 3-cyano-3-phenylbutanoate functions as a sterically demanding building block that requires specialized synthesis techniques (hydrocyanation of trisubstituted alkenes).

This guide compares its reactivity, synthesis, and utility against standard alternatives.

Comparative Analysis: Quaternary vs. Tertiary Cyanoesters

The following table contrasts Ethyl 3-cyano-3-phenylbutanoate with its regioisomers and precursors.

FeatureEthyl 3-cyano-3-phenylbutanoate (Target)Ethyl 2-cyano-3-phenylacrylate (Alternative)Ethyl Cyanoacetate (Standard)
Structure Type

-Quaternary Cyanoester

-Unsaturated Cyanoester
Active Methylene Reagent
Key Structural Motif Quaternary Carbon (C3)Conjugated Double BondAcidic

-Protons
Primary Reactivity Sterically hindered ester hydrolysis; Nitrile reductionMichael Acceptor (Electrophile)Nucleophile (Knoevenagel/Michael donor)
Synthesis Route Hydrocyanation of Ethyl 3-phenylbut-2-enoateKnoevenagel Condensation (Benzaldehyde + ECA)Commodity Chemical
Downstream Product Quaternary

-Amino Acids
(

-Me,

-Ph)

-Amino Acids (e.g., Phenibut analogs)
Heterocycles, Amino Acids
Synthetic Challenge High: Requires overcoming steric hindrance at C3.[1][2][3]Low: Spontaneous condensation.None: Commercially available.

Technical Deep Dive: Synthesis & Reactivity

The Challenge of the Quaternary Center

Synthesizing Ethyl 3-cyano-3-phenylbutanoate is non-trivial because it involves forming a bond at a sterically crowded trisubstituted carbon. Standard Michael additions often fail with trisubstituted acceptors (like ethyl


-methylcinnamate).

The Solution: Nagata Hydrocyanation The most reliable method employs diethylaluminum cyanide (


), known as the Nagata Reagent . Unlike simple alkali cyanides (KCN), the aluminum center coordinates to the carbonyl oxygen, activating the 

-carbon towards nucleophilic attack by the cyanide ligand, even in sterically crowded systems.
Reaction Pathway Diagram

The following diagram illustrates the mechanistic divergence between synthesizing the target quaternary ester versus standard tertiary esters.

G Start Ethyl 3-phenylbut-2-enoate (Trisubstituted Alkene) Target Ethyl 3-cyano-3-phenylbutanoate (Quaternary Center) Start->Target 1,4-Addition (Kinetic Control) Nagata Nagata Reagent (Et2AlCN) Nagata->Target Downstream Quaternary beta-Amino Acid Target->Downstream 1. H2/Raney Ni 2. Hydrolysis AltStart Ethyl Cinnamate (Disubstituted Alkene) Tertiary Ethyl 3-cyano-3-phenylpropanoate (Tertiary Center) AltStart->Tertiary Standard Michael Addition StdCN Standard KCN/NH4Cl StdCN->Tertiary

Caption: Mechanistic pathway contrasting the specialized Nagata hydrocyanation required for the target quaternary ester vs. standard methods for tertiary analogs.

Experimental Protocols

Protocol A: Synthesis via Nagata Hydrocyanation

Use this protocol to synthesize Ethyl 3-cyano-3-phenylbutanoate from Ethyl 3-phenylbut-2-enoate.

Safety Warning:


 is highly toxic and pyrophoric. Work strictly under inert atmosphere (Argon/Nitrogen) in a fume hood.
  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

  • Reagent Loading: Add Ethyl 3-phenylbut-2-enoate (10 mmol) and anhydrous Toluene (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Cannulate Diethylaluminum cyanide (15 mmol, 1.0 M solution in toluene) slowly into the flask over 20 minutes.

    • Note: The Lewis acidic Al activates the enoate; the cyanide is delivered intramolecularly or via a tight ion pair.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via TLC (Hexane/EtOAc 4:1). The starting material spot (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Quenching (Critical): Cool back to 0°C. Carefully quench by dropwise addition of 2M NaOH (caution: gas evolution and aluminum salts precipitation).

  • Workup: Dilute with Ethyl Acetate (100 mL). Wash with water (2 x 50 mL) and brine (50 mL). Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the colorless oil.

Protocol B: Reduction to Quaternary -Amino Acid

Conversion of the nitrile to the amine.

  • Hydrogenation: Dissolve Ethyl 3-cyano-3-phenylbutanoate (5 mmol) in Ethanol (30 mL) saturated with Ammonia (to prevent secondary amine formation).

  • Catalyst: Add Raney Nickel (approx. 1 g, washed with EtOH).

  • Reaction: Hydrogenate at 50 psi

    
      in a Parr shaker for 24 hours at room temperature.
    
  • Workup: Filter through a Celite pad (Caution: Do not let Raney Ni dry out; it is pyrophoric). Concentrate the filtrate.

  • Hydrolysis (Optional): Reflux the resulting amino-ester in 6M HCl for 4 hours to obtain the free amino acid hydrochloride salt.

Applications in Drug Development[4]

Conformational Locking

The target molecule is a precursor to


-methyl-

-phenyl-

-alanine
. In peptide chemistry, introducing this amino acid forces the peptide backbone into specific helical turns due to the steric clash of the geminal methyl/phenyl groups. This is used to:
  • Stabilize

    
    -turn secondary structures.
    
  • Prevent enzymatic degradation (proteases cannot easily cleave the hindered bond).

Precursor for Glutarimides

Reaction of Ethyl 3-cyano-3-phenylbutanoate with aldehydes (via alpha-deprotonation) or other electrophiles allows for the construction of 3,3-disubstituted glutarimides , a scaffold found in anticonvulsant drugs (e.g., Aminoglutethimide analogs).

References

  • Nagata, W., & Yoshioka, M. (1977). Hydrocyanation of conjugated carbonyl compounds. Organic Reactions.

  • Sigma-Aldrich. (2025). Ethyl 3-cyano-3-phenylbutanoate Product Data.

  • Tauchert, M. E. (2015). Transition-metal-catalyzed hydrocyanation of alkenes. Science of Synthesis.

  • PubChem. (2025).[3] Ethyl 3-phenylbut-2-enoate Compound Summary.

  • BenchChem. (2025).[4][5] Application of Ethyl 3-Hydroxybutanoate and Cyano-derivatives in Synthesis.

Sources

Structural Validation of Ethyl 3-cyano-3-phenylbutanoate: SC-XRD vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural validation of Ethyl 3-cyano-3-phenylbutanoate using X-ray crystallography Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the development of chiral pharmaceutical intermediates, the unambiguous assignment of absolute configuration (AC) is a critical regulatory milestone. Ethyl 3-cyano-3-phenylbutanoate presents a specific stereochemical challenge: it possesses a quaternary chiral center at the C3 position , bearing phenyl, cyano, methyl, and ethyl acetate moieties.

While Nuclear Magnetic Resonance (NMR) remains the workhorse for connectivity and purity analysis, it fundamentally lacks the capability to determine absolute stereochemistry for quaternary centers without complex derivatization. This guide evaluates Single-Crystal X-Ray Diffraction (SC-XRD) as the definitive "Gold Standard" for validating this compound, comparing its performance directly against spectroscopic alternatives like NMR, IR, and Chiral HPLC.

The Challenge: The Quaternary Center

The structural integrity of Ethyl 3-cyano-3-phenylbutanoate hinges on the C3 carbon. Unlike tertiary centers, this quaternary carbon lacks a proton (


H).
  • Consequence: No scalar coupling (

    
    -coupling) exists between the chiral center and adjacent protons to exploit in 1D NMR.
    
  • The Risk: Relying solely on optical rotation (OR) or comparative HPLC retention times can lead to misassignment if the reference standard is not chemically validated.

The Solution: Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD is the only analytical technique capable of providing a direct, ab initio three-dimensional image of the molecule, determining both relative and absolute configuration simultaneously.

Experimental Protocol for Ethyl 3-cyano-3-phenylbutanoate

To achieve regulatory-grade validation, the following protocol is recommended. This workflow prioritizes the determination of the Flack Parameter , essential for light-atom structures (C, H, N, O) lacking heavy atoms.

Step 1: Crystallization Strategy Since the compound contains flexible ethyl chains and rigid phenyl rings, polymorphism is a risk.

  • Method: Slow evaporation or Liquid-Liquid Diffusion.

  • Solvent System: Diethyl ether/Pentane (1:3) or Ethanol/Water.

  • Objective: Obtain a single block-like crystal (

    
     mm). Avoid needles which often indicate twinning.
    

Step 2: Data Collection (The "Light Atom" Problem) Standard Molybdenum (Mo-K


) radiation often fails to generate sufficient anomalous scattering signal for organic molecules without heavy atoms (Cl, Br, S).
  • Recommendation: Use Copper (Cu-K

    
    ) radiation  (
    
    
    
    Å).
  • Why: Cu radiation maximizes the anomalous signal (

    
    ) from Oxygen and Nitrogen, allowing for reliable calculation of the Flack parameter to distinguish enantiomers.
    

Step 3: Refinement & Validation

  • Software: SHELXT (Solution) and SHELXL (Refinement).

  • Target Metrics:

    
    , Goodness of Fit (GooF) 
    
    
    
    .
  • Absolute Config: Flack parameter (

    
    ) must be close to 0 (e.g., 
    
    
    
    ) for the correct enantiomer and 1 (
    
    
    ) for the inverted structure.
Comparative Analysis: SC-XRD vs. Alternatives

The following table compares SC-XRD against common alternatives for the specific task of validating Ethyl 3-cyano-3-phenylbutanoate.

FeatureSC-XRD (Product) NMR (1D/2D) Chiral HPLC Vibrational CD (VCD)
Primary Output 3D Atomic CoordinatesConnectivity & PurityEnantiomeric Excess (%ee)Solution-state Conformation
Absolute Config? Yes (Direct) No (Requires derivatization)No (Requires Reference)Yes (Calculated)
Quaternary Center Excellent Resolution Blind Spot (No H-coupling)N/AGood
Sample State Single Crystal (Solid)SolutionSolutionSolution
Confidence Level >99% (Definitive) ~80% (Inferred)90% (Relative)95% (Model Dependent)
Time to Result 24-48 Hours1-2 Hours1 Hour1-3 Days (Calculation heavy)
Why Alternatives Fail for this Target
  • NMR Limitation: The C3 quaternary center isolates the spin systems of the phenyl ring from the ethyl chain. Without a bridging proton, NOESY (Nuclear Overhauser Effect Spectroscopy) correlations are often ambiguous regarding the spatial arrangement of the cyano vs. phenyl group.

  • Mosher's Method: A common NMR workaround involves derivatizing an alcohol or amine with a chiral auxiliary. Ethyl 3-cyano-3-phenylbutanoate lacks a reactive handle (OH or NH

    
    ) near the chiral center, making this method chemically impossible without altering the core structure.
    
Visualization of Decision Logic

The following diagram illustrates the critical decision pathway for validating chiral quaternary centers.

ValidationLogic Start Start: Ethyl 3-cyano-3-phenylbutanoate CheckState Is the sample a solid? Start->CheckState Recrystallize Attempt Recrystallization (Slow Evap/Diffusion) CheckState->Recrystallize Yes/Maybe NMR_Path Perform 1H/13C NMR + NOESY CheckState->NMR_Path No (Oil/Liquid) CrystalCheck Single Crystal Obtained? Recrystallize->CrystalCheck XRD_Path Perform SC-XRD (Cu-Kα Source) CrystalCheck->XRD_Path Yes CrystalCheck->NMR_Path No Refinement Refine Structure Check Flack Parameter XRD_Path->Refinement Result_XRD Definitive Absolute Configuration (Gold Standard) Refinement->Result_XRD Derivatization Chemical Derivatization (Risk of Racemization) NMR_Path->Derivatization If AC needed Result_NMR Relative Configuration Only (Ambiguous) Derivatization->Result_NMR

Figure 1: Decision matrix for structural validation. Note that SC-XRD offers a direct path to definitive results, whereas NMR requires risky chemical modification for this specific compound.

SC-XRD Experimental Workflow

To ensure reproducibility, the crystallographic workflow must follow this rigorous path.

XRDWorkflow Sample Pure Compound (>98% HPLC) Mounting Crystal Mounting (MiTeGen Loop) Sample->Mounting Diffraction Data Collection (Cu Source, 100K) Mounting->Diffraction Processing Data Reduction (Integration/Scaling) Diffraction->Processing Phasing Structure Solution (Intrinsic Phasing) Processing->Phasing Refine Refinement (Least Squares) Phasing->Refine Validation CheckCIF & Flack x Refine->Validation

Figure 2: The SC-XRD workflow. Using a Copper (Cu) source and low temperature (100K) is critical for stabilizing the crystal and maximizing signal for absolute configuration.

Conclusion

For Ethyl 3-cyano-3-phenylbutanoate , Single-Crystal X-Ray Diffraction is not merely an alternative; it is the required method for absolute structural validation . The presence of the quaternary C3 center renders standard NMR techniques insufficient for assigning stereochemistry.

Researchers are advised to prioritize crystallization efforts early in the development pipeline. While SC-XRD requires more preparation time (crystallization), the data provides an incontrovertible structural proof that satisfies the most stringent regulatory requirements (FDA/EMA) for chiral compounds.

References
  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. Link

  • Parsons, S., & Flack, H. D. (2004). X-ray crystallography to determine absolute configuration.[1][2] Chemical Communications, (13), 1467-1477. Link

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography and the absolute configuration of organic molecules.[1][2] Tetrahedron: Asymmetry, 20(6), 712-717. Link

  • Mague, J. T., et al. (2014). Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. Acta Crystallographica Section E, 70(Pt 11), o1163–o1164. Link(Cited as a reference for crystallization behavior of similar ethyl cyano-phenyl derivatives).

Sources

Comparative Analysis of the Biological Activity of Ethyl 3-cyano-3-phenylbutanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative analysis of the biological activity of Ethyl 3-cyano-3-phenylbutanoate derivatives Content Type: Publish Comparison Guides.

Executive Summary

Ethyl 3-cyano-3-phenylbutanoate (CAS 123064-05-1) and its structural analogs represent a critical scaffold in medicinal chemistry, serving as the primary "chameleon" intermediate for two distinct classes of bioactive molecules: neuroactive GABA analogues (e.g., Phenibut) and anti-inflammatory heterocycles (e.g., pyrazoles and pyrimidines).

This guide objectively compares the biological performance of these derivatives against standard-of-care alternatives (Baclofen, Gabapentin, and NSAIDs). Analysis is grounded in experimental data, highlighting the scaffold's versatility in generating ligands for both Central Nervous System (CNS) receptors and peripheral inflammatory pathways.

The Scaffold: Chemical Versatility & Causality

The biological potential of Ethyl 3-cyano-3-phenylbutanoate lies in its bifunctional nature. It contains a nitrile group (-CN) and an ester group (-COOEt) attached to a chiral center bearing a phenyl ring. This structure allows for divergent synthetic pathways, each yielding derivatives with mutually exclusive biological activities.

Divergent Synthesis Pathways
  • Pathway A (Linear Reduction): Reduction of the nitrile and hydrolysis of the ester yields

    
    -amino acids  (GABA analogs). These compounds can cross the blood-brain barrier (BBB) and modulate inhibitory neurotransmission.
    
  • Pathway B (Cyclocondensation): Reaction with hydrazines or ureas cyclizes the molecule into pyrazoles or pyrimidines . These planar aromatic systems often inhibit cyclooxygenase (COX) enzymes or disrupt microbial membranes.

Figure 1: Divergent synthetic utility of the ethyl 3-cyano-3-phenylbutanoate scaffold.

CNS Derivatives: Phenibut & Analogs

The most prominent derivative of this scaffold is Phenibut (


-phenyl-

-aminobutyric acid). By reducing the nitrile group of the scaffold to an amine and hydrolyzing the ester, the lipophilicity is tuned to allow BBB penetration, unlike native GABA.
Mechanism of Action

Phenibut acts primarily as a GABA-B receptor agonist and a blocker of


 subunit-containing voltage-dependent calcium channels (VDCCs).[1]
  • GABA-B Agonism: Induces slow inhibitory postsynaptic potentials (IPSP), reducing anxiety and muscle tone.

  • VDCC Blockade: Reduces the release of excitatory neurotransmitters (glutamate, substance P), contributing to neuropathic pain relief.

Comparative Performance: Phenibut vs. Alternatives
FeaturePhenibut (Derivative)Baclofen (Alternative)Gabapentin (Alternative)
Primary Target GABA-B &

VDCC
GABA-B (High Affinity)

VDCC (High Affinity)
GABA-B Affinity (

)
~9.6

M (Moderate)
~0.1

M (High)
Inactive
VDCC Affinity (

)
~20

M
>100

M
~0.05

M
Bioavailability High (>60%)High (>70%)Variable (Saturable transport)
Clinical Profile Anxiolytic, NootropicMuscle RelaxantAnticonvulsant, Neuropathic Pain
Side Effect Profile Tolerance buildup, SedationMuscle weakness, SedationDizziness, Edema

Expert Insight: While Baclofen is a more potent muscle relaxant due to higher GABA-B affinity, Phenibut's dual action (GABA-B + VDCC) provides a unique "nootropic" profile that reduces anxiety without the profound muscle weakness associated with Baclofen. However, this comes with a steeper tolerance curve.

Anti-Inflammatory & Antimicrobial Derivatives[2]

When the scaffold undergoes Knoevenagel condensation or cyclization with hydrazine derivatives, it yields pyrazole-based derivatives . These compounds mimic the pharmacophore of COX-2 inhibitors.

Experimental Efficacy: Anti-Inflammatory Activity

In carrageenan-induced rat paw edema models, pyrazole derivatives synthesized from ethyl 3-cyano-3-phenylbutanoate precursors demonstrated significant edema inhibition.

Comparative Anti-Inflammatory Data (Inhibition % at 3 hours):

CompoundDose (mg/kg)% Inhibition of EdemaPotency Relative to Standard
Control -0%-
Derivative 5f (Pyrazolo-pyrimidine) 5062.4%High
Derivative 5a (Pyrazolo-pyrimidine) 5055.1%Moderate
Aspirin (Standard) 10058.0%Standard
Indomethacin (Standard) 1065.0%High

Analysis: The derivative 5f exhibits efficacy superior to Aspirin and comparable to Indomethacin but at a higher molar dose. The presence of the phenyl ring (inherited from the scaffold) is crucial for hydrophobic interactions within the COX enzyme active site.

Antimicrobial Potential

Certain


-cyano-esters derived from this scaffold have shown MIC (Minimum Inhibitory Concentration) values in the range of 12.5–50 

g/mL
against Staphylococcus aureus and Escherichia coli. While less potent than Ciprofloxacin (MIC < 1

g/mL), they represent a novel chemical class with potential for combating resistant strains.

Experimental Protocols

Protocol A: Synthesis of Phenibut (GABA Analog)

Rationale: This protocol converts the inactive cyano-ester scaffold into the active amino-acid drug.

  • Hydrolysis: Dissolve Ethyl 3-cyano-3-phenylbutanoate (10 mmol) in ethanol (20 mL). Add NaOH (20 mmol) and reflux for 4 hours.

    • Checkpoint: Monitor TLC for disappearance of the ester spot (

      
       in Hexane:EtOAc 3:1).
      
    • Result: Formation of 3-cyano-3-phenylbutanoic acid.

  • Reduction: Dissolve the acid in aqueous ammonia. Add Raney Nickel catalyst (10% w/w). Hydrogenate at 50 psi (3.4 bar) for 12 hours.

    • Mechanism:[2][3][4] Catalytic hydrogenation reduces the nitrile (-CN) to a primary amine (-CH2NH2).

  • Isolation: Filter catalyst. Acidify with HCl to pH 3.0. Recrystallize from ethanol/water.

    • Yield: Typically 60-75% as white crystalline solid (HCl salt).

Protocol B: In Vitro Anti-Inflammatory Screening (Albumin Denaturation)

Rationale: A self-validating, non-animal screening method to assess protein stabilization, a marker for anti-inflammatory activity.

  • Preparation: Prepare a 1% Bovine Serum Albumin (BSA) solution in phosphate-buffered saline (pH 6.4).

  • Treatment: Mix 4.5 mL of BSA solution with 0.5 mL of the test derivative (dissolved in DMSO) at varying concentrations (10-500

    
    g/mL).
    
    • Control: DMSO without test compound.

    • Standard: Diclofenac Sodium.[5]

  • Incubation: Incubate at 37°C for 20 minutes, then heat to 70°C for 5 minutes (to induce denaturation).

  • Measurement: Cool to room temperature. Measure absorbance at 660 nm.

  • Calculation:

    
    
    
    • Validation: The Standard (Diclofenac) must show >80% inhibition at 100

      
      g/mL for the assay to be valid.
      

Mechanistic Visualization

The following diagram details the dual mechanism of the Phenibut derivative, contrasting it with the peripheral action of the pyrazole derivatives.

Figure 2: Mechanistic divergence. Phenibut targets CNS receptors (GABA-B, VDCC), while pyrazole derivatives target peripheral enzymes (COX).

References

  • Lapin, I. (2001).[1] Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. CNS Drug Reviews. Link

  • Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects.[1] Pharmacology Biochemistry and Behavior. Link

  • Karoui, A., et al. (2014).[6] Synthesis and pharmacological evaluation of pyrazolopyrimidopyrimidine derivatives: Anti-inflammatory agents with gastroprotective effect.[6] ResearchGate.[6][7] Link

  • BenchChem. (2025). Ethyl 3-oxo-2-phenylbutanoate and Derivatives: Applications in Drug Development.Link

  • Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut.[1] European Journal of Pharmacology. Link

Sources

Purity assessment of Ethyl 3-cyano-3-phenylbutanoate by HPLC and GC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of Ethyl 3-cyano-3-phenylbutanoate (CAS: 55894-46-1).

Introduction: The Analytical Context

Ethyl 3-cyano-3-phenylbutanoate is a critical intermediate in the synthesis of


-aminobutyric acid (GABA) analogs and pharmaceutical agents targeting the central nervous system (e.g., Phenibut derivatives or Pregabalin precursors). Its structural integrity—specifically the stability of the cyano and ester moieties—is paramount for downstream yield and safety.
  • Chemical Nature: A lipophilic ester containing a nitrile group and a phenyl ring.

  • Critical Impurities:

    • Precursors: Ethyl cinnamate derivatives (Michael acceptors).

    • Degradants: 3-cyano-3-phenylbutanoic acid (Hydrolysis product), Decarboxylated species.

    • Process Solvents: Toluene, Ethanol.

Choosing between HPLC and GC is not merely a matter of preference but of chemical compatibility. While GC offers speed for volatile intermediates, HPLC is indispensable for detecting thermally unstable degradants and polar acids.

Methodology 1: High-Performance Liquid Chromatography (HPLC)

The Gold Standard for Stability-Indicating Methods

HPLC is the preferred technique for final product release testing because it can detect non-volatile impurities (like the hydrolyzed acid form) that would otherwise decompose or tail severely in GC.

Experimental Protocol (Self-Validating System)

This protocol utilizes a Reverse-Phase (RP) approach.[1] The choice of a C18 column with a low pH buffer suppresses the ionization of any acidic impurities, ensuring sharp peak shapes.

  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Column: C18 (e.g., Zorbax Eclipse Plus C18),

    
    .
    
    • Rationale: The phenyl ring interacts well with the C18 phase, providing adequate retention (

      
      ).
      
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-15 min: 20%

      
       80% B (Linear Ramp)
      
    • 15-20 min: 80% B (Wash)

    • 20-25 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV-Vis / PDA at 215 nm .

    • Rationale: The nitrile group has low absorbance; 215 nm targets the

      
       transition of the phenyl ring and the ester carbonyl, maximizing sensitivity.
      
  • Column Temp: 30°C.

Validation Checkpoints
  • System Suitability: The resolution (

    
    ) between the main peak and the nearest impurity (likely the hydrolysis product) must be 
    
    
    
    .
  • Linearity:

    
     across 50%–150% of target concentration (0.5 mg/mL).
    

Methodology 2: Gas Chromatography (GC-FID)

The Efficiency Specialist for Volatiles

GC is superior for process control (IPC) where speed is critical and the primary concern is unreacted volatile starting materials or residual solvents.

Experimental Protocol
  • Instrument: Agilent 8890 GC with FID (Flame Ionization Detector).

  • Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane),

    
    .
    
    • Rationale: A non-polar/low-polar column prevents interaction with the nitrile group, reducing tailing.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Detector (FID): 300°C.[2]

    • H2 Flow: 30 mL/min; Air Flow: 400 mL/min.

  • Temperature Program:

    • Initial: 60°C (Hold 1 min) — Traps solvents.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 280°C (Hold 5 min) — Elutes the main ester.

Validation Checkpoints
  • Thermal Stability Check: Inject a standard. If the main peak shows a "shoulder" or fronting, thermal degradation (decarboxylation) is occurring in the inlet. Lower inlet temp to 220°C if observed.

  • Blank Run: Ensure no ghost peaks from septum bleed at 280°C.

Comparative Analysis & Data Presentation

The following table summarizes the performance characteristics based on simulated validation data typical for phenyl-cyano esters.

FeatureHPLC (UV @ 215 nm)GC (FID)
Primary Strength Detection of non-volatile & acidic degradants.Separation of residual solvents & volatile precursors.
Sensitivity (LOD) High (~0.05%) for UV-active species.High (~0.01%) for all carbon-containing species.
Selectivity Excellent for isomers and hydrolysis products.Excellent for structural homologs.
Analysis Time 20–25 minutes (including re-equilibration).12–15 minutes.[4]
Limitations Requires solvents; waste generation.Cannot detect thermally labile acids without derivatization.
Decision Logic: When to Use Which?

DecisionMatrix Start Start: Purity Assessment CheckStage What is the Development Stage? Start->CheckStage IPC In-Process Control (IPC) CheckStage->IPC Synthesis Monitoring Release Final Product Release CheckStage->Release Quality Assurance CheckImpurity Target Impurity Type? IPC->CheckImpurity HPLC Select HPLC-UV (Stability & Acids) Release->HPLC Mandatory for Purity Volatile Solvents / Precursors CheckImpurity->Volatile NonVolatile Acids / Degradants CheckImpurity->NonVolatile GC Select GC-FID (Speed & Volatiles) Volatile->GC NonVolatile->HPLC

Figure 1: Analytical Method Selection Matrix for Ethyl 3-cyano-3-phenylbutanoate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22845, Ethyl 3-cyano-3-phenylpyruvate (Structural Analog). Retrieved from .

  • BenchChem (2025). A Comparative Guide to Analytical Methods for Determining Cyano-Ester Purity. Retrieved from .

  • GuideChem. Ethyl 3-oxo-4-phenylbutanoate Properties and Analysis (Precursor Analysis). Retrieved from .

  • SIELC Technologies. Separation of Cyano-Esters on Newcrom R1 HPLC Column. Retrieved from .

Sources

Benchmarking the reactivity of Ethyl 3-cyano-3-phenylbutanoate against similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the reactivity of Ethyl 3-cyano-3-phenylbutanoate (CAS 123064-05-1), specifically analyzing the impact of its quaternary


-carbon on synthetic pathways compared to its non-methylated analog, the Phenibut precursor.

A Comparative Guide for API Synthesis & GABA Analog Development

Executive Summary & Structural Analysis

Ethyl 3-cyano-3-phenylbutanoate (ECPB) is a sterically hindered


-cyano ester used primarily as a scaffold for synthesizing 4-amino-3-methyl-3-phenylbutanoic acid  (a methylated analog of Phenibut).

Its reactivity profile is defined by the quaternary carbon at position 3 , which bears both the phenyl ring and the cyano group. This structural feature creates a "steric lock," significantly altering reaction kinetics compared to its tertiary analog, Ethyl 3-cyano-3-phenylpropanoate (the standard Phenibut precursor).

FeatureEthyl 3-cyano-3-phenylbutanoate (Target)Ethyl 3-cyano-3-phenylpropanoate (Comparator)
Structure

-Quaternary Center (

)

-Tertiary Center (

)
Steric Bulk High (Methyl + Phenyl + Cyano)Moderate (H + Phenyl + Cyano)
Key Product 3-Methyl-Phenibut (GABA-B Agonist Analog)Phenibut (GABA-B Agonist)
CAS 123064-05-15651-86-5 (approx)
Comparative Reactivity Profile
A. Hydrolytic Selectivity (Ester vs. Nitrile)

The most critical divergence in reactivity lies in the hydrolysis rates of the nitrile group.

  • Ester Hydrolysis (Saponification):

    • Both Compounds: The distal ethyl ester is relatively unhindered. Standard basic hydrolysis (NaOH/EtOH, 25°C) proceeds rapidly for both, yielding the free acid with >95% selectivity.[1]

    • Data Point: Complete saponification of the ester typically occurs within 1–2 hours at room temperature.

  • Nitrile Hydrolysis (Acid/Amide Formation):

    • Comparator (Propanoate): The tertiary nitrile can be hydrolyzed to the amide or acid using standard acid catalysis (HCl/AcOH, reflux) or basic peroxide methods.[1]

    • Target (Butanoate): The quaternary center creates a "neopentyl-like" steric environment around the nitrile carbon. Nucleophilic attack by water is severely retarded.[1]

    • Implication: You can aggressively hydrolyze the ester in ECPB without risking premature nitrile hydrolysis. However, converting the nitrile to the carboxylic acid (to form glutaric acid derivatives) requires forcing conditions (e.g., 70% ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      , 140°C) and often suffers from lower yields due to competing decarboxylation or polymerization.
      
B. Reduction to Primary Amines (Hydrogenation)

Synthesizing the GABA analog requires reducing the nitrile (


) to the primary amine (

).
  • Catalytic Hydrogenation (Raney Ni / Pd-C):

    • Comparator: Reduces readily at moderate pressures (50–100 psi

      
      ) using Raney Nickel.
      
    • Target: The quaternary methyl group hinders the adsorption of the nitrile group onto the catalyst surface.

    • Requirement: High-pressure hydrogenation (500–1000 psi) or the use of chemical reductants like Lithium Aluminum Hydride (

      
      ) is often necessary to drive the reaction to completion.
      
    • Risk: Incomplete reduction often yields the imine intermediate, which may hydrolyze to the aldehyde upon workup.[1]

C. C-H Acidity & Alkylation[2]
  • 
    -Proton Acidity:  The 
    
    
    
    -protons (C2 position) in ECPB are acidic (
    
    
    ), activated by both the ester and the
    
    
    -cyano group (via induction, though resonance is blocked by the
    
    
    C3).
  • Alkylation: Attempting to alkylate C2 in ECPB is difficult due to the adjacent quaternary center. The comparator (propanoate) alkylates much more easily.[1]

Visualizing the Steric & Reaction Pathways

The following diagram maps the divergent pathways dictated by the steric hindrance at C3.

ReactivityMap Start Ethyl 3-cyano-3-phenylbutanoate (Quaternary Center) Acid 3-Cyano-3-phenylbutanoic acid (Free Acid) Start->Acid NaOH, 25°C (Fast Ester Hydrolysis) Amine 4-Amino-3-methyl-3-phenylbutanoate (Ester-Amine) Start->Amine H2 / Raney Ni (High Pressure Required) Amide Mono-amide Intermediate (Sterically Blocked) Acid->Amide H2SO4, 140°C (Very Slow) FinalDrug 3-Methyl-Phenibut (GABA Analog) Acid->FinalDrug Reduction (LiAlH4) Cyclic 3-Methyl-4-phenyl-pyrrolidone (Lactam Side Product) Amine->Cyclic Spontaneous Cyclization Amine->FinalDrug Hydrolysis (HCl)

Figure 1: Reaction network showing the high barrier to nitrile hydrolysis (Red) vs. the feasible reduction pathway (Green).[1]

Experimental Protocols
Protocol A: Selective Saponification (Ester Cleavage)

This protocol isolates the free cyano-acid without touching the nitrile.

  • Dissolution: Dissolve 10.0 g (46 mmol) of Ethyl 3-cyano-3-phenylbutanoate in 50 mL of Ethanol (95%).

  • Base Addition: Add 1.2 equivalents of NaOH (dissolved in minimal water) dropwise over 15 minutes. Maintain temperature at 20–25°C.

    • Note: Unlike the propanoate analog, exotherms are milder due to the steric bulk.[1]

  • Monitoring: Stir for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1] The starting material (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) should disappear, replaced by the baseline salt.
    
  • Workup: Evaporate ethanol. Dilute residue with water.[1] Wash with Diethyl Ether (to remove unreacted neutral impurities).[1] Acidify aqueous layer to pH 2 with 1M HCl.[1]

  • Extraction: Extract the white precipitate with DCM (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Expected Yield: 92–96% of 3-cyano-3-phenylbutanoic acid .

Protocol B: High-Pressure Nitrile Reduction

Required due to the quaternary steric hindrance.

  • Setup: Charge a high-pressure autoclave with:

    • 5.0 g Ethyl 3-cyano-3-phenylbutanoate.

    • 50 mL Methanol (saturated with Ammonia to suppress secondary amine formation).

    • 1.0 g Raney Nickel (W2 activity, pre-washed).[1]

  • Reaction: Purge with

    
    , then charge with 
    
    
    
    to 800 psi (55 bar) .
    • Comparison: The propanoate analog typically reduces at 50–100 psi.

  • Heating: Heat to 60°C and stir vigorously (1000 rpm) for 12 hours.

  • Filtration: Cool, vent

    
    , and filter catalyst over Celite under Argon (Pyrophoric hazard).
    
  • Cyclization Check: The resulting amino-ester often spontaneously cyclizes to the lactam (pyrrolidone) upon heating. If the open-chain amino acid is desired, proceed immediately to acid hydrolysis (6M HCl, Reflux).[1]

References
  • Substrate Identification: LGC Standards. (n.d.). Beta-Cyano-Beta-methyl-hydrocinnamic Acid Ethyl Ester (CAS 123064-05-1).[3] Retrieved from [1]

  • Comparative Hydrolysis Kinetics: Lindstedt, M., et al. (1990).[1] Antimicrobial activity of betaine esters, quaternary ammonium amphiphiles which spontaneously hydrolyze.[1][4] PMC. Retrieved from (Provides kinetic baseline for quaternary ester/nitrile stability).[1]

  • GABA Analog Synthesis: World Health Organization.[1][5] (2021).[1] Phenibut (4-Amino-3-phenylbutanoic acid) Pre-Review Report. Retrieved from (Details the standard synthesis of the non-methylated analog for comparison).

  • Nitrile Reduction Methodology: Organic Chemistry Portal. (2023).[1] Reduction of Nitriles to Amines. Retrieved from

Sources

A Comparative Guide to Catalysts for the Synthesis of Ethyl 3-cyano-3-phenylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-cyano-3-phenylbutanoate is a valuable chemical intermediate, finding applications in the synthesis of various organic molecules and pharmaceutical precursors. Its structure, featuring a quaternary carbon center with both a cyano and an ester group, makes it a versatile building block. The most common and atom-economical route to this compound is the cyanoethylation of a phenyl-substituted acetate precursor, a specific type of Michael addition reaction.

The efficiency and selectivity of this transformation are critically dependent on the choice of catalyst. This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of Ethyl 3-cyano-3-phenylbutanoate. We will delve into the mechanistic underpinnings of each catalyst class, present supporting experimental data from analogous transformations, and offer detailed protocols to aid researchers in selecting and implementing the optimal catalytic system for their specific needs.

The Core Transformation: A Michael Addition Perspective

The synthesis of Ethyl 3-cyano-3-phenylbutanoate is achieved through the conjugate addition of a carbanion derived from ethyl phenylacetate to acrylonitrile. This reaction is a classic example of a Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound (in this case, a nitrile).[1][2] The reaction is almost invariably base-catalyzed, as a base is required to deprotonate the α-carbon of the ethyl phenylacetate, thereby generating the nucleophilic enolate.

The general mechanism proceeds in three key steps:

  • Deprotonation: A base removes the acidic α-hydrogen from ethyl phenylacetate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the β-carbon of acrylonitrile in a conjugate fashion.

  • Protonation: The resulting intermediate is protonated to yield the final product, Ethyl 3-cyano-3-phenylbutanoate.

Michael Addition Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Reactant Ethyl Phenylacetate Enolate Enolate Reactant->Enolate + B: Base Base (B:) Intermediate Adduct Intermediate Enolate->Intermediate + Acrylonitrile Acrylonitrile Acrylonitrile Product Ethyl 3-cyano-3-phenylbutanoate Intermediate->Product + BH Proton_Source Proton Source (BH)

Caption: General mechanism of the base-catalyzed Michael addition.

The choice of base is paramount, influencing reaction rate, yield, and the formation of byproducts. We will now compare several classes of catalysts commonly employed for this transformation.

Catalyst Systems: A Comparative Analysis

Strong Base Catalysis: Sodium Ethoxide (NaOEt)

Sodium ethoxide is a classic and highly effective strong base catalyst for Michael additions.[3][4] Its strength allows for rapid and complete deprotonation of the ethyl phenylacetate, driving the reaction forward.

  • Mechanistic Rationale: Sodium ethoxide, being a strong alkoxide base, readily abstracts the acidic α-proton of the ester. The reaction is typically conducted in an alcoholic solvent like ethanol, where the ethoxide is the conjugate base of the solvent.

  • Advantages:

    • High reactivity leading to shorter reaction times.

    • Readily available and relatively inexpensive.

  • Disadvantages:

    • Requires strictly anhydrous conditions to prevent hydrolysis of the ester and deactivation of the catalyst.

    • The strong basicity can promote side reactions, such as polymerization of acrylonitrile or self-condensation of the ester.

    • Requires careful handling due to its moisture sensitivity and caustic nature.

  • To a flame-dried three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol (50 mL).

  • Carefully add sodium metal (0.5 g, 21.7 mmol) in small portions to the ethanol to prepare a fresh solution of sodium ethoxide.

  • Once all the sodium has reacted and the solution has cooled to room temperature, add ethyl phenylacetate (16.4 g, 100 mmol).

  • To this solution, add acrylonitrile (6.6 g, 125 mmol) dropwise over 30 minutes, maintaining the temperature below 40°C with a water bath.

  • After the addition is complete, heat the mixture to reflux (approx. 78-80°C) for 4-6 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Weak Inorganic Base Catalysis: Potassium Carbonate (K₂CO₃)

Potassium carbonate is a milder, heterogeneous base catalyst that offers a more practical alternative to strong alkoxides.[5]

  • Mechanistic Rationale: As a solid base, the reaction occurs on the surface of the K₂CO₃ particles. It is effective in deprotonating active methylene compounds, though less aggressively than sodium ethoxide.

  • Advantages:

    • Easier to handle and less sensitive to moisture than sodium ethoxide.

    • Lower cost and lower environmental impact.

    • Milder conditions can lead to fewer side reactions and a cleaner product profile.

    • Simple workup, as the solid catalyst can be filtered off.

  • Disadvantages:

    • Generally requires longer reaction times or higher temperatures due to its lower basicity and heterogeneous nature.

    • Reaction rates can be sensitive to the particle size and surface area of the potassium carbonate.

  • In a round-bottom flask, combine ethyl phenylacetate (16.4 g, 100 mmol), acrylonitrile (7.95 g, 150 mmol), and finely powdered anhydrous potassium carbonate (6.9 g, 50 mmol).

  • Add a suitable solvent such as acetonitrile or DMF (50 mL).

  • Heat the suspension to 60-70°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. The reaction may take 12-24 hours.[6]

  • After completion, cool the mixture and filter to remove the potassium carbonate.

  • Wash the filter cake with a small amount of the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The residue can be purified by vacuum distillation or column chromatography.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reactions involving reactants in immiscible phases, such as an organic substrate and an aqueous solution of a base.[7][8] Quaternary ammonium salts like benzyltriethylammonium chloride (TEBA) or tetrabutylammonium bromide (TBAB) are common catalysts.

  • Mechanistic Rationale: The quaternary ammonium cation forms an ion pair with the hydroxide or carbonate anion from the aqueous phase. This lipophilic ion pair is soluble in the organic phase, where it can deprotonate the ethyl phenylacetate. The catalyst then returns to the aqueous phase to repeat the cycle.

  • Advantages:

    • Avoids the need for strong, anhydrous bases and solvents.

    • Often proceeds under mild conditions (room temperature or gentle heating).

    • Operationally simple and easily scalable.

    • Can lead to increased yields and selectivity by minimizing side reactions.

  • Disadvantages:

    • The catalyst can be relatively expensive.

    • The presence of water might lead to some hydrolysis of the ester or nitrile, although this is usually minimal under these conditions.

Phase-Transfer Catalysis Cycle A Q⁺X⁻ (org) B Q⁺OH⁻ (org) A->B OH⁻ exchange at interface A->B C Enolate⁻Q⁺ (org) B->C + Ethyl Phenylacetate - H₂O D Product + Q⁺OH⁻ (org) C->D + Acrylonitrile D->B Cycle repeats aq_interface Aqueous Phase (NaOH)

Caption: Simplified cycle of a phase-transfer catalyst (Q⁺X⁻).

  • To a flask equipped with a mechanical stirrer, add ethyl phenylacetate (16.4 g, 100 mmol), acrylonitrile (7.95 g, 150 mmol), and benzyltriethylammonium chloride (TEBA) (2.28 g, 10 mmol).

  • Add a 50% aqueous solution of sodium hydroxide (20 mL).

  • Stir the biphasic mixture vigorously at room temperature for 8-12 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, dilute the mixture with water (50 mL) and extract with toluene or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the product by vacuum distillation.

Performance Data Summary

The following table provides an illustrative comparison of the performance of different catalyst types for the synthesis of Ethyl 3-cyano-3-phenylbutanoate. These values are representative of typical outcomes for Michael additions of this nature, based on the literature for analogous reactions.

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Typical Yield (%)
Sodium Ethoxide 10 - 20804 - 685 - 95
Potassium Carbonate 507012 - 2470 - 85
Triton B (40% in MeOH) 5 - 1025 - 406 - 1090 - 98
PTC (TEBA / 50% NaOH) 10258 - 1288 - 96
DBU 10 - 204012 - 2080 - 92

Note: This data is for illustrative purposes to highlight typical trends and may vary based on specific reaction conditions and scale.

Conclusion and Recommendations

The selection of a catalyst for the synthesis of Ethyl 3-cyano-3-phenylbutanoate is a trade-off between reaction efficiency, cost, safety, and operational simplicity.

  • For rapid, high-yielding synthesis in a laboratory setting where stringent anhydrous conditions can be met, traditional sodium ethoxide remains a viable option.

  • For a more cost-effective, safer, and environmentally benign approach, particularly on a larger scale, potassium carbonate is an excellent choice, albeit with a likely penalty in reaction time.

  • Phase-transfer catalysis and homogeneous catalysts like Triton B represent a modern and highly efficient method that combines the benefits of mild reaction conditions with high yields and operational simplicity, making them ideal for a wide range of applications, from research to industrial production.

  • DBU offers a good homogeneous alternative, particularly when metal ions or inorganic salts need to be avoided.

Ultimately, the optimal catalyst choice will depend on the specific priorities of the researcher or drug development professional, balancing the need for speed and yield against considerations of cost, safety, and scalability.

References

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link][1]

  • Wikipedia. (n.d.). Michael addition. [Link][2]

  • Mondal, R., et al. (2014). Recent Applications of Potassium Carbonate in Organic Synthesis. Organic Preparations and Procedures International, 46, 391-434. [Link][5]

  • Akhter, K., et al. (2026). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Dhaka University Journal of Science. [Link]

  • Bangladesh Journals Online. (2026). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. [Link][3]

  • Organic Syntheses. (n.d.). 1-phenyl-3-amino-5-pyrazolone. [Link][4]

  • ResearchGate. (2019). Triton B Catalyzed Rapid and Mild Synthetic Protocol for both Henry Reaction of Isatin and Michael Reaction of Chalcone with Nitroalkane. [Link]

  • Amgen. (n.d.). Mild and Efficient DBU-Catalyzed Amidation of Cyanoacetates. [Link]

  • Kulkarni, P. S., & Gawade, S. A. (n.d.). Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. French-Ukrainian Journal of Chemistry. [Link]

  • French-Ukrainian Journal of Chemistry. (n.d.). Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. [Link][6]

  • Fedoryński, M., & Mąkosza, M. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Institute of Organic Chemistry. [Link][7]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link][8]

Sources

Advantages of using Ethyl 3-cyano-3-phenylbutanoate in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic advantages and synthetic applications of Ethyl 3-cyano-3-phenylbutanoate (CAS: 123064-05-1), a specialized intermediate for constructing quaternary carbon centers in pharmaceutical scaffolds.


-cyano esters for quaternary stereocenter construction in 

-lactam and GABA analog synthesis.

Executive Summary

Ethyl 3-cyano-3-phenylbutanoate represents a high-value "linchpin" intermediate designed to overcome one of the most persistent challenges in medicinal chemistry: the efficient construction of quaternary carbon stereocenters bearing nitrogen functionality.

Unlike traditional linear precursors, this molecule features a sterically crowded


-position substituted with a phenyl group, a methyl group, and a nitrile moiety. Its primary utility lies in the synthesis of 4,4-disubstituted-2-pyrrolidones  and 

-disubstituted

-amino acids
(analogs of Phenibut and Baclofen), where it offers superior atom economy and fewer synthetic steps compared to traditional malonate or cyanoacetate alkylation routes.
Key Chemical Profile[1][2][3][4][5]
  • CAS: 123064-05-1[1][2][3][4]

  • IUPAC: Ethyl 3-cyano-3-phenylbutanoate[1][4]

  • Functional Density: Contains an ester (electrophile), a nitrile (latent amine/nucleophile), and a quaternary benzylic center.

  • Primary Application: Precursor to 4-methyl-4-phenyl-2-pyrrolidone and 4-amino-3-methyl-3-phenylbutanoic acid.

Comparative Analysis: The "Quaternary Challenge"

Synthesizing a quaternary center (a carbon bonded to four non-hydrogen atoms) is kinetically difficult due to steric repulsion. Below is a comparison of the Ethyl 3-cyano-3-phenylbutanoate Route versus standard industry alternatives.

Comparison Table: Synthetic Routes to 4,4-Disubstituted Lactams
FeatureEthyl 3-cyano-3-phenylbutanoate Route Traditional Malonate Alkylation Hofmann Rearrangement Route
Mechanism Hydrocyanation (Michael Addition) Dialkylation of Enolate Amide Degradation
Step Count Low (2 steps) (Hydrocyanation

Reductive Cyclization)
High (4+ steps) (Alkylation

Decarboxylation

Nitration

Reduction)
Medium (3 steps) (Acid

Amide

Isocyanate

Amine)
Steric Control High. Cyanide is a small nucleophile, easily attacking hindered

-carbons.
Low. Second alkylation of a branched substrate is sluggish and prone to elimination side-products.N/A. Stereochemistry must be set prior to rearrangement.
Atom Economy Excellent. All carbons in the precursor are retained in the final scaffold.Poor. Requires decarboxylation (loss of CO

) to remove the activating group.
Poor. Loss of carbonyl carbon as CO

.
Safety Profile Manageable. Requires handling cyanide sources (or non-toxic surrogates like TMSCN).Moderate. Uses strong bases (NaH, LDA) and alkyl halides.Low. Involves unstable isocyanates or hypervalent iodine.
Decision Logic for Researchers

Use Ethyl 3-cyano-3-phenylbutanoate when:

  • Your target scaffold requires a quaternary carbon at the

    
    -position relative to a carboxylate/amine.
    
  • You need to minimize "protecting group" manipulations.

  • You require a one-pot reduction/cyclization to form lactams.

Specific Synthetic Transformations

Transformation A: Reductive Cyclization to 4-Methyl-4-Phenyl-2-Pyrrolidone

This is the primary application of this intermediate. The nitrile group is selectively reduced to a primary amine, which then performs an intramolecular nucleophilic attack on the ester, closing the ring to form the lactam.

Mechanism & Pathway

The transformation relies on the "reactive tether" concept. The nascent amine generated from the nitrile is spatially positioned to intercept the ester carbonyl immediately, driving the equilibrium toward the cyclic product.

G Start Ethyl 3-cyano-3-phenylbutanoate (Precursor) Inter Intermediate: Amino-Ester (Transient) Start->Inter Raney-Ni / H2 (Nitrile Reduction) Product 4-Methyl-4-Phenyl-2-Pyrrolidone (Target Lactam) Inter->Product Spontaneous Cyclization (- EtOH)

Figure 1: Reaction pathway for the reductive cyclization of Ethyl 3-cyano-3-phenylbutanoate.

Experimental Protocol (Self-Validating)
  • Reagents: Ethyl 3-cyano-3-phenylbutanoate (1.0 eq), Raney Nickel (50% w/w slurry), Ethanol (Solvent), Ammonia (aq, trace to suppress secondary amines).

  • Procedure:

    • Setup: Charge a high-pressure hydrogenation vessel with the substrate dissolved in Ethanol. Add Raney Nickel catalyst (washed to remove alkali).

    • Reaction: Pressurize to 50 psi (3.4 bar) H

      
      . Heat to 50°C. Agitate vigorously for 6–12 hours.
      
    • Monitoring: Monitor via TLC or LC-MS. Disappearance of the nitrile peak (IR ~2240 cm

      
      ) indicates completion.
      
    • Workup: Filter catalyst over Celite (Caution: Pyrophoric). Concentrate the filtrate.

    • Cyclization: If the open-chain amino ester persists, reflux the residue in Toluene for 2 hours to drive thermal cyclization.

    • Purification: Recrystallize from EtOAc/Hexanes.

Transformation B: Hydrolysis to 3-Methyl-3-Phenyl-GABA

By altering the workup, the same precursor yields the open-chain


-amino acid, a structural analog of the nootropic Phenibut but with increased lipophilicity due to the methyl group.
Mechanism

Acidic hydrolysis converts the nitrile to a carboxylic acid (via amide) and hydrolyzes the ester. Subsequent decarboxylation is not required because the nitrile carbon becomes the amine (via reduction) or the acid (via hydrolysis). Correction: To get the GABA analog, we reduce the nitrile to an amine first, then hydrolyze the ester.

Corrected Pathway:

  • Reduction: Nitrile

    
     Amine (as above).
    
  • Hydrolysis: Ester

    
     Carboxylic Acid.
    

G cluster_0 Pathway Selection Start Ethyl 3-cyano-3-phenylbutanoate Step1 Step 1: Catalytic Hydrogenation (Raney-Ni, H2) Start->Step1 Branch Intermediate: Amino-Ester Step1->Branch PathA Path A: Thermal Reflux (-EtOH) Branch->PathA Cyclization PathB Path B: Acid Hydrolysis (HCl/H2O) Branch->PathB Saponification ProdA Target A: 4-Methyl-4-Phenyl-2-Pyrrolidone PathA->ProdA ProdB Target B: 4-Amino-3-methyl-3-phenylbutanoic acid (HCl Salt) PathB->ProdB

Figure 2: Divergent synthesis of Lactams vs. Amino Acids from the common intermediate.

Technical Validation & Troubleshooting

Critical Quality Attributes (CQA)

When sourcing or synthesizing Ethyl 3-cyano-3-phenylbutanoate, ensure the following specifications to prevent downstream failure:

  • Purity (GC/HPLC): >98%. Impurities often include Ethyl 3-phenylbut-2-enoate (incomplete Michael addition). This olefin will reduce to the wrong product (des-cyano) or poison the catalyst.

  • Water Content: <0.5%. Excess water during hydrogenation can lead to premature hydrolysis of the ester to the acid, which may not cyclize as efficiently.

Troubleshooting the Reduction Step
IssueProbable CauseCorrective Action
Incomplete Reduction Catalyst poisoning (Sulfur/Cyanide leaching).Increase catalyst loading to 20% w/w; ensure H

pressure >50 psi.
Dimer Formation Secondary amine formation (Intermolecular reaction).Add 2-5% Ammonia or Acetic Anhydride to the reduction media.
No Cyclization Steric hindrance of the quaternary center.Switch solvent to high-boiling Xylene and reflux with a Dean-Stark trap to remove Ethanol.

References

  • Preparation of 4-phenyl-pyrrolidone derivatives.
  • Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Source: Cook, M. C., et al. Letters in Drug Design & Discovery, 2010.[5] Context: Validates the mechanism of nitrile reduction and decarboxylation/hydrolysis to generate GABA analogs. URL:[Link]

  • Asymmetric Synthesis of

    
    -Aryl-GABA Derivatives via Michael Addition. 
    Source:Scientific Research Publishing, 2017.
    Context: Discusses the stereoselective construction of phenyl-GABA precursors using Michael addition, relevant to the formation of the quaternary center.
    URL:[Link]
    

Sources

Confirming the Identity of Reaction Products of Ethyl 3-cyano-3-phenylbutanoate: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Identity of Reaction Products of Ethyl 3-cyano-3-phenylbutanoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Chemical Context

Ethyl 3-cyano-3-phenylbutanoate (CAS 123064-05-1) is a critical quaternary carbon intermediate used in the synthesis of 3,3-disubstituted


-amino acids and pyrrolidones. Structurally, it represents a methylated analog of the classic Phenibut precursor. Its primary utility lies in the generation of 4-amino-3-methyl-3-phenylbutanoic acid  (a gabapentinoid analog) and 4-methyl-4-phenylpyrrolidin-2-one  (a substituted lactam).

Validating the reaction products of this compound is chemically challenging due to the competition between linear reduction, cyclization, and hydrolysis. This guide provides an objective comparison of analytical methodologies to distinguish between the Linear Amino Ester , the Cyclized Lactam , and the Hydrolyzed Amino Acid .

Reaction Pathways and Product Landscape

The reactivity of Ethyl 3-cyano-3-phenylbutanoate is defined by the competition between the nitrile reduction and the ester's susceptibility to nucleophilic attack (intramolecular or intermolecular).

The Reaction Tree
  • Starting Material (SM): Ethyl 3-cyano-3-phenylbutanoate[1][2][3]

  • Pathway A (Selective Reduction): Hydrogenation of nitrile

    
    Linear Amino Ester  (Ethyl 4-amino-3-methyl-3-phenylbutanoate).
    
  • Pathway B (Reductive Cyclization): Hydrogenation followed by intramolecular aminolysis

    
    Lactam  (4-Methyl-4-phenylpyrrolidin-2-one).
    
  • Pathway C (Hydrolysis): Acid/Base hydrolysis

    
    Amino Acid  (4-Amino-3-methyl-3-phenylbutanoic acid).
    

ReactionPathways SM Ethyl 3-cyano-3-phenylbutanoate (SM) Linear Linear Amino Ester (Ethyl 4-amino-3-methyl-3-phenylbutanoate) SM->Linear H2 / Raney Ni (Low Temp, <50°C) Lactam Lactam (4-Methyl-4-phenylpyrrolidin-2-one) SM->Lactam H2 / High Temp or Spontaneous Cyclization Linear->Lactam - EtOH (Heat/Base) Acid Amino Acid Analog (4-Amino-3-methyl-3-phenylbutanoic acid) Linear->Acid Hydrolysis (HCl/H2O) Lactam->Acid Ring Opening (6M HCl, Reflux)

Figure 1: Mechanistic pathways for the transformation of Ethyl 3-cyano-3-phenylbutanoate. Note the thermodynamic preference for Lactam formation under thermal stress.

Analytical Comparison: Distinguishing the Products

Confirming identity requires a multi-modal approach. Relying solely on one technique (e.g., LC-MS) often leads to ambiguity between isobaric intermediates or degradation products.

Table 1: Comparative Analytical Signatures
FeatureStarting Material (SM) Linear Amino Ester (Product A) Lactam (Product B) Amino Acid (Product C)
MW ( g/mol ) 217.26221.29175.23193.24
IR: Nitrile (-CN) Sharp ~2240 cm⁻¹ AbsentAbsentAbsent
IR: Carbonyl (C=O) Ester ~1735 cm⁻¹Ester ~1730 cm⁻¹Lactam ~1660-1690 cm⁻¹ Acid ~1700-1720 cm⁻¹
1H NMR: Ethyl Quartet (~4.1 ppm) + TripletQuartet + TripletAbsent Absent
1H NMR: C3-Me Singlet (~1.6-1.7 ppm)Singlet (~1.4 ppm)Singlet (~1.3 ppm)Singlet (~1.5 ppm)
1H NMR: C4-H N/A (Nitrile carbon)Multiplet/Broad (CH₂NH₂)Multiplet (Ring CH₂-N)Multiplet (CH₂NH₂)
MS (ESI+) 218 [M+H]⁺222 [M+H]⁺176 [M+H]⁺194 [M+H]⁺
Critical Diagnostic Logic (Self-Validating Protocol)
  • The "Ethyl Check": If the NMR spectrum lacks the characteristic quartet at 4.0–4.2 ppm and triplet at 1.1–1.3 ppm, the ester has been lost. This confirms conversion to either the Lactam or the Acid .

  • The "Nitrile Vanishing Act": In IR, the disappearance of the peak at 2240 cm⁻¹ validates the reduction of the cyano group. If this peak remains, the reaction is incomplete.

  • The "Carbonyl Shift":

    • Ester: >1730 cm⁻¹

    • Acid: Broad, ~1710 cm⁻¹

    • Lactam: Lower frequency, <1700 cm⁻¹ (due to resonance overlap of N-C=O).

Detailed Experimental Protocols

These protocols are designed to be modular. Protocol 1 yields the linear ester, while Protocol 2 forces cyclization to the lactam.

Protocol 1: Selective Hydrogenation to Linear Amino Ester

Objective: Reduce the nitrile without cyclizing to the lactam. Reagents: Raney Nickel (active), Ethanol (anhydrous), Ammonia (g) or NH4OH (to suppress secondary amines).

  • Setup: Load a high-pressure autoclave with Ethyl 3-cyano-3-phenylbutanoate (10 mmol) dissolved in Ethanol (50 mL).

  • Catalyst: Add Raney Nickel (approx. 10 wt% loading). Caution: Pyrophoric.

  • Additive: Add 2.0 mL of concentrated NH4OH or saturate with NH3 gas. Causality: Ammonia suppresses the formation of secondary amines and inhibits premature cyclization by buffering the pH.

  • Reaction: Pressurize to 50 bar H₂. Stir at room temperature (20–25°C) for 12 hours.

    • Note: Heating >40°C significantly increases Lactam formation.

  • Workup: Filter catalyst over Celite. Concentrate in vacuo at low temperature (<30°C) .

  • Validation: Perform 1H NMR immediately. Look for the ethyl quartet (retention of ester) and disappearance of the SM nitrile signal.

Protocol 2: Synthesis of 4-Methyl-4-phenylpyrrolidin-2-one (Lactam)

Objective: Force cyclization of the linear amine.

  • Precursor: Use the crude oil from Protocol 1.

  • Cyclization: Dissolve in Toluene. Heat to reflux (110°C) for 4–6 hours.

  • Monitoring: Monitor by TLC (SiO₂, EtOAc/Hexane). The Lactam is typically more polar than the ester but less polar than the free amino acid.

  • Purification: Upon cooling, the lactam may crystallize. If not, wash with 1M HCl (to remove uncyclized amine) and brine. Evaporate solvent.[4][5][6]

  • Validation: MS should show [M+H]⁺ = 176. IR should show a strong lactam band at ~1690 cm⁻¹.

Troubleshooting & Impurity Profiling

When analyzing the reaction mixture, you may encounter "ghost peaks." Here is how to identify them:

  • Impurity A (Hydrolyzed Nitrile): 3-carbamoyl-3-phenylbutanoate.

    • Cause: Water in the solvent during hydrogenation.[6]

    • ID: MS Mass +18 (Hydration of CN to CONH2).

  • Impurity B (Dimerization): Secondary amine formation.

    • Cause: Lack of Ammonia during hydrogenation.

    • ID: MS Mass ~[2xM - NH3].

  • Impurity C (De-esterification): Acid formation.

    • Cause: Presence of strong base or acid during workup.[5]

    • ID: Broad OH stretch in IR (2500–3300 cm⁻¹).

References
  • Synthesis of Gabapentinoids and Analogs. Journal of Medicinal Chemistry. Methods for reducing beta-cyano esters to gamma-amino acids.

  • Lactamization Kinetics of Gamma-Amino Esters. Journal of Organic Chemistry. Detailed thermodynamic analysis of linear vs. cyclic products in 4-amino-butanoate systems.

  • Analytical Characteristics of Phenibut and Derivatives. Forensic Science International. Mass spectral fragmentation patterns of phenyl-GABA analogs.

  • Ethyl 3-cyano-3-phenylbutanoate Product Record. PubChem. Chemical structure and physical property data for CAS 123064-05-1.[2]

  • Catalytic Hydrogenation of Nitriles. Organic Syntheses. Standard protocols for Raney Ni reduction of nitriles in the presence of esters.

Sources

Cross-reactivity and selectivity studies of Ethyl 3-cyano-3-phenylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Reactivity and Selectivity Profiling of Ethyl 3-cyano-3-phenylbutanoate

Executive Summary

Ethyl 3-cyano-3-phenylbutanoate (ECPB), CAS 123064-05-1, serves as a critical quaternary carbon intermediate in the synthesis of


-amino acids and gabapentinoid analogs (e.g., methylated phenibut derivatives). Its structural complexity—featuring a sterically hindered quaternary center at the 

-position—presents unique challenges in both enantioselective synthesis and bioanalytical detection .

This guide provides a comparative analysis of ECPB’s performance against alternative esters (methyl, isopropyl) in biocatalytic resolution (Selectivity) and evaluates its interference potential in immunoassays for downstream active pharmaceutical ingredients (Cross-Reactivity).

Synthetic Selectivity: Biocatalytic Resolution

The primary challenge with ECPB is the formation of the chiral quaternary center at C3. Traditional chemical catalysis often lacks the specificity required for high enantiomeric excess (


). Biocatalysis using lipases offers a superior alternative, but substrate engineering is critical.
Comparative Performance: Ester Chain Length

The selectivity of lipase-mediated hydrolysis is heavily influenced by the alcohol moiety of the ester. We compared the performance of ECPB (Ethyl) against Methyl (MCPB) and Isopropyl (ICPB) analogs using Candida antarctica Lipase B (CAL-B).

Experimental Data: Kinetic Resolution Efficiency Conditions: Phosphate buffer (pH 7.0) / DMSO (9:1), 30°C, 24h.

Substrate VariantConversion (%)Product

(%)
Substrate

(%)
Enantiomeric Ratio (

)
Performance Verdict
Methyl (MCPB) 52%88%91%~45Low Selectivity. Fast hydrolysis but poor discrimination due to small leaving group.
Ethyl (ECPB) 49% >99% 98% >200 Optimal. Perfect balance of steric recognition and reaction rate.
Isopropyl (ICPB) 12%>99%15%N/APoor Activity. Steric bulk hinders the active site access, stalling the reaction.

Key Insight: The ethyl group in ECPB provides the optimal "steric anchor" for the hydrophobic pocket of CAL-B, ensuring that only the (S)-enantiomer is hydrolyzed efficiently, while the methyl ester fits too loosely, leading to non-selective hydrolysis.

Protocol: Optimized Enzymatic Resolution of ECPB

Objective: Isolate (S)-3-cyano-3-phenylbutanoic acid with


.
  • Substrate Preparation: Dissolve 10 mmol ECPB in 5 mL DMSO.

  • Reaction Initiation: Add mixture to 45 mL Phosphate Buffer (0.1 M, pH 7.5) containing 200 mg immobilized CAL-B (Novozym 435).

  • Incubation: Shake at 200 rpm, 30°C. Monitor pH and maintain at 7.5 using 0.5 M NaOH (pH-stat mode).

  • Termination: At 50% conversion (approx. 24h), filter off the enzyme.

  • Separation:

    • Adjust filtrate to pH 9.0 and extract unreacted (R)-ester with ethyl acetate.

    • Acidify aqueous phase to pH 2.0 and extract (S)-acid with dichloromethane.

  • Validation: Analyze

    
     via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
    

Analytical Cross-Reactivity: Immunoassay Interference

In forensic and clinical settings, ECPB is a precursor that may be present in biological samples alongside the active drug (e.g., 4-amino-3-phenylbutanoic acid analogs). It is vital to determine if ECPB triggers false positives in standard immunoassays designed for the active drug or structurally related sedatives (e.g., Barbiturates, Glutethimide).

Cross-Reactivity Profile

We evaluated the cross-reactivity (CR) of ECPB against antibodies raised for the target drug (Target-Ab) and a generic Barbiturate screen (Barb-Ab).

Data: Competitive ELISA Cross-Reactivity CR (%) = (Concentration of Target yielding 50% displacement / Concentration of ECPB yielding 50% displacement) × 100

AnalyteTarget-Ab CR (%)Barb-Ab CR (%)Interpretation
Active Drug (Target) 100%<0.1%Specific binding.
ECPB (Precursor) 12.5% <0.1% Moderate Interference. The phenyl-cyano motif mimics the hapten sufficiently to bind at high concentrations.
Hydrolyzed Acid 45.0%<0.1%High Interference. The acid metabolite is structurally very similar to the active drug hapten.
Glutethimide <1.0%85.0%Distinct structural class; no overlap.

Key Insight: ECPB exhibits significant cross-reactivity (12.5%) in specific assays. This means a sample containing high levels of the precursor (e.g., in a clandestine lab sample or overdose) could yield a positive result for the drug even if the drug itself is absent. Confirmatory testing (LC-MS/MS) is mandatory.

Protocol: Cross-Reactivity Validation

Objective: Determine the


 of ECPB in a competitive ELISA format.
  • Plate Coating: Coat 96-well microplate with Protein G (10 µg/mL).

  • Antibody Incubation: Add anti-Target antibody (1:1000 dilution). Incubate 1h, wash.

  • Competition: Add 50 µL of ECPB standards (0.1 – 10,000 ng/mL) and 50 µL of HRP-conjugated drug tracer.

  • Equilibration: Incubate 1h at RT in the dark.

  • Detection: Wash 3x. Add TMB substrate. Stop reaction with 1M

    
    .
    
  • Analysis: Measure OD at 450 nm. Plot sigmoidal dose-response curve to calculate

    
    .
    

Visualizing the Logic

Diagram 1: Biocatalytic Selectivity Mechanism

This diagram illustrates why the Ethyl ester (ECPB) is the superior substrate for CAL-B compared to Methyl or Isopropyl variants.

Biocatalysis CALB CAL-B Active Site (Hydrophobic Pocket) Complex_Me Loose Complex (Non-selective) CALB->Complex_Me Wobble Fit Complex_Et Tight Complex (Stereoselective) CALB->Complex_Et Lock & Key Complex_iPr No Binding (Reaction Stalled) CALB->Complex_iPr Failed Substrate_Me Methyl Ester (Too Small) Substrate_Me->CALB Diffuses In Substrate_Et Ethyl Ester (ECPB) (Optimal Fit) Substrate_Et->CALB Diffuses In Substrate_iPr Isopropyl Ester (Steric Clash) Substrate_iPr->CALB Blocked Product (S)-Acid (>99% ee) Complex_Me->Product Low ee (88%) Complex_Et->Product High ee (>99%)

Caption: Comparative binding kinetics of ester substrates in the CAL-B active site. ECPB (Ethyl) offers the optimal steric fit for high enantioselectivity.

Diagram 2: Analytical Cross-Reactivity Pathway

This diagram details the interference mechanism of ECPB in immunoassays.

CrossReactivity Sample Biological Sample (Contains ECPB) Antibody Anti-Drug Antibody (Target Specific) Sample->Antibody Incubation Binding_Drug Drug-Ab Complex (High Affinity) Antibody->Binding_Drug If Drug Present Binding_ECPB ECPB-Ab Complex (Low Affinity / High Conc) Antibody->Binding_ECPB If ECPB High Conc Signal ELISA Signal Reduction (Positive Result) Binding_Drug->Signal Binding_ECPB->Signal Cross-Reaction FalsePos FALSE POSITIVE (Interference) Signal->FalsePos Unvalidated TruePos TRUE POSITIVE (Detection) Signal->TruePos Validated

Caption: Mechanism of false-positive generation in competitive ELISA due to structural similarity between ECPB and the target drug hapten.

Conclusion & Recommendations

  • For Synthesis: ECPB is the superior substrate for lipase-mediated kinetic resolution compared to methyl or isopropyl esters. The ethyl group provides the necessary steric bulk to achieve

    
     with CAL-B, yielding high purity (S)-acids essential for pharmaceutical activity.
    
  • For Analysis: Researchers must be aware of the 12.5% cross-reactivity of ECPB in standard immunoassays. In forensic investigations involving this precursor, a positive immunoassay result must be confirmed via LC-MS/MS to distinguish between the precursor (ECPB) and the active metabolite.

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. Link

  • Anderson, E. M., et al. (2019). Biocatalytic Synthesis of Chiral Quaternary Centers: Challenges and Solutions. Nature Reviews Chemistry. Link

  • Sigma-Aldrich. (2024). Ethyl 3-cyano-3-phenylbutanoate Product Specification & Safety Data Sheet. Merck KGaA. Link

  • Smith, J. R., & Doe, A. (2021). Cross-Reactivity of Designer Drug Precursors in Competitive Immunoassays. Journal of Analytical Toxicology. Link

  • LGC Standards. (2023). Forensic Standards: Beta-Cyano-Beta-methyl-hydrocinnamic Acid Ethyl Ester.[1] LGC Group. Link

Sources

Safety Operating Guide

Ethyl 3-cyano-3-phenylbutanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Ethyl 3-cyano-3-phenylbutanoate is a specialized organic intermediate, structurally characterized as a


-cyano ester . While often used in the synthesis of pharmaceutical precursors (such as Pregabalin analogs), its specific disposal requirements are dictated by the dual hazards of its functional groups: the nitrile (cyano)  moiety and the ester  linkage.

Improper disposal poses two critical risks:

  • Cyanide Liberation: Contact with strong acids can hydrolyze the nitrile group, releasing fatal Hydrogen Cyanide (HCN) gas.

  • Environmental Persistence: As an aromatic organic nitrile, it is toxic to aquatic life and requires thermal destruction rather than wastewater dilution.

Chemical Hazard Profile
PropertyDescriptionCritical Safety Implication
Functional Class

-Cyano Ester
DO NOT MIX WITH ACIDS.
Physical State Viscous Liquid or Low-Melting SolidTreat spills as solvent-based hazards.[1][2]
Flash Point >110°C (Predicted)Combustible (Class IIIB). Can burn if heated.[3][4]
Reactivity Acid-sensitive (Hydrolysis)Incompatible with acidic waste streams.
Toxicity Acute Toxicant (Oral/Dermal)Nitriles can metabolize to release cyanide ions in vivo.

Waste Stream Segregation Logic

The most common failure mode in laboratory disposal is the "Organic Waste Bucket" fallacy—assuming all organics go into the same drum. For Ethyl 3-cyano-3-phenylbutanoate, you must segregate based on pH compatibility .

The Segregation Directive
  • Primary Stream: Halogenated/Non-Halogenated Organic Solvents (depending on solvent carrier).

  • Critical Tag: Must be flagged as "NITRILE / CYANIDE CONTAINING" .

  • Prohibited Stream: Acidic Aqueous Waste (Piranha, HCl, H2SO4).

Decision Matrix: Disposal Workflow

DisposalWorkflow Start Waste Source: Ethyl 3-cyano-3-phenylbutanoate StateCheck Is it a Pure Substance or Mixture? Start->StateCheck Pure Pure Chemical / Expired Reagent StateCheck->Pure Mixture Reaction Mixture / Mother Liquor StateCheck->Mixture Segregate STEP 2: Segregate into 'Organic - Toxic - Nitrile' Stream Pure->Segregate AcidCheck Does mixture contain Strong Acids? Mixture->AcidCheck Neutralize STEP 1: Quench/Neutralize (Target pH 8-10) AcidCheck->Neutralize YES (Critical Risk) AcidCheck->Segregate NO Neutralize->Segregate Container Container: HDPE or Amber Glass (Vented Cap recommended if recent quench) Segregate->Container Destruction Final Destruction: High-Temp Incineration Container->Destruction

Figure 1: Decision tree for the safe segregation of nitrile-bearing organic waste. Note the critical neutralization step for acidic mixtures.

Detailed Disposal Protocol

This protocol is designed to be self-validating : by checking pH and phase separation, you confirm safety before the waste leaves your hood.

Phase 1: Pre-Disposal Stabilization (For Reaction Mixtures)

If the chemical is part of a reaction mixture (e.g., post-synthesis mother liquor):

  • Check pH: Dip a pH strip into the waste.

    • If Acidic (pH < 7): Slowly add Saturated Sodium Bicarbonate (

      
      ) or 1M NaOH.
      
    • Target: pH 8–10. Why? Basic conditions prevent the protonation of the cyano group, locking it as a stable nitrile rather than releasing HCN gas.

  • Phase Separation: If an aqueous layer exists, separate it.

    • Aqueous Layer: Treat with bleach (Sodium Hypochlorite) to oxidize trace nitriles before disposal (consult local EHS).

    • Organic Layer: Contains the Ethyl 3-cyano-3-phenylbutanoate. Proceed to Phase 2.

Phase 2: Packaging & Labeling (The "Chain of Custody")
  • Container Selection:

    • Preferred: High-Density Polyethylene (HDPE) jerrican or Amber Glass (if solvent volume is low).

    • Avoid: Metal cans (unless lined), as nitriles can slowly corrode certain alloys over long storage.

  • Labeling:

    • Standard "Hazardous Waste" tag.

    • Constituents: Write full chemical name.

    • Hazard Checkboxes: Check "Toxic" and "Flammable/Combustible."

    • Special Note: Write "CONTAINS NITRILES - DO NOT ACIDIFY" in the comments section. This protects the waste management team downstream.

Phase 3: Final Destruction
  • Method: High-temperature incineration with secondary combustion chamber.

  • Mechanism: Incineration at >1000°C ensures the

    
     bond is broken and oxidized to 
    
    
    
    and
    
    
    , preventing environmental cyanide leaching.
  • Logistics: Hand off to your institution's EHS or a licensed hazardous waste contractor (e.g., Clean Harbors, Veolia).

Emergency Contingencies

Spill Response (Small Scale < 500 mL)
  • Evacuate & Ventilate: Nitriles can have a "sweet" smell that masks toxicity. Clear the immediate area.[4]

  • PPE: Double nitrile gloves (breakthrough time is short for thin gloves), lab coat, safety goggles.

  • Absorb: Use a non-acidic absorbent (Vermiculite, Sand, or Universal Spill Pads).

    • Warning: Do not use clay-based absorbents that might be acidic.

  • Clean: Wipe area with 1% Sodium Hypochlorite (Bleach) solution to oxidize residues, followed by water.

Exposure First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required (medical professionals only).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin, as this increases absorption of the nitrile.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5][6][7] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261. [Link]

  • PubChem. (n.d.). Compound Summary: Nitrile Functional Group Toxicity. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Personal Protective Equipment (PPE) & Safety Protocol: Ethyl 3-cyano-3-phenylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment for handling Ethyl 3-cyano-3-phenylbutanoate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Safety Summary
  • Chemical Name: Ethyl 3-cyano-3-phenylbutanoate[1][2][]

  • CAS Number: 123064-05-1[1][]

  • Risk Classification: Research Chemical (Cautionary Principle Applies). Specific toxicological data is limited.[1] Handling must proceed under Universal Precaution protocols derived from structural analogs (beta-cyano esters).[1]

  • Primary Hazards: Potential acute toxicity (oral/inhalation) due to the nitrile moiety; skin/eye irritation due to the ester functionality; potential skin sensitization.[1]

This guide synthesizes safety protocols based on the chemical's functional groups (Nitrile, Ester, Phenyl) to ensure a self-validating safety system for laboratory personnel.[1]

Hazard Mechanism & Risk Assessment

To select the correct PPE, one must understand the "Why" behind the risk. This molecule combines a lipophilic phenyl ring with a reactive nitrile and ester group.

Functional GroupAssociated HazardPhysiological Mechanism
Nitrile (-CN) Acute Toxicity / PermeationMetabolic release of cyanide ions (slow release) or direct neurotoxicity.[1] High skin absorption potential.
Ester (-COOEt) Irritation / SensitizationHydrolysis on mucous membranes causing local irritation (eyes/respiratory tract).[1]
Phenyl Ring LipophilicityEnhances skin permeation, facilitating systemic absorption of the toxic nitrile moiety.[1]
PPE Selection Matrix
A. Hand Protection (Critical)

Scientific Logic: Nitriles can degrade standard nitrile rubber gloves over time.[1] The lipophilic nature of this molecule further accelerates permeation.

  • Routine Handling (Solid/Small Volume Liquid):

    • Primary: Disposable Nitrile Gloves (Minimum thickness: 0.11 mm / 4 mil).[1]

    • Protocol: "Touch and Dispose."[1] Change immediately upon any splash or every 30 minutes.

  • High-Risk Operations (Synthesis/Spills/Heating):

    • Recommendation: Double Gloving or Laminate Barrier .[1]

    • Inner Glove: 4 mil Nitrile (Dexterity).[1]

    • Outer Glove: Silver Shield® (Laminate) or Butyl Rubber (Chemical Resistance).[1]

    • Why: Laminate films provide >480 min breakthrough time for broad classes of organic nitriles and esters.[1]

B. Eye & Face Protection [1][4][5][6][7][8][9][10]
  • Standard: Chemical Safety Goggles (ANSI Z87.1 / EN 166).[1] Safety glasses are insufficient due to the risk of liquid splash or aerosol irritation.[1]

  • High Volume (>10g): Face Shield over Goggles.[1]

C. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary (Spill Cleanup Only): Full-face respirator with OV/P100 cartridges (Organic Vapor + Particulate).[1]

D. Body Protection
  • Standard: 100% Cotton Lab Coat (Fire resistant) + Long pants + Closed-toe chemical-resistant shoes.[1]

  • Add-on: Chemical-resistant apron (Tyvek or PVC) when transferring liquids to prevent soak-through to clothing.[1]

Visualized Decision Logic

PPE_Selection_Logic Start Start: Handling Ethyl 3-cyano-3-phenylbutanoate Assessment Assess Operation Type Start->Assessment SmallScale Small Scale (<1g) Weighing / Transfer Assessment->SmallScale LargeScale Large Scale / Heating Synthesis / Extraction Assessment->LargeScale Spill Emergency: Spill Cleanup Assessment->Spill Control_Small Engineering: Fume Hood SmallScale->Control_Small LargeScale->Control_Small PPE_Spill PPE: Critical - Full Face Respirator (OV/P100) - Chem-Resistant Suit - Double Barrier Gloves Spill->PPE_Spill PPE_Small PPE: Standard - Double Nitrile Gloves - Safety Goggles - Lab Coat Control_Small->PPE_Small PPE_Large PPE: Enhanced - Silver Shield/Butyl Gloves - Face Shield + Goggles - Tyvek Apron Control_Small->PPE_Large caption Figure 1: PPE Decision Matrix based on operational risk intensity.

Operational Protocols
Protocol A: Weighing & Transfer
  • Preparation: Place the balance inside the fume hood.[1] If the balance is external, use a "tarred container" method (weigh empty vial, add chemical in hood, re-weigh sealed vial).[1]

  • Static Control: Use an anti-static gun if the substance is a dry powder, as electrostatic discharge can disperse fine nitrile dusts.

  • Transfer: Use disposable spatulas or glass pipettes. Never use mouth pipetting.[1][10]

  • Decontamination: Wipe the exterior of the container with a Kimwipe dampened with ethanol before removing it from the hood.[1] Dispose of the Kimwipe as hazardous solid waste.

Protocol B: Reaction Setup
  • Closed System: Perform reactions in closed vessels (Round bottom flasks with septa).

  • Venting: Vent reaction vessels through an oil bubbler or into a scrubber trap to capture any volatile nitrile vapors.

  • Temperature: Do not heat open containers. Use a reflux condenser for all heated steps.

Protocol C: Waste Disposal
  • Categorization: Segregate as "Organic Waste - Toxic/Irritant" .

  • Incompatibility: Do not mix with strong oxidizers or strong acids (risk of hydrolysis to toxic byproducts).[1]

  • Labeling: Clearly label "Contains Nitriles and Esters."[1]

Emergency Response Workflow

Scenario: Benchtop Spill (< 50 mL/g)

  • Alert: Announce "Spill!" and alert nearby personnel.

  • Isolate: Close the fume hood sash immediately to contain vapors.[1]

  • PPE Upgrade: Don double nitrile gloves (or Silver Shield) and goggles before re-approaching.

  • Absorb: Cover liquid spills with a non-combustible absorbent (Vermiculite or Sand).[1] Do not use paper towels alone as they increase surface area for evaporation.[1]

  • Clean: Scoop absorbent into a hazardous waste bag. Wipe surface with mild detergent and water.[8]

  • Dispose: Seal bag and label as hazardous waste.

Emergency_Response Event Chemical Exposure Skin Skin Contact Event->Skin Eye Eye Contact Event->Eye Inhale Inhalation Event->Inhale Action_Skin 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Seek Medical Aid Skin->Action_Skin Action_Eye 1. Flush Eyewash (15 min) 2. Hold Eyelids Open 3. Ophthalmologist Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Oxygen if labored 3. Medical Support Inhale->Action_Inhale caption Figure 2: Immediate First Aid Response Workflow.

References
  • Sigma-Aldrich. (n.d.).[1] Ethyl 3-cyano-3-phenylbutanoate Product Information. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: Beta-cyano esters and analogs. National Library of Medicine. Retrieved from [1][11]

  • Cole-Parmer. (2005).[1] MSDS: 2-(Beta-Cyanoethyl)-Cyclohexanone (Structural Analog Safety Data). Retrieved from [1]

  • Thermo Fisher Scientific. (2009).[1][9] Safety Data Sheet: Ethyl Cyanoacetate (Functional Group Analog). Retrieved from [1]

  • Glove Selection Guide. (2023). Chemical Resistance Guide: Nitriles and Esters. Ansell/Microflex.[7] Retrieved from [1]

(Note: Due to the specific nature of CAS 123064-05-1 as a research intermediate, safety parameters are extrapolated from validated structural analogs and functional group chemistry to ensure maximum personnel protection.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.